molecular formula C8H13N3O4 B1289770 2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate CAS No. 213178-97-3

2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate

货号: B1289770
CAS 编号: 213178-97-3
分子量: 215.21 g/mol
InChI 键: PSWSDQRXCOJSFC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate is a useful research compound. Its molecular formula is C8H13N3O4 and its molecular weight is 215.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-acetamido-3-(1H-imidazol-5-yl)propanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3.H2O/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6;/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWSDQRXCOJSFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CN=CN1)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Acetyl-L-histidine Hydrate: A Comprehensive Technical Guide on its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-histidine (NAH) is an endogenous N-acetylated derivative of the amino acid L-histidine. While present in trace amounts in mammals, NAH is a prominent biomolecule in the brain, retina, and lens of poikilothermic (cold-blooded) vertebrates, where it plays a crucial role as a major osmolyte.[1][2] This technical guide provides an in-depth overview of the biological roles of N-Acetyl-L-histidine hydrate, focusing on its metabolism, its function as a molecular water pump, and its distribution across different species. This document synthesizes current research findings, presents quantitative data in a structured format, details key experimental methodologies, and provides visual diagrams of its metabolic and functional pathways to facilitate a comprehensive understanding for research and development professionals.

Introduction

N-Acetyl-L-histidine is an acetylated form of the essential amino acid L-histidine.[3] Its biological significance displays a distinct phylogenetic dichotomy. In poikilothermic vertebrates such as fish, amphibians, and reptiles, NAH is found in high millimolar concentrations and acts as a key osmolyte.[1][3] In contrast, its concentration is significantly lower in homeothermic (warm-blooded) species, including mammals, where N-acetylaspartate (NAA) is the predominant acetylated amino acid.[1][3] Despite its low abundance in mammals, recent advanced metabolomic analyses have confirmed the presence of NAH in human plasma and cerebrospinal fluid, suggesting a conserved, albeit minor, role in human neurochemistry.[3]

Metabolism of N-Acetyl-L-histidine

The metabolism of NAH involves a straightforward enzymatic cycle of synthesis and degradation.

2.1. Biosynthesis

NAH is synthesized from L-histidine and acetyl-Coenzyme A (acetyl-CoA).[1] This reaction is catalyzed by the enzyme histidine N-acetyltransferase (EC 2.3.1.33).[3]

2.2. Degradation

The breakdown of NAH back into L-histidine and acetate is catalyzed by N-acetylhistidine deacetylase, also known as acylase or amidohydrolase.[3]

2.3. Metabolic Pathway Diagram

The following diagram illustrates the synthesis and degradation cycle of N-Acetyl-L-histidine.

NAH_Metabolism cluster_synthesis Synthesis cluster_degradation Degradation L_Histidine L-Histidine Histidine_N_acetyltransferase Histidine N-acetyltransferase (EC 2.3.1.33) L_Histidine->Histidine_N_acetyltransferase Acetyl_CoA Acetyl-Coenzyme A Acetyl_CoA->Histidine_N_acetyltransferase NAH N-Acetyl-L-histidine NAH_deacetylase N-Acetylhistidine deacetylase NAH->NAH_deacetylase Acetate Acetate CoA Coenzyme A Histidine_N_acetyltransferase->NAH Histidine_N_acetyltransferase->CoA NAH_deacetylase->L_Histidine NAH_deacetylase->Acetate

Metabolic pathway of N-Acetyl-L-histidine.

Biological Roles and Quantitative Data

The primary documented roles of NAH are as an osmolyte and as part of a hypothesized molecular water pump, particularly in the ocular lens of fish.

3.1. Role as an Osmolyte

In the brain and eyes of poikilothermic vertebrates, NAH is a major osmolyte, contributing to the maintenance of osmotic pressure.[1][4] Its concentration varies across different species and tissues.

Table 1: Concentration of N-Acetyl-L-histidine in Various Tissues

SpeciesTissueConcentration (µmol/g)Reference
Betta splendensSkeletal Muscle10.37[5]
Trichogaster trichopterusSkeletal Muscle3.17 - 6.16[5]
Kryptopterus bicirrhisSkeletal Muscle3.17 - 6.16[5]
Oreochromis niloticusSkeletal Muscle3.17 - 6.16[5]
Various AmphibiansSkeletal Muscle< 0.25[5]
Various ReptilesSkeletal Muscle< 0.25[5]
14 Fish Species (range)Lens3.3–21.7 mM[6]
Cyprinis carpio (Carp)Lens~12 mM[1][7]

3.2. The Molecular Water Pump Hypothesis

A significant hypothesis proposes that NAH functions as a molecular water pump to maintain the dehydrated state of the lens in fish, which is crucial for preventing cataract formation.[7][8][9] This mechanism is based on the compartmentalized metabolism of NAH.

  • Synthesis: NAH is synthesized within the lens cells.[1][8]

  • Export: It is then exported from the lens into the surrounding ocular fluid down its concentration gradient.[1][8]

  • Water Transport: Each molecule of NAH is hypothesized to carry with it approximately 33 molecules of bound water, effectively pumping water out of the lens against a water gradient.[7][8]

  • Hydrolysis: In the ocular fluid, N-acetylhistidine deacetylase hydrolyzes NAH into L-histidine and acetate. This releases the bound water, which can then be removed from the eye.[7][8]

  • Re-uptake: The L-histidine is actively transported back into the lens cells to be re-synthesized into NAH, completing the energy-dependent cycle.[1][8]

Molecular_Water_Pump Molecular Water Pump Hypothesis in Fish Lens cluster_lens Lens Cell cluster_ocular Ocular Fluid synthesis L-Histidine + Acetyl-CoA -> NAH NAH + 33 H2O NAH + 33 H2O synthesis->NAH + 33 H2O Export reuptake Active transport of L-Histidine reuptake->synthesis hydrolysis NAH -> L-Histidine + Acetate + H2O hydrolysis->reuptake NAH + 33 H2O->hydrolysis

Compartmentalized metabolism of NAH as a molecular water pump.

3.3. Role in Skeletal Muscle

In some freshwater fish, NAH is a major non-protein nitrogenous constituent of skeletal muscle.[5] It has been suggested that it may serve as an emergency reservoir for histidine during periods of food deprivation.[10]

3.4. Potential Antioxidant Properties

Some sources suggest that N-acetyl-L-histidine may possess antioxidant properties, contributing to cellular protection against oxidative stress, although this is less well-documented than its osmolytic functions.[11]

Experimental Protocols

The study of N-Acetyl-L-histidine has employed various biochemical and analytical techniques.

4.1. Identification and Quantification by Proton Magnetic Resonance Spectroscopy (MRS)

Objective: To detect and identify NAH in biological tissues, such as the fish brain.[1]

Methodology:

  • Sample Preparation:

    • Excise the brain or other tissue of interest from the organism.

    • Prepare tissue extracts or utilize in-vivo MRS depending on the experimental design.

    • For in-vitro analysis, prepare standards of NAH and N-acetylaspartate (NAA) for comparison.

  • MRS Analysis:

    • Utilize a high-field NMR spectrometer.

    • Acquire proton MRS spectra from the tissue samples and standards.

    • Identify the signal peaks corresponding to NAH and NAA based on their characteristic chemical shifts. For example, in one study, the NAH signal peak was identified at 1.963 ppm, while the NAA peak was at 2.006 ppm.[1]

  • Data Interpretation:

    • Compare the spectra from the biological samples to the standards to confirm the presence of NAH.

    • Quantify the concentration of NAH based on the peak area relative to a known internal standard.

4.2. Isotope Labeling and Tracing

Objective: To study the cycling of NAH between the lens and ocular fluids.[9]

Methodology:

  • Incubation Medium:

    • Prepare a support medium, for example, consisting of NaCl (0.9%), Ca2+ (4 mEq/L), and D-glucose (5 mM) at pH 7.4.[9]

    • Add a radiolabeled precursor, such as 14C-L-histidine, to the medium.

  • Experimental Setup:

    • Isolate the lens of the eye (e.g., from a goldfish).

    • Incubate the isolated lens in the prepared medium.

  • Sample Collection and Analysis:

    • At various time points, collect samples from both the lens and the surrounding medium.

    • Analyze the samples for the presence and quantity of radiolabeled NAH and L-histidine using techniques such as high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.

  • Data Interpretation:

    • Track the incorporation of the 14C label from L-histidine into NAH within the lens.

    • Measure the release of 14C-NAH from the lens into the ocular fluid and its subsequent hydrolysis back to 14C-L-histidine.

N-Acetyl-L-histidine in Mammals

The role of NAH in mammals is not as well-defined as in poikilotherms due to its much lower concentrations.[3] However, its presence in human plasma and cerebrospinal fluid suggests it is a conserved component of human biochemistry.[3] Variations in NAH levels in human blood have been potentially associated with kidney function.[4] The extensive research on the structurally related compound N-Acetylcysteine (NAC), particularly its role as an antioxidant and its effects on muscle pathophysiology, may provide a framework for future investigations into the therapeutic potential of NAH in mammals.[4][12][13]

Conclusion

N-Acetyl-L-histidine hydrate is a molecule with a significant and well-defined biological role in poikilothermic vertebrates as an osmolyte and a key component of a molecular water pump essential for maintaining ocular lens clarity. Its metabolic pathway is a simple, yet elegantly compartmentalized, cycle of synthesis and degradation. While its function in mammals remains an area of active investigation due to its low abundance, its confirmed presence in human fluids warrants further research to elucidate its potential physiological and pathological significance. The experimental protocols outlined in this guide provide a basis for further exploration into the functions of this intriguing biomolecule.

References

N-Acetyl-L-histidine: A Technical Guide to its Function and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetyl-L-histidine (NAH) is an endogenous acetylated amino acid derived from L-histidine. While present in trace amounts in mammals, it is a prominent metabolite in the brain, retina, and lens of poikilothermic (cold-blooded) vertebrates, where it plays a crucial role in osmoregulation and maintaining tissue homeostasis.[1][2] The primary hypothesized mechanism of action in these organisms is the "molecular water pump" (MWP), a novel system for cellular water transport essential for maintaining lens clarity and preventing cataracts.[3][4] Additionally, due to the imidazole ring of its histidine moiety, NAH possesses pH-buffering capabilities. Its potential antioxidant properties, analogous to the well-studied N-acetylcysteine (NAC), are an area of emerging interest.[5] This technical guide provides a comprehensive overview of the current understanding of NAH, detailing its physiological functions, underlying mechanisms, quantitative data, and relevant experimental methodologies.

Core Functions and Mechanisms of Action

The Molecular Water Pump (MWP) Hypothesis

The most well-documented function of N-Acetyl-L-histidine is its role in the "molecular water pump" of the ocular lens in fish.[3][6] This mechanism is critical for maintaining the dehydrated state of the lens, which is necessary for its transparency.[2][4]

The MWP mechanism is characterized by a unique compartmentalization of NAH synthesis and degradation:

  • Synthesis: Within the lens cells, NAH is synthesized from L-histidine and acetyl-CoA by the enzyme histidine N-acetyltransferase.[2][7]

  • Efflux: NAH is then transported out of the lens cells and into the surrounding ocular fluid, moving down its concentration gradient. It is hypothesized that each molecule of NAH carries with it a significant number of water molecules (estimated at 33) out of the lens, effectively pumping water against a water gradient.[3][6]

  • Hydrolysis: In the ocular fluid, an acylase enzyme hydrolyzes NAH back into L-histidine and acetate.[2][8]

  • Re-uptake and Re-synthesis: The L-histidine is then actively transported back into the lens cells, where it is re-acetylated to form NAH, thus completing the cycle.[2][9]

This continuous, energy-dependent cycling of NAH serves to actively remove water from the lens, preventing swelling and the formation of cataracts.[3][8]

molecular_water_pump cluster_lens Lens Cell cluster_ocular Ocular Fluid synthesis NAH Synthesis nah_out N-Acetyl-L-histidine (NAH) synthesis->nah_out High Concentration histidine_in L-Histidine histidine_in->synthesis acetyl_coa Acetyl-CoA acetyl_coa->synthesis nah_in NAH + Water nah_out->nah_in Efflux with 33 H2O reuptake Active Transport reuptake->histidine_in hydrolysis NAH Hydrolysis histidine_out L-Histidine hydrolysis->histidine_out Acylase acetate Acetate hydrolysis->acetate histidine_out->reuptake Re-uptake nah_in->hydrolysis

Caption: The N-Acetyl-L-histidine Molecular Water Pump Cycle.
Osmoregulation in the Nervous System

In the brains of poikilothermic vertebrates, NAH is a major osmolyte, present in high millimolar concentrations.[1] It helps to maintain cellular volume and osmotic balance in the nervous system. This is in contrast to homeothermic (warm-blooded) vertebrates, including mammals, where N-acetylaspartate (NAA) is the predominant acetylated amino acid serving a similar function, and NAH is found in much lower concentrations.[1][2]

pH Buffering

The imidazole ring of the histidine residue in NAH has a pKa value of approximately 7.05, which is very close to physiological pH. This property allows NAH to act as an effective pH buffer, helping to maintain acid-base homeostasis in tissues where it is abundant. Its buffering capacity is comparable to that of anserine, another histidine-containing dipeptide known for its role in pH regulation in muscle tissue.

Potential Antioxidant Activity

While direct evidence for the antioxidant properties of N-Acetyl-L-histidine is limited, its structural similarity to N-acetylcysteine (NAC), a well-known antioxidant, suggests it may have similar capabilities.[5][10] The proposed mechanism for related compounds involves direct scavenging of reactive oxygen species (ROS) and serving as a precursor for the synthesis of other antioxidant molecules.[4][11] N-acetylcarnosine, a dipeptide containing NAH, has been shown to possess antioxidant properties and may act as a more stable pro-drug of carnosine.[5]

Quantitative Data

ParameterValueOrganism/SystemReference
Concentration in Tissues
Fish Lens3.3–21.7 mMVarious fish species[2]
Fish Skeletal Muscle>1 µmol/g (in 13 of 91 species)Freshwater fish[12]
Siamese Fighting Fish Muscle10.37 µmol/gBetta splendens[12]
Mammalian BrainTrace amountsMammals[1]
Physicochemical Properties
pKa (Imidazole Ring)7.05In solution
Molecular Water Pump
Water Molecules per NAH33Goldfish lens (calculated)[3][6]
In Vitro Antioxidant Activity (N-acetylcarnosine)
Inhibition of LPS-Induced Nitric Oxide Synthesis~70%BV2 Microglial Cells[5]

Experimental Protocols

Isolation of N-Acetyl-L-histidine from Biological Tissue (Reconstructed)

This protocol is based on early methods used for the isolation of NAH from frog heart tissue.[13]

  • Objective: To isolate NAH from biological samples for characterization.

  • Methodology:

    • Homogenization: Homogenize fresh tissue (e.g., frog heart) in a suitable buffer.

    • Protein Precipitation: Add a protein precipitating agent like trichloroacetic acid (TCA) to the homogenate and centrifuge to remove precipitated proteins.

    • Chromatography: Apply the supernatant to a paper chromatography system (e.g., Whatman No. 1 filter paper) using a solvent system such as phenol-hydrochloric acid.

    • Detection: Identify NAH by its diazo-positive and ninhydrin-negative reaction, and its characteristic Rf value.

    • Elution and Purification: Elute the identified spot from the chromatogram and further purify using appropriate techniques.

Chemical Synthesis of N-Acetyl-L-histidine

This protocol outlines a general method for the chemical synthesis of NAH.[13]

  • Objective: To synthesize NAH for experimental use.

  • Methodology:

    • Dissolution: Dissolve L-histidine in water in a flask equipped with a stirrer and cool in an ice bath.

    • Acetylation: Add acetic anhydride portion-wise to the stirred solution. The reaction is exothermic and should be kept cool.

    • Crystallization: After the reaction is complete, store the solution in a refrigerator overnight to allow for the crystallization of NAH.

    • Isolation and Washing: Collect the crystalline precipitate by suction filtration and wash with a small amount of ice-cold water.

    • Purification: Dry the crude product and recrystallize from hot water or an ethanol-water mixture for further purification.

    • Characterization: Confirm the identity and purity of the synthesized NAH by melting point determination, elemental analysis, and NMR spectroscopy.

synthesis_workflow start Start: L-Histidine dissolution Dissolve in H2O (Ice Bath) start->dissolution acetylation Add Acetic Anhydride dissolution->acetylation Stirring crystallization Refrigerate Overnight acetylation->crystallization filtration Suction Filtration crystallization->filtration washing Wash with Cold H2O filtration->washing drying Dry Crude Product washing->drying recrystallization Recrystallize from Hot H2O/Ethanol drying->recrystallization final_product Purified N-Acetyl-L-histidine recrystallization->final_product

Caption: General workflow for the chemical synthesis of N-Acetyl-L-histidine.
Identification of N-Acetyl-L-histidine by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful technique for the unambiguous identification of NAH.[14]

  • Objective: To identify and characterize NAH in a sample.

  • Methodology:

    • Sample Preparation: Dissolve 1-5 mg of the NAH sample in a deuterated solvent (e.g., D₂O) in an NMR tube. Adjust the pH if necessary (e.g., to 7.4).

    • Data Acquisition: Acquire a 1D ¹H NMR spectrum on a suitable spectrometer (e.g., 500 MHz).

    • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data.

    • Spectral Interpretation: Identify the characteristic signals of NAH. In D₂O at pH 7.4, the key chemical shifts are approximately:

      • 8.05 ppm (singlet, H2 of imidazole ring)

      • 7.05 ppm (singlet, H4 of imidazole ring)

      • 4.44 ppm (doublet of doublets, Hα)

      • 3.16 ppm (doublet of doublets, Hβ₁)

      • 3.00 ppm (doublet of doublets, Hβ₂)

      • 1.97 ppm (singlet, acetyl CH₃)[14]

Conclusion and Future Directions

N-Acetyl-L-histidine is a multifaceted molecule with well-established roles in osmoregulation and a unique "molecular water pump" mechanism in poikilothermic vertebrates. Its functions as a pH buffer and potential antioxidant warrant further investigation, particularly in mammalian systems where its presence, though minimal, is confirmed.[1] For researchers and drug development professionals, the unique biological functions of NAH, especially its involvement in maintaining tissue hydration and homeostasis, present intriguing possibilities for therapeutic applications. Future research should focus on elucidating the potential roles of NAH in mammalian physiology and pathology, exploring its antioxidant and neuroprotective capabilities, and investigating its potential as a therapeutic agent in conditions related to cellular hydration and oxidative stress.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Acetamido-3-(1H-imidazol-4-yl)propanoic Acid Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate, scientifically known as N-acetyl-L-histidine hydrate, is a derivative of the essential amino acid L-histidine. This technical guide provides a comprehensive overview of its core physicochemical properties, offering critical data for researchers and professionals in drug development and related scientific fields. The document details experimental protocols for the determination of key parameters, presents quantitative data in structured tables, and includes visualizations of its metabolic pathway to furnish a thorough understanding of this compound.

Chemical Identity and Structure

N-acetyl-L-histidine hydrate is characterized by the acetylation of the alpha-amino group of L-histidine, a modification that can influence its stability and solubility. The presence of a water molecule in its hydrated form is a key structural feature.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name (2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoic acid;hydrate[1][2]
Synonyms N-Acetyl-L-histidine monohydrate, Ac-His-OH monohydrate[3]
CAS Number 39145-52-3[1]
Molecular Formula C₈H₁₃N₃O₄[1][2]
Molecular Weight 215.21 g/mol [2]
InChI Key PSWSDQRXCOJSFC-FJXQXJEOSA-N[1]

Physicochemical Properties

The physicochemical characteristics of N-acetyl-L-histidine hydrate are fundamental to its behavior in both in vitro and in vivo systems. These properties are summarized below.

Table 2: Physicochemical Data

PropertyValueNotes
Appearance White to off-white crystalline powder.
Melting Point 163°C[1][4]Some sources report a range of 150-170°C with decomposition.[5] The anhydrous form has a reported melting point of 187°C.[6]
Solubility Soluble in water.[4]A more specific solubility is 62.5 mg/mL in water, which can be enhanced with ultrasonic treatment and heating to 60°C.[7] It is slightly soluble in DMSO.[8]
pKa 3.16 (Predicted for the carboxylic acid), 6.55 (Predicted for the imidazole ring)Predicted values are for the anhydrous form.[8][9] Experimental determination is recommended for the hydrate.
Optical Rotation +44.0 to +49.0° (c=1 in H₂O at 20°C)[3]
Water Content 7.0 to 10.0%[3]Corresponds to the monohydrate form.

Biological Significance

N-acetyl-L-histidine is an endogenous metabolite found in vertebrates.[10] In poikilothermic (cold-blooded) vertebrates like fish, amphibians, and reptiles, it is a major osmolyte in the brain, retina, and lens, present in high concentrations.[10][11] In contrast, it is found in much lower amounts in the tissues of homeothermic (warm-blooded) vertebrates, including mammals.[7] It has been suggested that N-acetyl-L-histidine may have antioxidant properties, contributing to cellular protection against oxidative stress.

Metabolic Pathway

The biosynthesis of N-acetyl-L-histidine involves the enzymatic transfer of an acetyl group from acetyl-CoA to L-histidine. Its degradation pathway regenerates L-histidine.

Metabolic_Pathway Metabolic Pathway of N-Acetyl-L-histidine L_Histidine L-Histidine NAH N-Acetyl-L-histidine L_Histidine->NAH Histidine N-acetyltransferase (EC 2.3.1.33) Acetate Acetate L_Histidine->Acetate releases Acetyl_CoA Acetyl-CoA Acetyl_CoA->NAH NAH->L_Histidine N-Acetylhistidine deacetylase CoA CoA-SH NAH->CoA releases H2O_in H₂O H2O_in->L_Histidine

Caption: Biosynthesis and catabolism of N-acetyl-L-histidine.

Experimental Protocols

The following sections outline the methodologies for determining the key physicochemical properties of N-acetyl-L-histidine hydrate.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.

Protocol:

  • Ensure the N-acetyl-L-histidine hydrate sample is a fine, dry powder. If necessary, gently crush any large crystals.

  • Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of approximately 2-3 mm.[6]

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample at a steady rate of approximately 10°C per minute for a preliminary determination.

  • For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Melting_Point_Workflow Melting Point Determination Workflow start Start prep_sample Prepare Fine Powder of Sample start->prep_sample pack_capillary Pack Capillary Tube (2-3 mm) prep_sample->pack_capillary place_in_apparatus Place in Melting Point Apparatus pack_capillary->place_in_apparatus prelim_heat Rapid Heating (~10°C/min) place_in_apparatus->prelim_heat approx_mp Determine Approximate MP prelim_heat->approx_mp cool_down Cool Apparatus approx_mp->cool_down accurate_heat Slow Heating (1-2°C/min) near approximate MP cool_down->accurate_heat record_range Record Melting Point Range accurate_heat->record_range end End record_range->end

Caption: Workflow for melting point determination.

Solubility Determination

A shake-flask method can be used to determine the aqueous solubility.

Protocol:

  • Prepare a series of saturated solutions by adding an excess of N-acetyl-L-histidine hydrate to a known volume of purified water in sealed flasks.

  • Agitate the flasks at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solutions to stand to permit the undissolved solid to settle.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Filter the aliquot to remove any remaining solid particles.

  • Determine the concentration of the dissolved N-acetyl-L-histidine hydrate in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination

Potentiometric titration is a common and accurate method for determining the dissociation constants (pKa).

Protocol:

  • Calibrate a pH meter with standard buffer solutions.

  • Dissolve a precisely weighed amount of N-acetyl-L-histidine hydrate in a known volume of deionized water.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.

  • Continue the titration past the equivalence points.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first pKa will correspond to the deprotonation of the carboxylic acid, and the second to the deprotonation of the imidazole ring.

Stability Testing

Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines.[4][12]

Protocol:

  • Store samples of N-acetyl-L-histidine hydrate in controlled environmental chambers under various conditions as specified by ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).[4][5]

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies), withdraw samples.[5]

  • Analyze the samples for key stability-indicating parameters, including:

    • Appearance (color, physical state)

    • Assay (to determine the amount of active substance)

    • Presence of degradation products (using a stability-indicating HPLC method)

    • Water content

  • Evaluate the data to establish a re-test period or shelf life for the compound.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound. The presented data and experimental protocols are essential for its application in research and development, particularly in the pharmaceutical industry. A thorough understanding of these properties will facilitate formulation development, quality control, and the investigation of its biological roles.

References

N-Acetylhistidine as an Osmolyte in Poikilothermic Vertebrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylhistidine (NAH) is a significant organic osmolyte in poikilothermic vertebrates, playing a crucial role in cellular volume regulation, particularly in response to osmotic stress. This technical guide provides a comprehensive overview of the current understanding of NAH as an osmolyte in these animals. It summarizes quantitative data on NAH distribution, details experimental protocols for its analysis, and elucidates the known signaling pathways involved in its regulation. This document is intended to be a valuable resource for researchers investigating the physiological roles of NAH and its potential applications in drug development.

Introduction

Poikilothermic vertebrates, including fish, amphibians, and reptiles, inhabit environments with fluctuating salinity and water availability, necessitating robust mechanisms for cellular osmotic regulation. Organic osmolytes are small, nitrogenous compounds that accumulate in the cytoplasm to maintain cell volume and protect cellular structures from the denaturing effects of high ionic strength without perturbing protein function. Among these, N-acetylhistidine (NAH) has emerged as a key player, particularly in the brain, retina, and lens of these animals.[1] In contrast to homeothermic vertebrates where N-acetylaspartate (NAA) is the predominant acetylated amino acid in the brain, NAH is found in significantly higher concentrations in poikilotherms.[2]

This guide delves into the technical aspects of NAH as an osmolyte, presenting curated data, detailed methodologies, and visual representations of the underlying biochemical processes to facilitate further research in this field.

Quantitative Distribution of N-Acetylhistidine

The concentration of N-acetylhistidine varies significantly across different species of poikilothermic vertebrates and within different tissues, often in response to environmental osmotic conditions. The following tables summarize the available quantitative data.

Table 1: N-Acetylhistidine Concentration in Fish Tissues

SpeciesTissueConditionNAH ConcentrationReference
Atlantic salmon (Salmo salar)LensFreshwater~5.5 µmol/g[3]
LensSeawater (2h post-transfer)~7.3 µmol/g (~5 mM increase)[3]
LensHypo-osmotic culture (-100 mOsm/kg)Decreased efflux in control diet fish, 10-fold increased efflux in histidine-supplemented diet fish[3][4]
LensHyper-osmotic culture (+50 mOsm/kg)Increased[3][5]
CarpLensNormal~12 mM[1]
14 Fish Species (various)LensNormal3.3–21.7 mM[1]
Siamese fighting fish (Betta splendens)Skeletal MuscleNormal10.37 µmol/g[6][7]
Three spot gourami (Trichogaster trichopterus)Skeletal MuscleNormal3.17–6.16 µmol/g[6][7]
Glass catfish (Kryptopterus bicirrhis)Skeletal MuscleNormal3.17–6.16 µmol/g[6][7]
Nile tilapia (Oreochromis niloticus)Skeletal MuscleNormal3.17–6.16 µmol/g[6][7]
Ram cichlid (Mikrogeophagus ramirezi)Skeletal MuscleNormal3.17–6.16 µmol/g[6][7]
Guapote tigre (Parachromis managuensis)Skeletal MuscleNormal3.17–6.16 µmol/g[6][7]

Table 2: N-Acetylhistidine Concentration in Amphibian and Reptile Tissues

Species GroupTissueNAH ConcentrationReference
Amphibians (5 species)Skeletal Muscle< 0.25 µmol/g[6][7]
Reptiles (4 species)Skeletal Muscle< 0.25 µmol/g[6][7]

Note: There is a notable lack of extensive quantitative data for N-acetylhistidine concentrations in amphibians and reptiles, particularly under conditions of osmotic stress. This represents a significant area for future research.

Experimental Protocols

Accurate quantification of N-acetylhistidine and the characterization of the enzymes involved in its metabolism are crucial for understanding its role as an osmolyte. This section provides detailed methodologies for key experiments.

Quantification of N-Acetylhistidine in Tissues by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods used for the analysis of related imidazole compounds and N-acetylated amino acids.[8][9]

Objective: To quantify the concentration of N-acetylhistidine in vertebrate tissue samples.

Materials:

  • Tissue sample (e.g., fish brain, lens, muscle)

  • Liquid nitrogen

  • -80°C freezer

  • Ice-cold 0.4 M perchloric acid (PCA)[10]

  • Ice-cold 10% Trichloroacetic acid (TCA) solution (w/v)[8]

  • Dounce tissue grinder or bead-based homogenizer[10]

  • Refrigerated centrifuge

  • 3 M Potassium hydroxide (KOH)[10]

  • pH indicator strips

  • 0.22 µm syringe filters

  • HPLC vials

  • N-Acetylhistidine standard

  • HPLC system with a C18 column (e.g., TSK-gel ODS-80Ts, 4.6 mm × 150 mm, 5 µm) and UV detector[9]

  • Mobile phase: 50 mmol/L potassium dihydrogen phosphate (pH 3.4) containing 6 mmol/L 1-heptanesulfonic acid and acetonitrile (96:4 v/v)[9]

  • Ultrapure water

Procedure:

  • Sample Collection and Preservation:

    • Excise the tissue of interest rapidly.

    • Immediately snap-freeze the tissue in liquid nitrogen to halt metabolic activity.[10]

    • Store the frozen tissue at -80°C until analysis.[10]

  • Sample Preparation (Deproteinization):

    • On the day of extraction, place the frozen tissue on dry ice.[10]

    • Weigh the frozen tissue.

    • Homogenize the tissue in 5-10 volumes of ice-cold 10% TCA or 0.4 M PCA using a pre-chilled Dounce tissue grinder or a bead-based homogenizer.[8][10]

    • Incubate the homogenate on ice for 20 minutes.[10]

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[8][10]

    • Carefully collect the supernatant.

  • Neutralization (if using PCA):

    • Neutralize the acidic supernatant by adding 3 M KOH dropwise while vortexing.[10]

    • Monitor the pH with indicator strips until it reaches 6.5-7.5.[10]

    • Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.[10]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C and collect the supernatant.[10]

  • Final Sample Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[8][10]

  • Standard Curve Preparation:

    • Prepare a stock solution of N-acetylhistidine in the mobile phase.

    • Perform serial dilutions to create a series of standard solutions with known concentrations (e.g., 0.1 µmol/L to 250 µmol/L).[9]

  • HPLC Analysis:

    • Set up the HPLC system with the specified C18 column and mobile phase.[9]

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to a wavelength of 210 nm.[8]

    • Inject a fixed volume (e.g., 20 µL) of the prepared standards and samples.

    • Record the chromatograms.

  • Data Analysis:

    • Identify the peak corresponding to N-acetylhistidine based on the retention time of the standards.

    • Integrate the peak area for each standard and sample.

    • Construct a standard curve by plotting peak area against the concentration of the standards.

    • Determine the concentration of N-acetylhistidine in the samples by interpolating their peak areas on the standard curve.

    • Express the final concentration as µmol/g of wet tissue weight.

Enzymatic Assay for Histidine N-Acetyltransferase (HisAT) Activity

This protocol provides a general framework for measuring the activity of HisAT, the enzyme responsible for NAH synthesis.

Objective: To determine the enzymatic activity of HisAT in tissue extracts.

Principle: The activity of HisAT is measured by quantifying the production of one of its products, either N-acetylhistidine or Coenzyme A (CoA).

Materials:

  • Tissue extract containing HisAT

  • L-histidine (substrate)

  • Acetyl-CoA (substrate)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Reagents for product detection (e.g., HPLC system for NAH, or DTNB for CoA)

  • Microplate reader (if using a colorimetric assay)

Procedure:

  • Enzyme Preparation:

    • Prepare a crude or purified enzyme extract from the tissue of interest.

  • Reaction Mixture:

    • Prepare a reaction mixture containing assay buffer, L-histidine, and Acetyl-CoA at optimized concentrations.

  • Enzyme Reaction:

    • Initiate the reaction by adding the enzyme preparation to the reaction mixture.

    • Incubate at a constant temperature for a defined period.

    • Stop the reaction (e.g., by adding acid or by heat inactivation).

  • Product Quantification:

    • Quantify the amount of N-acetylhistidine produced using the HPLC method described in section 3.1.

    • Alternatively, quantify the amount of CoA produced using a colorimetric assay with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a yellow-colored product that can be measured at 412 nm.

  • Data Analysis:

    • Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.

Signaling Pathways and Regulation

The concentration of N-acetylhistidine is dynamically regulated in response to osmotic stress. While the complete signaling cascades are still under investigation, evidence points towards the involvement of mitogen-activated protein kinase (MAPK) pathways, which are key players in cellular responses to environmental stresses in vertebrates.[11][12][13][14][15]

Biosynthesis and Degradation of N-Acetylhistidine

The core metabolic pathway of N-acetylhistidine is a two-step cycle.

  • Synthesis: N-acetylhistidine is synthesized from L-histidine and acetyl-CoA by the enzyme histidine N-acetyltransferase (HisAT) .[1][16]

  • Degradation: N-acetylhistidine is hydrolyzed back to L-histidine and acetate by N-acetylhistidine deacetylase (also known as anserinase) .[9]

In some tissues, like the fish lens, this pathway is compartmentalized. NAH is synthesized within the lens cells but cannot be degraded there. For hydrolysis, it is exported to the ocular fluid where the deacetylase is located. The resulting L-histidine is then actively transported back into the lens for re-synthesis into NAH.[1][16] This energy-dependent cycle is hypothesized to function as a "molecular water pump," where the efflux of NAH carries water out of the lens, helping to maintain its dehydrated state and transparency.[1][16]

NAH_Metabolism cluster_cell Lens Cell cluster_extracellular Ocular Fluid L-Histidine_in L-Histidine HisAT Histidine N-Acetyltransferase (HisAT) L-Histidine_in->HisAT NAH_in N-Acetylhistidine NAH_out N-Acetylhistidine NAH_in->NAH_out Export Acetyl-CoA Acetyl-CoA Acetyl-CoA->HisAT HisAT->NAH_in Synthesis Deacetylase N-Acetylhistidine Deacetylase NAH_out->Deacetylase Hydrolysis L-Histidine_out L-Histidine L-Histidine_out->L-Histidine_in Active Transport Deacetylase->L-Histidine_out

N-Acetylhistidine Metabolism in the Fish Lens
Putative Signaling Pathway for NAH Regulation under Osmotic Stress

Based on the established role of MAPK pathways in the osmotic stress response of vertebrates, a putative signaling cascade for the regulation of NAH levels can be proposed.

Under hyperosmotic stress, cell shrinkage can activate osmosensors in the cell membrane. This triggers a signaling cascade that can involve the activation of various MAP kinases, such as p38 MAPK and JNK. These activated kinases can then phosphorylate and activate transcription factors. These transcription factors may then upregulate the expression of genes involved in NAH synthesis, such as the gene encoding for HisAT. The resulting increase in HisAT activity would lead to a higher rate of NAH synthesis and its accumulation in the cell, counteracting the osmotic stress. Conversely, under hypo-osmotic stress, a different signaling pathway would likely lead to the downregulation of NAH synthesis and/or an increase in its efflux from the cell.

Osmotic_Stress_Signaling Hyperosmotic_Stress Hyperosmotic Stress (Cell Shrinkage) Osmosensors Osmosensors Hyperosmotic_Stress->Osmosensors MAPK_Cascade MAPK Cascade (e.g., p38, JNK) Osmosensors->MAPK_Cascade Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Activation HisAT_Gene_Expression Upregulation of HisAT Gene Expression Transcription_Factors->HisAT_Gene_Expression HisAT_Synthesis Increased HisAT Synthesis HisAT_Gene_Expression->HisAT_Synthesis NAH_Synthesis Increased N-Acetylhistidine Synthesis HisAT_Synthesis->NAH_Synthesis NAH_Accumulation N-Acetylhistidine Accumulation NAH_Synthesis->NAH_Accumulation Cell_Volume_Restoration Cell Volume Restoration NAH_Accumulation->Cell_Volume_Restoration

Putative Osmotic Stress Signaling Pathway for NAH Regulation

Experimental Workflow for Studying NAH as an Osmolyte

A logical workflow for investigating the role of N-acetylhistidine as an osmolyte in a poikilothermic vertebrate is presented below.

Experimental_Workflow Animal_Acclimation Animal Acclimation Osmotic_Challenge Osmotic Challenge (e.g., change in salinity) Animal_Acclimation->Osmotic_Challenge Tissue_Sampling Tissue Sampling (e.g., Brain, Lens, Muscle) Osmotic_Challenge->Tissue_Sampling NAH_Quantification NAH Quantification (HPLC) Tissue_Sampling->NAH_Quantification Enzyme_Activity_Assay HisAT Activity Assay Tissue_Sampling->Enzyme_Activity_Assay Gene_Expression_Analysis HisAT Gene Expression (qPCR) Tissue_Sampling->Gene_Expression_Analysis Data_Analysis Data Analysis and Correlation NAH_Quantification->Data_Analysis Enzyme_Activity_Assay->Data_Analysis Gene_Expression_Analysis->Data_Analysis Conclusion Conclusion on the Role of NAH as an Osmolyte Data_Analysis->Conclusion

Experimental Workflow for NAH Osmolyte Studies

Conclusion and Future Directions

N-acetylhistidine is a vital osmolyte in poikilothermic vertebrates, with particularly high concentrations in the neural and ocular tissues of fish. Its role in cellular volume regulation, especially through the proposed "molecular water pump" mechanism in the lens, highlights its importance for maintaining tissue function under osmotic stress. While significant progress has been made in understanding its distribution and metabolism, several areas warrant further investigation.

Future research should focus on:

  • Expanding quantitative studies to include a wider range of amphibian and reptile species under various osmotic conditions.

  • Elucidating the complete signaling pathways that regulate NAH synthesis and degradation in response to osmotic stress.

  • Investigating the potential of NAH and its metabolic pathways as targets for drug development, particularly in the context of aquaculture and the prevention of osmotic stress-related pathologies in fish.

This technical guide provides a solid foundation for researchers to build upon, with the aim of further unraveling the multifaceted role of N-acetylhistidine in the physiology of poikilothermic vertebrates.

References

The Biosynthesis of N-Acetyl-L-histidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: [AI Assistant Contact Information]

Abstract

N-Acetyl-L-histidine (NAH) is an endogenously produced metabolite derived from the essential amino acid L-histidine. While present in modest concentrations in mammals, NAH is a notably abundant biomolecule in the neural and ocular tissues of many poikilothermic vertebrates, where it plays a critical role in osmoregulation and tissue homeostasis. The synthesis of NAH is a direct enzymatic process catalyzed by histidine N-acetyltransferase. This technical guide provides an in-depth examination of the NAH biosynthetic pathway, offering a resource for researchers, scientists, and professionals in drug development. The guide details the enzymatic reaction, presents quantitative data on enzyme kinetics, outlines comprehensive experimental protocols for enzyme purification and activity assessment, and includes visual diagrams of the metabolic pathway and associated experimental workflows.

Introduction

N-Acetyl-L-histidine is an acetylated derivative of L-histidine, synthesized through the enzymatic transfer of an acetyl group from acetyl-CoA. This reaction is catalyzed by the enzyme L-histidine N-acetyltransferase (EC 2.3.1.33), also referred to as acetylhistidine synthetase.[1][2] In humans, the enzyme responsible for this activity has been identified as N-acetyltransferase 16 (NAT16), also known as HisAT.[3]

The biological significance of NAH exhibits a striking phylogenetic divergence. In poikilothermic (cold-blooded) vertebrates, such as fish, amphibians, and reptiles, NAH is found in high concentrations, particularly in the brain, retina, and lens.[4][5] In these tissues, it functions as a major osmolyte. A key hypothesized role for NAH in the ocular lens of fish is as a "molecular water pump," a mechanism to maintain the dehydrated state of the lens and prevent cataract formation.[6][7] This involves a unique compartmentalized metabolism where NAH is synthesized in the lens, exported to the ocular fluid for hydrolysis back to L-histidine, which is then reabsorbed by the lens for subsequent NAH synthesis.[4][5][6]

In contrast, mammals maintain significantly lower levels of NAH, with N-acetylaspartate (NAA) serving as the predominant acetylated amino acid in the brain.[4][8] Despite its lower abundance, the presence of NAH in mammalian systems suggests a conserved, albeit potentially different, physiological role that is an active area of investigation.

This guide aims to provide a detailed technical overview of the biosynthesis of N-Acetyl-L-histidine from L-histidine, focusing on the core enzymatic reaction and the methodologies used to study it.

The Biosynthetic Pathway of N-Acetyl-L-histidine

The synthesis of N-Acetyl-L-histidine is a single-step enzymatic reaction.

Reaction:

L-histidine + Acetyl-CoA ⇌ N-Acetyl-L-histidine + CoA-SH

Enzyme: L-histidine N-acetyltransferase (EC 2.3.1.33)

This reaction involves the transfer of the acetyl group from acetyl-coenzyme A to the α-amino group of L-histidine.[1][2]

N-Acetyl-L-histidine Biosynthesis L-histidine L-histidine Enzyme Histidine N-acetyltransferase (EC 2.3.1.33) L-histidine->Enzyme Acetyl-CoA Acetyl-CoA Acetyl-CoA->Enzyme NAH N-Acetyl-L-histidine CoA Coenzyme A Enzyme->NAH Enzyme->CoA Protein Purification Workflow A Cell Pellet (expressing His-tagged enzyme) B Resuspend in Lysis Buffer A->B C Sonication (Cell Lysis) B->C D Centrifugation C->D E Clarified Lysate (Supernatant) D->E F Ni-NTA Affinity Chromatography E->F G Wash with Wash Buffer F->G H Elute with Elution Buffer G->H I Collect Fractions H->I J SDS-PAGE Analysis I->J K Pool Pure Fractions J->K L Dialysis K->L M Purified Enzyme L->M DTNB Assay Workflow A Prepare Reaction Mixtures (Buffer, L-histidine, Acetyl-CoA) B Initiate Reaction with Enzyme A->B C Incubate at 37°C B->C D Stop Reaction and Add DTNB C->D E Measure Absorbance at 412 nm D->E F Calculate CoA-SH Concentration E->F G Determine Initial Velocities F->G H Michaelis-Menten or Lineweaver-Burk Plot G->H I Calculate Km and Vmax H->I LC-MS/MS Workflow A Biological Sample B Add Internal Standards A->B C Protein Precipitation B->C D Centrifugation C->D E Collect Supernatant D->E F Dry and Reconstitute E->F G LC-MS/MS Analysis (HILIC-ESI-MRM) F->G H Data Processing (Peak Integration) G->H I Quantification using Calibration Curve H->I

References

An In-depth Technical Guide to Histidine N-acetyltransferase (EC 2.3.1.33) and N-acetylhistidine (NAH) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histidine N-acetyltransferase (HISAT), classified under EC 2.3.1.33, is a pivotal enzyme in the biosynthesis of N-acetylhistidine (NAH). This guide provides a comprehensive technical overview of HISAT, detailing its biochemical properties, kinetic parameters, and the physiological context of its product, NAH. Particular emphasis is placed on the enzyme's role in poikilothermic vertebrates, where NAH is a key osmolyte. This document includes detailed experimental protocols for enzyme purification and activity assays, quantitative data summaries, and visual diagrams of the relevant biochemical pathways and experimental workflows to serve as a valuable resource for researchers and drug development professionals.

Introduction

Histidine N-acetyltransferase (HISAT) is an enzyme that catalyzes the transfer of an acetyl group from acetyl-CoA to the α-amino group of L-histidine, producing N-acetyl-L-histidine (NAH) and Coenzyme A.[1] This enzyme belongs to the transferase family, specifically the acyltransferases. The systematic name for this enzyme class is acetyl-CoA:L-histidine N-acetyltransferase, with other common names including acetylhistidine synthetase and histidine acetyltransferase.[1]

NAH is a significant biomolecule with varied physiological roles across vertebrates. It is found in high concentrations in the brain, retina, and lens of poikilothermic (cold-blooded) vertebrates like fish, amphibians, and reptiles, where it functions as a crucial osmolyte.[2][3] In these organisms, NAH is a key component of the "molecular water pump" hypothesis, which is essential for maintaining lens clarity and preventing cataracts.[3][4][5] In contrast, homeothermic (warm-blooded) vertebrates, including mammals, have significantly lower concentrations of NAH, with N-acetylaspartate (NAA) serving analogous functions.[2][3]

The human homolog of HISAT is encoded by the NAT16 gene.[6] The human enzyme, also known as HisAT, has been identified as responsible for histidine acetylation in vitro and in vivo.[2] A variant of human NAT16 has been associated with reduced plasma levels of acetylhistidine and an increased risk of kidney disease.[6]

Biochemical Properties and Kinetics

The biochemical properties of Histidine N-acetyltransferase have been characterized in some species, most notably in fish, where its activity is prominent. The human homolog, NAT16, has also been studied.

Quantitative Data

The following tables summarize the available quantitative data for Histidine N-acetyltransferase from Nile tilapia brain and human NAT16.

Parameter Value (Nile Tilapia Brain HISAT) Reference
Km for L-histidine 0.45 mM[3]
Km for Acetyl-CoA 0.027 mM[3]
Optimal pH 7.0 - 9.5 (broad)[3]
Molecular Weight 39,000 Da[3]
Divalent Metal Ion Requirement Not required[3]
Parameter Value (Human NAT16 - Wild Type) Value (Human NAT16 - F63S Variant) Reference
Apparent Km for Histidine ~100 µM~360 µM (3.6-fold higher)[6]
Substrate Specificity High for L-histidine, 1-methyl-histidine, and 3-methyl-histidine. Some activity towards arginine, lysine, ornithine, phenylalanine, tyrosine, and methionine. No activity towards D-histidine, carnosine, and histamine.Not explicitly stated, but reduced affinity for histidine is noted.[2]
Substrate Specificity

The semi-purified HISAT from Nile tilapia brain exhibits a strict substrate specificity for L-histidine and its methyl derivatives.[3] The human NAT16 enzyme also shows a strong preference for histidine and its methylated forms.[2] While some activity is observed with other amino acids like arginine and lysine, the reaction rate is significantly slower.[2]

Inhibitors

Specific inhibitors for Histidine N-acetyltransferase (EC 2.3.1.33) with determined Ki values are not extensively documented in the current literature. However, inhibitor screening assays for other N-acetyltransferases have been developed and could be adapted for HISAT.[4][5] These methods often involve in silico screening of compound libraries followed by in vitro validation.[2]

NAH Synthesis and Physiological Role

The NAH Synthesis Pathway

The synthesis of N-acetylhistidine is a single-step enzymatic reaction. The subsequent breakdown of NAH to regenerate L-histidine is catalyzed by N-acetylhistidine deacetylase.

NAH_Synthesis_Pathway cluster_synthesis Synthesis cluster_catabolism Catabolism L_Histidine L-Histidine Acetyl_CoA Acetyl-CoA NAH N-acetyl-L-histidine L_Histidine->NAH Histidine N-acetyltransferase (EC 2.3.1.33) CoA CoA-SH Acetate Acetate NAH_cat N-acetyl-L-histidine L_Histidine_cat L-Histidine NAH_cat->L_Histidine_cat N-acetylhistidine deacetylase Acetate_cat Acetate

Biosynthesis and catabolism of N-acetylhistidine.
The "Molecular Water Pump" Hypothesis

In the eyes of poikilothermic vertebrates, the synthesis and degradation of NAH are spatially separated, forming a metabolic cycle that is hypothesized to function as a "molecular water pump".[3][4] NAH is synthesized in the lens and then exported to the ocular fluid, where it is hydrolyzed. This process is thought to transport water out of the lens, maintaining its dehydrated state and clarity.[5]

Molecular_Water_Pump cluster_lens Lens Cell cluster_ocular_fluid Ocular Fluid Histidine_in L-Histidine HISAT Histidine N-acetyltransferase Histidine_in->HISAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->HISAT NAH_in N-acetyl-L-histidine (NAH) NAH_out N-acetyl-L-histidine (NAH) NAH_in->NAH_out Export Water_out Water Efflux NAH_in->Water_out HISAT->NAH_in Deacetylase N-acetylhistidine deacetylase NAH_out->Deacetylase Histidine_out L-Histidine Histidine_out->Histidine_in Uptake Deacetylase->Histidine_out

The N-acetylhistidine "molecular water pump" cycle in the fish eye.

Regulation of Histidine N-acetyltransferase

The regulation of HISAT is not yet fully understood. As a member of the GNAT (Gcn5-related N-acetyltransferase) superfamily, its activity could potentially be regulated at the transcriptional level or through post-translational modifications.

Gene Expression

Studies on fish have shown that gene expression profiles, including those of metabolic enzymes, can be altered in response to environmental stressors such as temperature changes. While direct evidence for the regulation of the NAT16 gene in fish is limited, it is plausible that its expression is modulated by environmental cues to adjust the intracellular concentration of the osmolyte NAH.

Post-Translational Modifications

The GNAT superfamily of enzymes is known to be regulated by various post-translational modifications (PTMs), including phosphorylation. These modifications can alter enzyme activity, stability, and protein-protein interactions. However, specific PTMs that regulate the activity of Histidine N-acetyltransferase have not yet been identified.

Experimental Protocols

Purification of Recombinant Histidine N-acetyltransferase (His-tagged)

This protocol describes the purification of a 6xHis-tagged HISAT from E. coli.

Materials:

  • E. coli cell pellet expressing His-tagged HISAT

  • Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Ni-NTA Agarose resin

  • Dialysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

Procedure:

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice. Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA resin with Lysis Buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with 10 column volumes of Wash Buffer.

    • Elute the protein with Elution Buffer and collect fractions.

  • Analysis and Dialysis:

    • Analyze the fractions by SDS-PAGE to identify those containing the purified protein.

    • Pool the pure fractions and dialyze against Dialysis Buffer overnight at 4°C to remove imidazole.

  • Storage: Aliquot the purified enzyme and store at -80°C.

Purification_Workflow Start E. coli cell pellet Lysis Cell Lysis and Centrifugation Start->Lysis Supernatant Clarified Supernatant Lysis->Supernatant Chromatography Ni-NTA Affinity Chromatography Supernatant->Chromatography Wash Wash with Wash Buffer Chromatography->Wash Elution Elute with Elution Buffer Wash->Elution Fractions Collect Fractions Elution->Fractions Analysis SDS-PAGE Analysis Fractions->Analysis Pooling Pool Pure Fractions Analysis->Pooling Dialysis Dialysis Pooling->Dialysis End Purified HISAT Dialysis->End

Workflow for the purification of His-tagged Histidine N-acetyltransferase.
Histidine N-acetyltransferase Activity Assay (Spectrophotometric)

This assay measures the production of Coenzyme A (CoA) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a yellow-colored product that absorbs at 412 nm.

Materials:

  • Purified HISAT enzyme

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • L-histidine stock solution

  • Acetyl-CoA stock solution

  • DTNB stock solution (in Assay Buffer)

  • 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In each well or cuvette, prepare a reaction mixture containing Assay Buffer, L-histidine (e.g., final concentration of 0.5 mM), and DTNB (e.g., final concentration of 0.2 mM).

  • Initiate Reaction: Add Acetyl-CoA (e.g., final concentration of 0.1 mM) to the reaction mixture and briefly mix.

  • Enzyme Addition: Start the reaction by adding the purified HISAT enzyme.

  • Measurement: Immediately monitor the increase in absorbance at 412 nm over time.

  • Calculation: Calculate the initial reaction velocity using the molar extinction coefficient of the DTNB product (14,150 M⁻¹cm⁻¹).

Quantification of N-acetylhistidine by HPLC

This protocol is adapted from methods for analyzing histidine-containing compounds in fish tissue.

Materials:

  • Tissue sample (e.g., fish brain or lens)

  • 10% Trichloroacetic acid (TCA)

  • Mobile Phase: 50 mM potassium dihydrogen phosphate (pH 3.4) containing 6 mM 1-heptanesulfonic acid and 4% acetonitrile

  • N-acetylhistidine standard

  • HPLC system with a C18 column (e.g., TSK-gel ODS-80Ts, 4.6 mm x 150 mm, 5 µm) and UV detector

Procedure:

  • Sample Preparation:

    • Homogenize the tissue sample in 5 volumes of ice-cold 10% TCA.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Standard Curve: Prepare a series of NAH standards in the mobile phase.

  • HPLC Analysis:

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to 210 nm.

    • Inject a fixed volume of the standards and samples.

  • Quantification: Determine the concentration of NAH in the samples by comparing the peak areas to the standard curve.

Conclusion

Histidine N-acetyltransferase is a key enzyme in the metabolism of histidine, particularly in poikilothermic vertebrates where its product, N-acetylhistidine, plays a vital role in osmoregulation. While significant progress has been made in understanding the function of this enzyme and its physiological context, further research is needed to fully elucidate its regulatory mechanisms, identify specific inhibitors, and explore its potential as a therapeutic target, especially in the context of human diseases where alterations in histidine metabolism may be implicated. The protocols and data presented in this guide provide a solid foundation for future investigations into this important enzyme.

References

An In-depth Technical Guide to the Compartmentalized Metabolism of N-acetylhistidine in the Fish Lens

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylhistidine (NAH) is a dipeptide highly concentrated in the ocular lens of many poikilothermic vertebrates, particularly teleost fish. Its metabolism is uniquely compartmentalized, playing a critical role in maintaining lens transparency and osmoregulation. This document provides a comprehensive technical overview of the synthesis, transport, and enzymatic breakdown of NAH. It details the spatial separation of its metabolic pathway, with synthesis occurring within the lens and hydrolysis confined to the surrounding ocular fluids. This guide synthesizes quantitative data on metabolite concentrations and enzyme kinetics, presents detailed experimental protocols for the key enzymes and analytical quantification, and provides visual diagrams of the metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers in ophthalmology, biochemistry, and pharmacology.

Introduction: The Paradox of N-acetylhistidine in Lens Physiology

The crystalline lens of the fish eye is a highly specialized, avascular tissue that must maintain a precise water balance and protein structure to ensure transparency. A key molecule in this process is N-acetylhistidine (NAH), which can be found in concentrations ranging from 3.3 to 21.7 mM across various fish species.[1] The metabolism of NAH is highly unusual; it is synthesized within the lens cells from L-histidine and acetyl-CoA, yet these same cells lack the enzymatic machinery to hydrolyze it.[1]

This metabolic arrangement necessitates a compartmentalized cycle:

  • Synthesis: NAH is produced within the lens cytoplasm.

  • Export: NAH is transported out of the lens into the surrounding ocular fluid (aqueous and vitreous humor).

  • Hydrolysis: In the ocular fluid, the enzyme N-acetylhistidine deacetylase cleaves NAH back into L-histidine and acetate.

  • Re-uptake: The liberated L-histidine is then actively transported back into the lens to be used again for NAH synthesis.[1]

This energy-dependent cycle has led to the hypothesis that NAH functions as a "molecular water pump," where the efflux of NAH carries bound water out of the lens against a water gradient, thus maintaining the dehydrated state necessary for clarity and preventing cataract formation.[1] Dietary histidine levels have been shown to directly correlate with lens NAH concentrations and inversely with cataract severity, underscoring the pathway's importance in ocular health.[2][3]

Metabolic Pathways and Logical Relationships

The compartmentalization of NAH metabolism is a key feature. The synthesis and hydrolysis are spatially separated between the lens and the ocular fluid, creating a dynamic cycle that is crucial for lens homeostasis.

The NAH Metabolic Cycle

The diagram below illustrates the complete, compartmentalized cycle of N-acetylhistidine metabolism. Synthesis occurs inside the lens, while hydrolysis occurs in the extracellular ocular fluid.

NAH_Metabolic_Cycle cluster_lens Lens Cell cluster_fluid Ocular Fluid L_Histidine_Lens L-Histidine NAH_Lens N-acetylhistidine (NAH) L_Histidine_Lens->NAH_Lens Histidine N-acetyltransferase (HISAT) Acetyl_CoA Acetyl-CoA Acetyl_CoA->NAH_Lens NAH_Fluid N-acetylhistidine (NAH) NAH_Lens->NAH_Fluid Export ATP ATP ADP ADP ATP->ADP Energy for Active Transport L_Histidine_Fluid L-Histidine NAH_Fluid->L_Histidine_Fluid N-acetylhistidine Deacetylase Acetate Acetate NAH_Fluid->Acetate L_Histidine_Fluid->L_Histidine_Lens Active Transport

Diagram 1: Compartmentalized metabolism of N-acetylhistidine.

Quantitative Data

The following tables summarize the concentrations of relevant metabolites in the fish lens and the kinetic properties of the key enzymes involved in the NAH metabolic cycle.

Table 1: Metabolite Concentrations in Fish Lens
SpeciesMetaboliteConcentration (mM or µmol/g)Environment/ConditionReference
14 Fish Species (Range)N-acetylhistidine3.3 - 21.7 mMVaried[1]
Carp (Cyprinus carpio)N-acetylhistidine~12 mMFreshwater[1]
Atlantic Salmon (Salmo salar)N-acetylhistidineHigher in SeawaterSeawater vs. Freshwater[1]
Atlantic Salmon (Salmo salar)N-acetylhistidineIncreased with Histidine DietHistidine-supplemented diet[3]
Atlantic Salmon (Salmo salar)L-HistidineHigher in Histidine DietHistidine-supplemented diet[3]
Rainbow Trout (Oncorhynchus mykiss)N-acetylhistidine~5.5 µmol/g13°C[4]
Rainbow Trout (Oncorhynchus mykiss)L-Histidine~1.5 µmol/g13°C[4]
Table 2: Enzyme Kinetic Parameters

Note: Kinetic data for fish-specific lens enzymes are sparse. The data below for Histidine N-acetyltransferase are from human recombinant enzyme, which shares homology with the fish enzyme.

EnzymeSpecies/SourceSubstrateKmVmax / kcatReference
Histidine N-acetyltransferase (HisAT/NAT16)Human (recombinant)L-Histidine130 µM0.04 s-1 (kcat)
Histidine N-acetyltransferase (HisAT/NAT16)Human (recombinant)Acetyl-CoA15 µM-
N-acetylhistidine DeacetylaseSkipjack Tuna (Katsuwonus pelamis)N-acetylhistidineNot specifiedHigh activity in ocular fluid[5]
N-acetylhistidine DeacetylaseCod (Gadus callarias)N-acetylhistidineNot specifiedHigh activity in ocular fluid[5]

Experimental Protocols

Detailed methodologies are essential for the accurate study of NAH metabolism. The following sections provide protocols for key experiments.

Protocol 1: Quantification of NAH and L-Histidine via HPLC

This protocol describes a method for the simultaneous quantification of N-acetylhistidine and L-histidine in fish lens tissue using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.

Objective: To accurately measure the concentrations of NAH and its precursor, L-histidine, in lens tissue.

Materials:

  • Fish lenses, dissected and immediately frozen in liquid nitrogen.

  • Perchloric acid (PCA), 8-10% (w/v), ice-cold.

  • Potassium hydroxide (KOH) for neutralization.

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., TSK-gel ODS-80Ts, 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: 50 mM potassium dihydrogen phosphate (KH₂PO₄) buffer containing 6 mM 1-heptanesulfonic acid as an ion-pairing agent, adjusted to pH 3.4.

  • Acetonitrile (HPLC grade).

  • N-acetylhistidine and L-histidine standards.

  • 0.22 µm syringe filters.

Procedure:

  • Tissue Extraction:

    • Weigh the frozen lens tissue.

    • Homogenize the tissue in 5 volumes of ice-cold 8% perchloric acid.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to precipitate proteins.[6]

    • Carefully collect the supernatant.

    • Neutralize the supernatant with a calculated amount of KOH. The resulting potassium perchlorate precipitate is insoluble and can be removed by a second centrifugation step.

    • Filter the final supernatant through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Prepare the mobile phase (e.g., 96:4 mixture of the aqueous buffer and acetonitrile).[7]

    • Set the column temperature (e.g., 40°C).

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to a wavelength of 210 nm.

    • Inject a standard volume (e.g., 20 µL) of the prepared samples and standards.

  • Data Analysis:

    • Generate a standard curve for both NAH and L-histidine using known concentrations of the standards.

    • Identify the peaks in the sample chromatograms based on the retention times of the standards.

    • Calculate the concentration of each analyte in the tissue extract by comparing its peak area to the standard curve. Express the final concentration in µmol per gram of tissue.

Protocol 2: Assay for Histidine N-acetyltransferase (HISAT) Activity

This protocol describes a continuous spectrophotometric assay for measuring the activity of HISAT from lens homogenates by quantifying the release of Coenzyme A (CoA-SH) using DTNB [5,5'-dithiobis(2-nitrobenzoic acid)].

Objective: To measure the rate of NAH synthesis by HISAT.

Materials:

  • Lens tissue homogenate (prepared in a non-thiol-containing buffer, e.g., 50 mM Tris-HCl, pH 8.0).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • L-histidine stock solution.

  • Acetyl-Coenzyme A (Acetyl-CoA) stock solution.

  • DTNB stock solution (in Assay Buffer).

  • Spectrophotometer capable of reading at 412 nm.

Procedure:

  • Reaction Setup:

    • In a cuvette or 96-well plate, prepare a reaction mixture containing:

      • Assay Buffer

      • L-histidine (e.g., final concentration of 100-200 µM)

      • DTNB (e.g., final concentration of 0.2 mM)

      • Acetyl-CoA (e.g., final concentration of 20-50 µM)

    • Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Enzyme Addition and Measurement:

    • Initiate the reaction by adding a specific amount of the lens tissue homogenate (the enzyme source).

    • Immediately begin monitoring the increase in absorbance at 412 nm over time. This absorbance change corresponds to the formation of the yellow-colored TNB anion as DTNB reacts with the CoA-SH released during the reaction.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of CoA-SH formation (µmol/min).

    • Enzyme activity can be expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that produces 1 µmol of product per minute.

    • To determine kinetic parameters (Km and Vmax), the assay should be repeated with varying concentrations of one substrate (e.g., L-histidine) while keeping the other (Acetyl-CoA) at a saturating concentration.

Protocol 3: Assay for N-acetylhistidine Deacetylase Activity

This protocol outlines a method to measure the deacetylase activity in ocular fluid by quantifying the amount of L-histidine produced from NAH over time.

Objective: To measure the rate of NAH hydrolysis by the deacetylase enzyme present in ocular fluid.

Materials:

  • Ocular fluid (aqueous or vitreous humor), collected and centrifuged to remove debris.

  • Reaction Buffer: e.g., 50 mM Tris-HCl, pH 7.5.

  • N-acetylhistidine (NAH) stock solution.

  • Stopping Reagent: 8-10% Perchloric Acid (PCA).

  • HPLC system for L-histidine quantification (as described in Protocol 4.1).

  • Activator ions (optional, based on literature): ZnCl₂ or CoCl₂ solution (e.g., 1 mM). The enzyme in tuna is activated by zinc or cobaltous ions.[5]

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the Reaction Buffer, activator ions (if used), and a specific volume of ocular fluid.

    • Pre-incubate the mixture at a constant temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding NAH to a final concentration (e.g., 1-5 mM).

  • Time Course and Reaction Quenching:

    • Incubate the reaction for a defined period (e.g., 10, 20, 30 minutes). For kinetic studies, multiple time points are necessary to ensure the reaction is in the linear range.

    • Stop the reaction at each time point by adding an equal volume of ice-cold PCA. This will precipitate the proteins, including the deacetylase enzyme.

    • Prepare a "time zero" control by adding the PCA before the NAH substrate.

  • Sample Preparation and Analysis:

    • Centrifuge the quenched reaction tubes at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and prepare it for HPLC analysis as described in Protocol 4.1.

    • Quantify the amount of L-histidine produced in each sample.

  • Data Analysis:

    • Subtract the amount of L-histidine present at time zero from the amounts at subsequent time points to determine the quantity of L-histidine produced by the enzyme.

    • Calculate the reaction rate and express the enzyme activity in appropriate units (e.g., nmol of histidine produced per minute per mL of ocular fluid).

Experimental and Workflow Diagrams

Visualizing the workflow for these experiments can aid in their design and execution.

Workflow for Enzyme Kinetic Analysis

The following diagram illustrates a typical workflow for determining the kinetic parameters (Km and Vmax) of an enzyme like HISAT.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Serial Dilutions of Substrate A B1 Combine Reagents in 96-well Plate/Cuvettes A1->B1 A2 Prepare Saturating Concentration of Substrate B A2->B1 A3 Prepare Enzyme (Lens Homogenate) B2 Initiate Reaction with Enzyme Addition A3->B2 B1->B2 B3 Monitor Reaction Progress (e.g., Absorbance at 412 nm) B2->B3 C1 Calculate Initial Velocity (V₀) for each Substrate Concentration B3->C1 C2 Plot V₀ vs. [Substrate] C1->C2 C3 Fit Data to Michaelis-Menten Equation using Non-linear Regression C2->C3 C4 Determine Km and Vmax C3->C4

Diagram 2: Workflow for enzyme kinetic parameter determination.

Conclusion and Future Directions

The compartmentalized metabolism of N-acetylhistidine in the fish lens represents a sophisticated adaptation for maintaining ocular homeostasis and transparency. The spatial separation of its synthesis and degradation enzymes creates a unique metabolic cycle intrinsically linked to osmoregulation. The protocols and data presented in this guide provide a framework for researchers to investigate this pathway further.

Future research should focus on several key areas:

  • Enzyme Characterization: Detailed kinetic analysis of purified histidine N-acetyltransferase and N-acetylhistidine deacetylase from various fish species is needed to build more accurate metabolic models.

  • Transporter Identification: The specific membrane transporters responsible for the efflux of NAH from the lens and the active re-uptake of L-histidine have yet to be identified and characterized.

  • Pharmacological Modulation: Understanding this pathway could open avenues for developing therapeutic agents to prevent or treat osmotic cataracts in aquaculture, a significant economic issue. Furthermore, insights gained could have broader implications for understanding cellular volume regulation in other biological systems.

By providing a consolidated resource of data, protocols, and pathway diagrams, this guide aims to stimulate and support continued research into this fascinating and physiologically critical metabolic system.

References

A Tale of Two Acetylates: Unraveling the Phylogenetic Distribution of N-acetylhistidine and N-acetylaspartate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylated amino acids play crucial, yet distinct, roles across the animal kingdom. This technical guide delves into the fascinating phylogenetic dichotomy between N-acetylhistidine (NAH) and N-acetylaspartate (NAA), two prominent metabolites in the vertebrate nervous system. We present a comprehensive overview of their distribution, biosynthesis, and purported physiological functions, with a particular focus on the stark contrast between poikilothermic (cold-blooded) and homeothermic (warm-blooded) vertebrates. This guide provides quantitative data, detailed experimental protocols for their analysis, and visual representations of their metabolic pathways to serve as a critical resource for researchers investigating neurochemistry, comparative physiology, and novel therapeutic avenues.

Introduction: A Phylogenetic Divide in Neurochemistry

The vertebrate brain is a complex milieu of metabolites, with N-acetylated amino acids representing a significant component. Among these, N-acetylhistidine (NAH) and N-acetylaspartate (NAA) exhibit a remarkable phylogenetic distribution. NAH is found in high concentrations in the brains of poikilothermic vertebrates, including fish, amphibians, and reptiles, where it is a major osmolyte.[1][2] Conversely, in homeothermic vertebrates such as birds and mammals, NAA assumes this role as the predominant acetylated amino acid in the brain, while NAH is typically present in only trace amounts.[3] This striking difference suggests distinct evolutionary pressures and divergent functional roles for these two molecules in vertebrate neurophysiology.

Phylogenetic Distribution: A Quantitative Comparison

The differential distribution of NAH and NAA across vertebrate classes is not merely qualitative but is reflected in significant concentration differences, particularly within the brain and ocular tissues. The following tables summarize the available quantitative data, highlighting the prevalence of NAH in poikilotherms and NAA in homeotherms.

Table 1: Concentration of N-acetylhistidine (NAH) in Various Vertebrate Tissues

Species (Class)TissueConcentration (mM)Reference
Goldfish (Carassius auratus) (Fish)Brain8.28[4]
Carp (Cyprinus carpio) (Fish)Lens~12[3]
Various Fish Species (Fish)Lens3.3 - 21.7[3]
Frog (Rana esculenta) (Amphibian)BrainHigh[5]
Frog (Rana esculenta) (Amphibian)EyeHigh[5]

Table 2: Concentration of N-acetylaspartate (NAA) in Various Vertebrate Tissues

Species (Class)TissueConcentration (mM)Reference
Goldfish (Carassius auratus) (Fish)Brain3.10[4]
Mammals (general)Brain~10[4]
Human (Mammal)Brainup to 10[6]

Biosynthesis and Degradation: Parallel Pathways with Different Substrates

The metabolic pathways for NAH and NAA are analogous, involving enzymatic acetylation of the parent amino acid and subsequent deacetylation.

N-acetylhistidine (NAH) Metabolism

NAH is synthesized from L-histidine and acetyl-CoA by the enzyme histidine N-acetyltransferase (HISAT).[2] In fish, this enzyme is encoded by a homolog of the human NAT16 gene.[7] Interestingly, the human NAT16 protein exhibits only trace activity for NAH synthesis, suggesting a functional divergence during evolution.[7] The degradation of NAH is catalyzed by N-acetylhistidine deacetylase, which hydrolyzes NAH back to L-histidine and acetate.[2]

N-acetylaspartate (NAA) Metabolism

NAA is synthesized from L-aspartate and acetyl-CoA by the enzyme L-aspartate N-acetyltransferase (Asp-NAT), encoded by the NAT8L gene.[8][9] This synthesis primarily occurs in neuronal mitochondria.[9] The breakdown of NAA into L-aspartate and acetate is carried out by the enzyme aspartoacylase (ASPA).[8]

cluster_NAH N-acetylhistidine (NAH) Metabolism cluster_NAA N-acetylaspartate (NAA) Metabolism L_Histidine L-Histidine NAH N-acetylhistidine (NAH) L_Histidine->NAH HISAT (NAT16 homolog) + Acetyl-CoA Acetyl_CoA1 Acetyl-CoA NAH->L_Histidine N-acetylhistidine deacetylase + H₂O Acetate1 Acetate CoA_SH1 CoA-SH L_Aspartate L-Aspartate NAA N-acetylaspartate (NAA) L_Aspartate->NAA Asp-NAT (NAT8L) + Acetyl-CoA Acetyl_CoA2 Acetyl-CoA NAA->L_Aspartate Aspartoacylase (ASPA) + H₂O Acetate2 Acetate CoA_SH2 CoA-SH

Figure 1: Biosynthesis and degradation pathways of NAH and NAA.

Proposed Physiological Roles and Signaling

N-acetylhistidine: The "Molecular Water Pump"

In poikilotherms, NAH is hypothesized to function as a "molecular water pump," particularly in the lens of the eye.[10] This model proposes that NAH is synthesized within lens cells and then exported to the surrounding ocular fluid, where it is hydrolyzed.[4] This energy-dependent cycle is thought to drive the removal of water from the lens, thereby maintaining its dehydrated state and transparency.[10] Each molecule of NAH released is suggested to carry with it a significant number of water molecules.[10]

cluster_Lens Lens Cell cluster_Ocular Ocular Fluid His_in L-Histidine NAH_in N-acetylhistidine (NAH) + H₂O His_in->NAH_in Synthesis (HISAT) AcCoA_in Acetyl-CoA NAH_out NAH + H₂O NAH_in->NAH_out Export (Water Removal) His_out L-Histidine NAH_out->His_out Hydrolysis (Deacetylase) Acetate_out Acetate His_out->His_in Active Uptake NAA N-acetylaspartate (NAA) Acetate Acetate NAA->Acetate ASPA AcetylCoA Acetyl-CoA Acetate->AcetylCoA AceCS Lipid Lipid Synthesis (Myelination) AcetylCoA->Lipid Histone Histone Acetylation (Epigenetic Regulation) AcetylCoA->Histone cluster_Prep Sample Preparation cluster_Analysis Analytical Methods Tissue Brain Tissue Homogenize Homogenization (e.g., 10% TCA) Tissue->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Dry & Reconstitute Supernatant->Dry HPLC HPLC-UV Dry->HPLC LCMS LC-MS/MS Dry->LCMS NMR ¹H-NMR Dry->NMR

References

The Role of N-Acetyl-L-histidine in Maintaining Lens Clarity and Cataract Prevention: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cataracts, the leading cause of blindness globally, are characterized by the opacification of the eye's lens. The multifactorial etiology of cataracts, primarily driven by oxidative stress and protein aggregation, has spurred research into preventative and non-surgical therapeutic strategies. This technical guide delves into the core scientific principles underpinning the role of N-Acetyl-L-histidine (NAH) and its related compounds in maintaining lens clarity and preventing cataract formation. We will explore the primary mechanisms of action, including the "molecular water pump" hypothesis and antioxidant effects, present quantitative data from key preclinical and clinical studies, detail relevant experimental protocols, and visualize the associated biological pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel ophthalmic therapeutics.

Introduction: The Challenge of Cataractogenesis

The lens of the eye is a unique, avascular tissue composed primarily of highly organized crystallin proteins. This precise architecture is essential for its transparency and refractive function. With age and exposure to various stressors, including UV radiation and oxidative insults, the delicate balance of the lens microenvironment can be disrupted. This disruption can lead to the misfolding and aggregation of crystallin proteins, resulting in the formation of opacities and the development of cataracts.

Current treatment for cataracts is exclusively surgical, involving the removal of the opaque lens and implantation of an artificial intraocular lens. While effective, this approach is invasive and not accessible to all populations. Consequently, there is a significant unmet medical need for pharmacological interventions that can slow the progression of, or even prevent, cataract formation. N-Acetyl-L-histidine and related histidine-containing compounds have emerged as promising candidates in this therapeutic landscape.

Mechanisms of Action

The protective effects of N-Acetyl-L-histidine and its analogues against cataracts are believed to be mediated through two primary mechanisms: the maintenance of lens hydration via a "molecular water pump" and the mitigation of oxidative stress.

The Molecular Water Pump (MWP) Hypothesis

A key theory, particularly prominent in studies of poikilothermic vertebrates like fish, is the "molecular water pump" (MWP) hypothesis. This model proposes a unique metabolic cycle that actively removes water from the lens to maintain its crucial dehydrated state, which is essential for transparency.

The cycle proceeds as follows:

  • Synthesis: Within the lens cells, N-Acetyl-L-histidine (NAH) is synthesized from its precursor, L-histidine, and acetyl-CoA.

  • Export: NAH is then transported out of the lens cells into the surrounding ocular fluid.

  • Hydrolysis: In the ocular fluid, an enzyme called acylase hydrolyzes NAH back into L-histidine and acetate.

  • Re-uptake: The L-histidine is then actively transported back into the lens cells, where it can be re-acetylated, thus completing the cycle.

It is hypothesized that each molecule of NAH exported from the lens carries with it a significant number of water molecules (estimated at 33 molecules per NAH molecule). This process effectively pumps water out of the lens against a concentration gradient, preserving the tightly packed, dehydrated arrangement of crystallin proteins.

molecular_water_pump cluster_lens Lens Cell cluster_ocular_fluid Ocular Fluid Histidine L-Histidine NAH_in N-Acetyl-L-histidine (NAH) Histidine->NAH_in Acetyl-CoA NAH_out N-Acetyl-L-histidine (NAH) NAH_in->NAH_out Export (+ 33 H2O) Histidine_out L-Histidine NAH_out->Histidine_out Acylase Acetate Acetate Histidine_out->Histidine Active Transport

Caption: The N-Acetyl-L-histidine (NAH) Molecular Water Pump (MWP) Cycle.
Antioxidant and Anti-glycation Effects

Oxidative stress is a major contributor to the development of age-related cataracts. The lens is constantly exposed to reactive oxygen species (ROS) generated from both internal metabolic processes and external sources like UV radiation. An imbalance between ROS production and the lens's antioxidant defense systems can lead to damage to crystallins, lipids, and DNA.

N-Acetylcarnosine (NAC), a dipeptide of β-alanine and N-acetyl-histidine, is a well-studied analogue of NAH. NAC is believed to function as a prodrug for L-carnosine. When administered topically as eye drops, NAC can penetrate the cornea and is subsequently hydrolyzed to L-carnosine in the aqueous humor. L-carnosine is a potent antioxidant with several protective functions:

  • Direct ROS Scavenging: L-carnosine can directly neutralize various reactive oxygen species.

  • Metal Ion Chelation: By chelating transition metals like copper, L-carnosine can prevent the formation of highly reactive hydroxyl radicals through Fenton-like reactions.

  • Anti-glycation: Glycation, the non-enzymatic reaction between sugars and proteins, is another factor in cataractogenesis. L-carnosine can inhibit the formation of advanced glycation end-products (AGEs) on crystallin proteins, thereby preventing their cross-linking and aggregation.

antioxidant_pathway cluster_stressors Oxidative Stressors cluster_lens_components Lens Components cluster_intervention Therapeutic Intervention ROS Reactive Oxygen Species (ROS) Crystallins Crystallin Proteins ROS->Crystallins Oxidative Damage (Aggregation) Glycation Glycation Glycation->Crystallins AGE Formation (Cross-linking) Cataract Cataract Crystallins->Cataract Leads to NAC N-Acetylcarnosine (NAC Eye Drops) Carnosine L-Carnosine NAC->Carnosine Hydrolysis in Aqueous Humor Carnosine->ROS Scavenging Carnosine->Glycation Inhibition

Caption: Antioxidant and Anti-glycation Mechanisms of N-Acetylcarnosine.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative findings from studies investigating the effects of N-Acetyl-L-histidine and its analogues on lens clarity and cataract development.

Table 1: Clinical Efficacy of 1% N-Acetylcarnosine (NAC) Eye Drops in Patients with Age-Related Cataracts
ParameterTreatment Group (1% NAC)Control Group (Placebo)Study DurationReference
Improvement in Best Corrected Visual Acuity (BCVA) 90.0% of eyes showed a 7-100% improvementGradual deterioration6 months[1][2]
Improvement in Glare Sensitivity 88.9% of eyes showed a 27-100% improvementNegative advance6 months[1][2]
Improvement in Lens Transmissivity 41.5% of eyes showed significant improvementVariability in densitometric readings6 months[1][2]
Overall Visual Outcome Benefits sustainedSignificant worsening24 months[1]
Table 2: Effect of Dietary Histidine on Lens N-Acetyl-L-histidine (NAH) and Cataract Development in Atlantic Salmon (Salmo salar L.)
Dietary Histidine LevelLens NAH Concentration (µmol/g)Cataract Prevalence/SeverityStudy DurationReference
Low (10 g/kg)~1.0High prevalence and severity13 weeks[3][4]
Medium (12.8 g/kg)10.9Sufficient to prevent severe cataract outbreakNot specified[3]
High (17.6 g/kg)>10Mitigated cataract formationNot specified[5]
Correlation Positive correlation with dietary histidine Negative correlation with lens NAH [3][4][5][6]
Table 3: Efficacy of N-Acetylcysteine (NAC) in a Selenite-Induced Cataract Rat Model
Treatment GroupIncidence of Dense Nuclear OpacitiesIncidence of Slight Nuclear OpacitiesLenticular Glutathione (GSH) LevelsLenticular Malondialdehyde (MDA) LevelsReference
Selenite Only50%50%Significantly lower than controlSignificantly higher than control[7]
Selenite + NAC14.3%21.4%Not significantly different from controlNot significantly different from control[7]
Saline (Control)0%0%NormalNormal[7]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

Selenite-Induced Cataract Model in Rats

This is a widely used in vivo model to screen for anti-cataract agents.

  • Animal Model: Sprague-Dawley or Wistar rat pups, typically 10-14 days old.

  • Induction of Cataracts: A single subcutaneous injection of sodium selenite (Na₂SeO₃) at a dose of 19-30 µmol/kg body weight.

  • Treatment Protocol: The test compound (e.g., N-acetylcysteine) is typically administered intraperitoneally or topically (as eye drops) before and/or after selenite injection.

  • Evaluation:

    • Slit-lamp examination: Lenses are examined for the development and severity of opacities at regular intervals. Cataracts are often graded on a scale (e.g., 0-4 or 0-6).

    • Biochemical analysis: At the end of the study, lenses are homogenized and analyzed for markers of oxidative stress, such as:

      • Glutathione (GSH) levels (reduced in cataractous lenses).

      • Malondialdehyde (MDA) levels (an indicator of lipid peroxidation, increased in cataractous lenses).

      • Antioxidant enzyme activities (e.g., superoxide dismutase, catalase, glutathione peroxidase).

selenite_model_workflow start Select Rat Pups (10-14 days old) divide Divide into Groups: - Control (Saline) - Selenite Only - Selenite + Test Compound start->divide treatment Administer Test Compound (e.g., N-Acetylcysteine) divide->treatment Treatment Group induction Subcutaneous Injection of Sodium Selenite (19-30 µmol/kg) divide->induction Selenite & Treatment Groups treatment->induction monitoring Monitor for Cataract Development (Slit-lamp examination) induction->monitoring endpoint Endpoint Analysis: - Lens Homogenization - Biochemical Assays (GSH, MDA, etc.) monitoring->endpoint

Caption: Experimental Workflow for the Selenite-Induced Cataract Model.
Clinical Evaluation of Anti-Cataract Eye Drops

Human clinical trials are essential for validating the efficacy of potential anti-cataract therapies.

  • Study Design: Randomized, double-masked, placebo-controlled trials are the gold standard.

  • Patient Population: Subjects with age-related cataracts of varying degrees of severity.

  • Intervention: Topical administration of the investigational drug (e.g., 1% N-acetylcarnosine solution) or a matching placebo, typically two drops, twice daily.

  • Outcome Measures:

    • Best-Corrected Visual Acuity (BCVA): Measured using standardized charts (e.g., Snellen chart).

    • Glare Sensitivity: Assessed using a glare tester to quantify the impact of stray light on vision.

    • Lens Opacity: Evaluated and graded using a standardized system, such as the Lens Opacities Classification System III (LOCS III), through slit-lamp photography and retro-illumination imaging. Digital image analysis can be used for quantitative assessment of lens transparency.

  • Follow-up: Patients are evaluated at baseline and at regular intervals throughout the study period (e.g., every 2-6 months).

Quantification of N-Acetyl-L-histidine in Lens Tissue

High-Performance Liquid Chromatography (HPLC) is a common analytical technique for measuring NAH concentrations.

  • Sample Preparation:

    • Lens tissue is dissected and weighed.

    • The tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline).

    • Proteins are precipitated using an agent like trichloroacetic acid.

    • The sample is centrifuged, and the supernatant is collected and filtered.

  • HPLC System:

    • Column: A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase: An isocratic or gradient mobile phase, often containing a buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile). An ion-pairing agent may be included for better separation.

    • Detection: UV detection at a specific wavelength (e.g., 210 nm).

  • Quantification: The concentration of NAH in the sample is determined by comparing the peak area to a standard curve generated from known concentrations of NAH.

Conclusion and Future Directions

The available evidence suggests that N-Acetyl-L-histidine and its related compounds, particularly N-Acetylcarnosine, hold significant promise as non-surgical interventions for the prevention and treatment of cataracts. The dual mechanisms of maintaining lens hydration through the molecular water pump and providing antioxidant/anti-glycation protection offer a multifaceted approach to preserving lens clarity.

While preclinical studies in animal models have shown encouraging results, and early-phase clinical trials with NAC have been positive, there is a recognized need for larger, more rigorous, randomized controlled trials to definitively establish clinical efficacy and safety in human populations.

Future research should focus on:

  • Elucidating the precise molecular interactions involved in the NAH-mediated water transport system.

  • Conducting head-to-head comparative studies of different histidine-containing compounds to determine their relative potency.

  • Optimizing drug delivery formulations to enhance corneal penetration and bioavailability within the lens.

  • Investigating the potential synergistic effects of combining NAH or its analogues with other antioxidant and anti-inflammatory agents.

The continued exploration of N-Acetyl-L-histidine and its derivatives represents a compelling avenue in the quest for a pharmacological solution to the global burden of cataract-induced blindness. This technical guide provides a foundational understanding for scientists and researchers to build upon in this critical area of ophthalmic drug development.

References

Methodological & Application

Application Note: A Robust Protocol for the Chemical Synthesis of N-Acetyl-L-histidine from L-histidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Acetyl-L-histidine is an acetylated derivative of the essential amino acid L-histidine.[1] It plays significant roles in various biological systems and is of considerable interest to researchers in biochemistry and drug development. In certain vertebrates, it is a prominent biomolecule found in the brain, retina, and lens.[2] The N-terminal acetylation of amino acids is a widespread process in eukaryotes, contributing to the stability and protection of proteins.[1] This document provides a detailed, step-by-step protocol for the chemical synthesis of N-Acetyl-L-histidine via the acetylation of L-histidine using acetic anhydride. The method is straightforward and employs common laboratory reagents, making it accessible for a variety of research applications.

Experimental Protocol

This protocol outlines the synthesis of N-Acetyl-L-histidine from L-histidine. The procedure involves the direct acetylation of the alpha-amino group of L-histidine using acetic anhydride in an aqueous medium.

Materials and Equipment

  • L-histidine

  • Acetic Anhydride (≥95%)

  • Deionized Water

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Erlenmeyer Flask (250 mL)

  • Beaker

  • Büchner Funnel and Flask

  • Filter Paper

  • pH meter or pH paper

  • Drying Oven or Vacuum Desiccator

  • Standard laboratory glassware

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Acetic anhydride is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction can be exothermic. Use an ice bath for temperature control.

Procedure

  • Dissolution of L-histidine: In a 250 mL Erlenmeyer flask, dissolve 7.75 g (0.05 mol) of L-histidine in 100 mL of deionized water. Stir the mixture using a magnetic stirrer until the L-histidine is fully dissolved. Place the flask in an ice bath to cool the solution to approximately 0-5 °C.

  • Acetylation Reaction: While vigorously stirring the cooled L-histidine solution, slowly add 15 mL (approx. 16.2 g, 0.16 mol) of acetic anhydride in a single portion. The addition is exothermic, and the temperature should be monitored.

  • Reaction Completion and Crystallization: Continue to stir the solution vigorously for 20-30 minutes. During this time, the product, N-Acetyl-L-histidine, may begin to crystallize as a white solid.

  • Product Isolation: After the stirring period, transfer the flask to a refrigerator and leave it overnight to ensure complete crystallization of the product.

  • Filtration and Washing: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals on the funnel with two portions of 20 mL ice-cold deionized water to remove unreacted starting materials and acetic acid.

  • Drying: Carefully transfer the washed crystals to a watch glass and dry them in an oven at 100-110 °C or in a vacuum desiccator until a constant weight is achieved.

  • Purification (Optional): For higher purity, the crude product can be recrystallized. Dissolve the product in a minimum amount of hot water, allow it to cool slowly to room temperature, and then place it in an ice bath to induce recrystallization. Collect the purified crystals by filtration as described in step 5.

  • Characterization: Confirm the identity and purity of the final product by determining its melting point and using other analytical techniques such as NMR or IR spectroscopy.

Data Presentation

The following table summarizes the key quantitative data for the synthesized N-Acetyl-L-histidine.

ParameterValue
Chemical Name N-Acetyl-L-histidine
Molecular Formula C₈H₁₁N₃O₃
Molecular Weight 197.19 g/mol [3]
Appearance White crystalline solid
Melting Point 153-159 °C (range), 187 °C[1][4][5][6]
Expected Yield 85-95% (based on similar reactions)
Solubility Soluble in water

Diagrams

Reaction Scheme

Reaction_Scheme cluster_products Products L_Histidine L-Histidine Reaction_Arrow + Acetic_Anhydride Acetic Anhydride Product N-Acetyl-L-histidine Water Water Product_Arrow + Reaction_Arrow->Product_Arrow H₂O Product_Arrow->Product Product_Arrow->Water

Caption: Chemical reaction for the synthesis of N-Acetyl-L-histidine.

Experimental Workflow

Workflow Start Start: L-Histidine Dissolve 1. Dissolve L-Histidine in Deionized Water Start->Dissolve Cool 2. Cool Solution in Ice Bath (0-5 °C) Dissolve->Cool AddReagent 3. Add Acetic Anhydride (Vigorous Stirring) Cool->AddReagent React 4. React for 20-30 min (Crystallization Begins) AddReagent->React Crystallize 5. Complete Crystallization (Refrigerate Overnight) React->Crystallize Filter 6. Filter and Wash with Ice-Cold Water Crystallize->Filter Dry 7. Dry Product (Oven or Desiccator) Filter->Dry End End: Pure N-Acetyl-L-histidine Dry->End

Caption: Step-by-step workflow for N-Acetyl-L-histidine synthesis.

References

Application Notes and Protocols for N-acetylation of L-histidine using Acetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-histidine (NAH) is an acetylated derivative of the essential amino acid L-histidine. It is an endogenous metabolite found in various tissues, with notably high concentrations in the brain and eyes of poikilothermic vertebrates.[1][2] In recent years, NAH has garnered significant interest from the scientific and pharmaceutical communities due to its potential therapeutic applications, including neuroprotection, antioxidant activity, and its role in enhancing the stability and solubility of peptides and proteins.[3] Its unique properties make it a valuable compound in drug formulation and development.[3]

This document provides detailed application notes and experimental protocols for the N-acetylation of L-histidine using acetic anhydride, a common and effective method for this transformation.

Data Presentation: Quantitative Analysis of N-acetylation of L-histidine

The yield of N-acetyl-L-histidine synthesis is influenced by various factors, including the molar ratio of reactants, temperature, and reaction time. Below is a summary of reported yields under specific conditions.

L-histidine (mol)Acetic Anhydride (mol)SolventTemperatureReaction TimeYield (%)Reference
0.010.01Glacial Acetic AcidNot specifiedNot specified68.9[4]
1~2WaterCooled in ice bath15-30 minutesNot specified[1]

Note: Optimization of reaction conditions is crucial for maximizing yield and purity. Factors to consider for optimization include systematic variation of temperature, reaction time, and stoichiometry of acetic anhydride.[5]

Experimental Protocols

This section outlines a detailed methodology for the N-acetylation of L-histidine using acetic anhydride, followed by purification of the product.

Protocol 1: Synthesis of N-acetyl-L-histidine

Objective: To synthesize N-acetyl-L-histidine from L-histidine and acetic anhydride.

Materials:

  • L-histidine

  • Acetic anhydride

  • Glacial acetic acid or Water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Addition funnel

  • Büchner funnel and filter paper

  • Apparatus for vacuum evaporation (e.g., rotary evaporator)

  • Recrystallization solvent (e.g., water or ethanol-water mixture)

Procedure:

  • Dissolution of L-histidine:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve L-histidine (1 molar equivalent) in a suitable solvent. Glacial acetic acid is a common choice.[4] Alternatively, L-histidine can be dissolved or suspended in water.[1]

  • Reaction Setup:

    • Place the flask in an ice bath to cool the solution to 0-5°C.

  • Addition of Acetic Anhydride:

    • Slowly add acetic anhydride (1-2 molar equivalents) to the stirred solution dropwise using an addition funnel. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.[1]

  • Reaction:

    • After the addition is complete, allow the reaction mixture to stir vigorously for a specified period. Reaction times can range from 15-30 minutes to several hours, depending on the scale and solvent.[1] Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

  • Crystallization and Isolation:

    • Upon completion of the reaction, the product may crystallize out of the solution, especially upon cooling. If the reaction is performed in water, placing the solution in a refrigerator overnight can promote crystallization.[1]

    • Collect the crystalline precipitate by suction filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold water or another suitable solvent to remove unreacted starting materials and byproducts.[1]

  • Drying:

    • Dry the crude N-acetyl-L-histidine. This can be done in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification of N-acetyl-L-histidine by Recrystallization

Objective: To purify the crude N-acetyl-L-histidine.

Materials:

  • Crude N-acetyl-L-histidine

  • Recrystallization solvent (e.g., hot water or an ethanol-water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution:

    • In an Erlenmeyer flask, dissolve the crude N-acetyl-L-histidine in a minimal amount of hot recrystallization solvent (e.g., water or an ethanol-water mixture).[1]

  • Hot Filtration (if necessary):

    • If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. N-acetyl-L-histidine crystals should form.

    • To maximize crystal formation, place the flask in an ice bath.

  • Isolation:

    • Collect the purified crystals by suction filtration using a Büchner funnel.

  • Drying:

    • Dry the purified crystals thoroughly.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of N-acetyl-L-histidine cluster_isolation Isolation cluster_purification Purification dissolution Dissolve L-histidine in Solvent cooling Cool to 0-5°C in Ice Bath dissolution->cooling addition Slowly Add Acetic Anhydride cooling->addition reaction Stir and React (Monitor by TLC) addition->reaction crystallization Crystallization (Cooling/Refrigeration) reaction->crystallization filtration1 Suction Filtration crystallization->filtration1 washing Wash with Cold Solvent filtration1->washing drying1 Dry Crude Product washing->drying1 recrystallization Recrystallization (Hot Water/Ethanol-Water) drying1->recrystallization filtration2 Suction Filtration recrystallization->filtration2 drying2 Dry Purified Product filtration2->drying2

Caption: Workflow for the synthesis and purification of N-acetyl-L-histidine.

Proposed Neuroprotective Signaling Pathway of N-acetyl-L-histidine

The precise neuroprotective signaling pathway of N-acetyl-L-histidine is still under investigation. However, based on the known neuroprotective effects of its precursor, L-histidine, and the antioxidant properties of other N-acetylated amino acids like N-acetylcysteine (NAC), a plausible pathway can be proposed. L-histidine has been shown to provide neuroprotection through the activation of H2 receptors and the subsequent modulation of downstream signaling cascades, including the Rac1 pathway, which is involved in astrocyte migration and glial scar formation after brain injury.[6][7] NAC is known to exert its effects by scavenging reactive oxygen species (ROS) and modulating redox-sensitive signaling pathways.[8]

neuroprotective_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NAH N-acetyl-L-histidine H2R H2 Receptor NAH->H2R Activates ROS Reactive Oxygen Species (ROS) NAH->ROS Scavenges Rac1 Rac1 Activation H2R->Rac1 Promotes Neuroprotection Neuroprotection ROS->Neuroprotection Inhibits Astrocyte Astrocyte Migration Rac1->Astrocyte Astrocyte->Neuroprotection

Caption: Proposed neuroprotective mechanism of N-acetyl-L-histidine.

Applications in Research and Drug Development

N-acetyl-L-histidine holds promise in various research and pharmaceutical applications:

  • Neuroprotection: As a potential therapeutic agent for neurological disorders, leveraging its antioxidant and anti-inflammatory properties.[3]

  • Drug Formulation: To enhance the solubility and stability of peptide and protein-based drugs, thereby improving their bioavailability and therapeutic efficacy.[3]

  • Ocular Health: Its role as an osmolyte in the lens of some vertebrates suggests potential applications in ophthalmology, particularly in the context of cataract prevention.[2]

  • Drug Delivery: N-acetyl histidine-conjugated nanoparticles have been explored as pH-responsive systems for the intracytoplasmic delivery of drugs.

  • Biochemical Research: Serves as a valuable tool for studying histidine metabolism and its role in various biological processes.[3]

References

Application Notes and Protocols for HPLC Analysis of N-acetylhistidine in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylhistidine (NAH) is an endogenous acetylated amino acid found in various tissues, particularly in the central nervous system. While its concentration is notably high in the brain and eyes of poikilothermic vertebrates, it is also present in mammalian tissues, where its precise physiological roles are an active area of investigation.[1][2] Emerging research suggests that N-acetylhistidine may function as an osmolyte and could be involved in a "molecular water pump" mechanism to regulate cell volume and maintain tissue hydration.[1][3] Its biosynthesis from L-histidine and acetyl-CoA is catalyzed by histidine N-acetyltransferase (HISAT), and it is degraded back to L-histidine and acetate by N-acetylhistidine deacetylase.[2] The quantification of N-acetylhistidine in tissue samples is crucial for understanding its physiological and pathological significance.

This document provides a detailed application note and protocol for the quantification of N-acetylhistidine in tissue samples using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Experimental Protocols

Protocol 1: Tissue Sample Preparation

This protocol outlines the extraction of N-acetylhistidine from mammalian brain tissue using perchloric acid precipitation to remove proteins.

Materials:

  • Frozen tissue sample (e.g., rat brain)

  • Ice-cold 1 M Perchloric Acid (PCA)

  • Ice-cold 3 M Potassium Hydroxide (KOH)

  • Microcentrifuge tubes (1.5 mL)

  • Tissue homogenizer (e.g., Dounce or ultrasonic)

  • Refrigerated centrifuge

  • pH indicator strips or pH meter

  • Syringe filters (0.22 µm, PVDF or similar)

  • HPLC vials

Procedure:

  • Tissue Weighing and Homogenization:

    • On an analytical balance, weigh the frozen tissue sample (typically 50-100 mg).

    • Transfer the tissue to a pre-chilled glass homogenizer.

    • Add 5 volumes of ice-cold 1 M PCA (e.g., 500 µL for 100 mg of tissue).

    • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Protein Precipitation:

    • Transfer the homogenate to a microcentrifuge tube.

    • Incubate the homogenate on ice for 20 minutes to allow for complete protein precipitation.

  • Centrifugation:

    • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • Neutralization:

    • Carefully collect the supernatant, which contains N-acetylhistidine, and transfer it to a new pre-chilled microcentrifuge tube.

    • Neutralize the acidic supernatant by adding ice-cold 3 M KOH dropwise while vortexing gently. Monitor the pH using indicator strips or a pH meter until it reaches 6.5-7.5. The addition of KOH will result in the precipitation of potassium perchlorate (KClO₄).

  • Salt Precipitation and Final Clarification:

    • Incubate the neutralized sample on ice for 15 minutes to allow for complete precipitation of KClO₄.

    • Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Filtration:

    • Filter the final supernatant through a 0.22 µm syringe filter directly into an HPLC vial.

    • The sample is now ready for HPLC analysis. Store at -80°C if not analyzed immediately.

Protocol 2: HPLC-UV Analysis

This protocol describes a robust isocratic RP-HPLC method for the quantification of N-acetylhistidine.[4]

Instrumentation and Reagents:

  • Standard HPLC system with a UV-Vis detector, pump, and autosampler.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • N-acetylhistidine reference standard.

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄).

  • Orthophosphoric acid.

  • Ultrapure water.

Chromatographic Conditions:

Parameter Setting
Mobile Phase 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid : Acetonitrile (95:5 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm

| Injection Volume | 20 µL |

Preparation of Standard Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the N-acetylhistidine reference standard in the mobile phase to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards. A typical range for the calibration curve is 1 to 100 µg/mL.[3]

Data Analysis:

  • Construct a calibration curve by plotting the peak area of the N-acetylhistidine standard against its concentration.

  • Determine the concentration of N-acetylhistidine in the tissue samples by comparing their peak areas to the calibration curve.

  • Calculate the final concentration in the tissue, taking into account the initial tissue weight and dilution factors during sample preparation. The concentration is typically expressed as nmol/mg of tissue.

Data Presentation

The following tables summarize the typical performance characteristics of a validated HPLC-UV method for N-acetylhistidine quantification in tissue samples. These values are illustrative and should be established for each specific laboratory setup.

Table 1: System Suitability

Parameter Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |

Table 2: Method Validation Summary

Parameter Acceptance Criteria Illustrative Results
Linearity Range (µg/mL) - 1.0 - 100
Correlation Coefficient (R²) ≥ 0.995 0.999
Accuracy (% Recovery) 80 - 120% 98.5% - 101.8%
Precision - Repeatability (% RSD) ≤ 2.0% < 1.5%
Precision - Intermediate (% RSD) ≤ 3.0% < 2.0%
Limit of Detection (LOD) (µg/mL) Signal-to-Noise Ratio ≥ 3 ~0.3

| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise Ratio ≥ 10 | ~1.0 |

Visualizations

G cluster_0 Tissue Sample Processing cluster_1 HPLC Analysis Tissue Tissue Sample (e.g., Brain) Homogenization Homogenization in 1M PCA Tissue->Homogenization Precipitation Protein Precipitation (20 min on ice) Homogenization->Precipitation Centrifugation1 Centrifugation (12,000 x g, 15 min, 4°C) Precipitation->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Neutralization Neutralization with 3M KOH (pH 6.5-7.5) Supernatant1->Neutralization Centrifugation2 Centrifugation (12,000 x g, 10 min, 4°C) Neutralization->Centrifugation2 Supernatant2 Collect Supernatant Centrifugation2->Supernatant2 Filtration Filtration (0.22 µm) Supernatant2->Filtration HPLC_Vial Sample in HPLC Vial Filtration->HPLC_Vial Injection Inject Sample (20 µL) HPLC_Vial->Injection Separation RP-HPLC Separation (C18 Column) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Quantification Quantification (vs. Calibration Curve) Detection->Quantification

Caption: Experimental workflow for N-acetylhistidine quantification in tissue.

G cluster_cell Cell Interior (Neuron/Glia) cluster_ecf Extracellular Fluid cluster_pump Molecular Water Pump Hypothesis L_Histidine L-Histidine HISAT Histidine N-acetyltransferase (HISAT) L_Histidine->HISAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->HISAT NAH_in N-acetylhistidine (High Concentration) NAH_out N-acetylhistidine (Low Concentration) NAH_in->NAH_out Export Water_out Extracellular Water NAH_in->Water_out Water Efflux HISAT->NAH_in Synthesis Deacetylase N-acetylhistidine deacetylase NAH_out->Deacetylase Degradation L_Histidine_out L-Histidine Deacetylase->L_Histidine_out Acetate Acetate Deacetylase->Acetate L_Histidine_out->L_Histidine Uptake Water_in Intracellular Water

Caption: Biosynthesis and degradation pathway of N-acetylhistidine.

References

Application Notes and Protocols for In Vivo Studies of Dietary Histidine Supplementation to Increase N-Acetyl-L-Histidine (NAH) Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-histidine (NAH) is a naturally occurring acetylated amino acid derived from L-histidine. It is found in high concentrations in the brain and ocular tissues of poikilothermic vertebrates, such as fish, where it is thought to play a crucial role in osmoregulation and the prevention of cataracts.[1][2][3] In mammals, NAH is present at much lower concentrations.[3] The synthesis of NAH from L-histidine and acetyl-CoA is catalyzed by the enzyme histidine N-acetyltransferase (HISAT), which in humans is known as N-acetyltransferase 16 (NAT16).[4][5][6] Recent interest in NAH has been spurred by its potential therapeutic applications, including its role in organ preservation solutions. This document provides detailed application notes and protocols for conducting in vivo studies to investigate the effects of dietary histidine supplementation on NAH levels, with a primary focus on fish models, for which quantitative data is available, and provides a framework for exploratory studies in mammalian models.

Data Presentation: Quantitative Effects of Histidine Supplementation

The following tables summarize the key quantitative data from in vivo studies on the effect of dietary histidine supplementation on NAH levels.

Table 1: Effect of Dietary Histidine Supplementation on Lens N-Acetyl-L-Histidine (NAH) and Histidine Concentrations in Atlantic Salmon (Salmo salar)

Dietary Histidine Level (g/kg of diet)Lens Histidine Concentration (mM)Lens NAH Concentration (mM)
11.7 (Control)~1.25~6
18.1 (Supplemented)~2.5~12

Data extracted from a study on Atlantic salmon where dietary histidine was increased by approximately 65%. The study reported a doubling of both lens histidine and NAH concentrations.[3]

Table 2: Dietary Histidine Levels in a 56-day study on Juvenile Largemouth Bass (Micropterus salmoides)

Diet GroupHistidine Level (% of diet)
10.71
20.89
31.08
41.26
51.48
61.67

This study investigated the influence of graded levels of dietary histidine on protein and lipid metabolism. While NAH levels were not reported, this provides a reference for designing dose-response studies.

Experimental Protocols

Protocol 1: In Vivo Dietary Histidine Supplementation in a Fish Model (Atlantic Salmon) to Assess Lens NAH Levels

Objective: To determine the effect of dietary histidine supplementation on the concentration of N-acetyl-L-histidine (NAH) in the lens of Atlantic salmon.

Materials:

  • Atlantic salmon (Salmo salar) smolts

  • Basal fish feed

  • L-histidine supplement

  • Aquaculture tanks with controlled water quality parameters (temperature, salinity, oxygen levels)

  • Homogenizer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical column (e.g., C18 reverse-phase)

  • NAH and L-histidine standards

  • Reagents for mobile phase and sample preparation (e.g., perchloric acid, potassium carbonate)

Methodology:

  • Animal Acclimation: Acclimate salmon smolts to the experimental tank conditions for a minimum of two weeks, feeding them the basal diet.

  • Diet Preparation:

    • Prepare a control diet using the basal fish feed.

    • Prepare the experimental diet by incorporating a specified amount of L-histidine into the basal feed (e.g., to achieve a final concentration of 18.1 g/kg, as referenced in the literature). Ensure thorough mixing for uniform distribution.[3]

  • Experimental Groups and Feeding Regimen:

    • Divide the fish into two groups: a control group receiving the basal diet and a treatment group receiving the histidine-supplemented diet.

    • Feed the fish to satiation daily for a predetermined experimental period (e.g., several months, to allow for significant biochemical changes and potential development of cataracts).

  • Sample Collection:

    • At the end of the experimental period, euthanize the fish using an approved method.

    • Carefully dissect the lenses from the eyes of each fish.

  • Sample Preparation for HPLC Analysis:

    • Weigh the individual lenses.

    • Homogenize the lens tissue in a suitable volume of ice-cold perchloric acid (e.g., 6% w/v).

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Neutralize the resulting supernatant with a potassium carbonate solution.

    • Centrifuge again to precipitate the potassium perchlorate.

    • Filter the final supernatant through a 0.22 µm filter before HPLC analysis.

  • HPLC Analysis for NAH and Histidine Quantification:

    • Prepare a standard curve for both NAH and L-histidine.

    • Set up the HPLC system with an appropriate mobile phase and a C18 reverse-phase column.

    • Set the UV detector to a wavelength suitable for detecting NAH and histidine (e.g., 210 nm).

    • Inject the prepared samples and standards onto the column.

    • Identify and quantify the NAH and histidine peaks in the samples by comparing their retention times and peak areas to the standards.

    • Express the concentrations in mmol per kg of lens tissue (mM).

Protocol 2: Proposed Framework for an In Vivo Dietary Histidine Supplementation Study in a Rodent Model

Objective: To investigate the effect of dietary histidine supplementation on NAH levels in various tissues (e.g., brain, liver, kidney) of a rodent model.

Note: There is currently a lack of published data on the effect of dietary histidine on NAH levels in mammals. This protocol is a general framework and may require optimization.

Materials:

  • Laboratory rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • Standard rodent chow (control diet)

  • Custom-formulated diets with varying levels of L-histidine supplementation

  • Metabolic cages (for monitoring food and water intake)

  • Tissue homogenization and HPLC analysis equipment as described in Protocol 1.

Methodology:

  • Animal Acclimation: Acclimate the rodents to the housing conditions for at least one week, providing standard chow and water ad libitum.

  • Diet Preparation:

    • Use a purified, amino acid-defined diet as the basal control.

    • Prepare experimental diets by supplementing the basal diet with different percentages of L-histidine (e.g., 0.5%, 1%, 2% w/w).

  • Experimental Design:

    • Randomly assign animals to different dietary groups (control and histidine-supplemented groups).

    • House animals individually in metabolic cages to accurately measure food and water intake.

    • Maintain the animals on their respective diets for a defined period (e.g., 4-8 weeks).

  • Sample Collection:

    • At the end of the study, euthanize the animals using an approved method.

    • Rapidly dissect the tissues of interest (e.g., brain, liver, kidneys, muscle) and flash-freeze them in liquid nitrogen. Store at -80°C until analysis.

  • Sample Preparation and HPLC Analysis:

    • Follow the sample preparation and HPLC analysis steps as outlined in Protocol 1, optimizing the homogenization and extraction procedures for each specific tissue type.

Signaling Pathways and Experimental Workflows

N-Acetyl-L-Histidine (NAH) Synthesis Pathway

The synthesis of NAH is a direct enzymatic reaction involving L-histidine and Acetyl-CoA.

NAH_Synthesis cluster_0 Enzymatic Reaction L_Histidine L-Histidine HISAT HISAT / NAT16 L_Histidine->HISAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->HISAT NAH N-Acetyl-L-Histidine CoA Coenzyme A HISAT->NAH Acetylation HISAT->CoA

NAH Synthesis Pathway
Experimental Workflow for In Vivo Histidine Supplementation Study

The following diagram illustrates the general workflow for conducting an in vivo study on dietary histidine supplementation.

experimental_workflow acclimation Animal Acclimation diet_prep Diet Preparation (Control & Histidine-Supplemented) acclimation->diet_prep grouping Randomized Grouping diet_prep->grouping feeding Dietary Intervention Period grouping->feeding monitoring Monitor Health & Food Intake feeding->monitoring euthanasia Euthanasia & Tissue Collection feeding->euthanasia sample_prep Sample Preparation (Homogenization & Extraction) euthanasia->sample_prep hplc HPLC Analysis for NAH sample_prep->hplc data_analysis Data Analysis & Interpretation hplc->data_analysis

Experimental Workflow
Potential Signaling Pathways Influenced by Dietary Histidine

While the direct transcriptional regulation of HISAT/NAT16 by dietary histidine is not yet fully elucidated, studies in fish suggest that histidine levels can influence broader metabolic signaling pathways.

signaling_pathways histidine Dietary Histidine tor TOR Pathway histidine->tor aar AAR Pathway histidine->aar ppara PPARα Pathway histidine->ppara pparg PPARγ Pathway histidine->pparg nah_synthesis NAH Synthesis (Hypothesized Link) histidine->nah_synthesis protein_synthesis Protein Synthesis tor->protein_synthesis aar->protein_synthesis lipid_metabolism Lipid Metabolism ppara->lipid_metabolism pparg->lipid_metabolism

Potential Signaling Pathways

Concluding Remarks

The provided application notes and protocols offer a comprehensive guide for researchers investigating the in vivo effects of dietary histidine supplementation on NAH levels. While robust data exists for fish models, particularly in the context of ocular health, further research is critically needed to understand the impact of histidine supplementation on NAH concentrations and its physiological significance in mammalian systems. The proposed experimental framework for rodent studies aims to bridge this knowledge gap. Elucidating the signaling pathways that regulate NAH synthesis in response to dietary histidine will be a key area for future investigation and may unveil new therapeutic targets for a range of health and disease applications.

References

Application Notes and Protocols for N-Acetyl-L-histidine as a Reference Standard in Analytical Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-histidine (NAH) is an endogenous N-acetylated amino acid that serves as a crucial reference standard in analytical chromatography for ensuring accuracy in the analysis of complex mixtures.[1] Its precise quantification is vital in various fields, including biochemical research, pharmaceutical development, and nutritional science. In biopharmaceutical applications, NAH is explored for its potential therapeutic effects, including neuroprotection and anti-inflammatory properties. This document provides detailed application notes and protocols for the use of N-Acetyl-L-histidine as a reference standard, focusing on High-Performance Liquid Chromatography (HPLC) with UV detection.

Physicochemical Properties of N-Acetyl-L-histidine

A solid understanding of the physicochemical properties of N-Acetyl-L-histidine is fundamental for its effective use as a reference standard.

PropertyValue
Molecular Formula C₈H₁₁N₃O₃
Molecular Weight 197.19 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water
Storage Conditions 2-8°C

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC with UV detection is a robust and widely employed technique for the quantification of N-Acetyl-L-histidine, offering a good balance of sensitivity, specificity, and cost-effectiveness for routine analyses.[2]

Chromatographic Conditions
ParameterRecommended Conditions
HPLC System A standard HPLC system with a UV-Vis detector, pump, autosampler, and column oven.[2]
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
Mobile Phase Isocratic mixture of 20 mM potassium dihydrogen phosphate (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (95:5 v/v).[2]
Flow Rate 1.0 mL/min.[2]
Column Temperature 30°C.[2]
Detection Wavelength 210 nm.[2]
Injection Volume 20 µL.[2]
Method Validation Data

The following table summarizes the typical performance characteristics of the described HPLC method for the analysis of N-Acetyl-L-histidine.

ParameterTypical Performance
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%
Specificity No interference from common excipients and related substances.

Experimental Protocols

Preparation of Standard Solutions

a. Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 25 mg of N-Acetyl-L-histidine reference standard.

  • Transfer the weighed standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution.

b. Working Standard Solutions:

  • Prepare a series of dilutions from the Standard Stock Solution using the mobile phase to create calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Biological Matrix, e.g., Plasma)
  • To 500 µL of plasma sample, add 500 µL of 10% (w/v) trichloroacetic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter prior to injection into the HPLC system.

Chromatographic Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of each standard solution and the prepared sample solution.

  • Record the chromatograms and measure the peak area for N-Acetyl-L-histidine.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of N-Acetyl-L-histidine in the sample by interpolating its peak area from the calibration curve.

Visualizations

Metabolic Pathway of N-Acetyl-L-histidine

The biosynthesis and degradation of N-Acetyl-L-histidine involves a simple enzymatic cycle. It is synthesized from L-histidine and acetyl-CoA by the enzyme histidine N-acetyltransferase. The reverse reaction, the hydrolysis of N-Acetyl-L-histidine back to L-histidine and acetate, is catalyzed by an acylase.

metabolic_pathway L_Histidine L-Histidine NAH N-Acetyl-L-histidine L_Histidine->NAH Histidine N-acetyltransferase Acetyl_CoA Acetyl-CoA in1 Acetyl_CoA->in1 NAH->L_Histidine Acylase out1 NAH->out1 in2 NAH->in2 Acetate Acetate CoA CoA in1->NAH out1->CoA in2->Acetate out2

Caption: Biosynthesis and degradation of N-Acetyl-L-histidine.

Experimental Workflow for HPLC Analysis

The following diagram illustrates the logical workflow for the quantification of N-Acetyl-L-histidine using HPLC.

experimental_workflow start Start prep_standards Prepare Standard Solutions (1-100 µg/mL) start->prep_standards prep_samples Prepare Sample (e.g., Protein Precipitation) start->prep_samples hplc_analysis HPLC Analysis (C18 Column, UV 210 nm) prep_standards->hplc_analysis prep_samples->hplc_analysis calibration Generate Calibration Curve hplc_analysis->calibration quantification Quantify N-Acetyl-L-histidine in Sample calibration->quantification end End quantification->end

Caption: Workflow for N-Acetyl-L-histidine analysis by HPLC.

References

Application Notes and Protocols: N-acetylhistidine in Neuroprotection Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylhistidine (NAH) is an acetylated derivative of the amino acid L-histidine. While it is a known osmolyte in the brain and ocular tissues of many poikilothermic vertebrates, its therapeutic potential in mammals, particularly in the context of neuroprotection, remains largely unexplored.[1][2][3] A comprehensive review of current scientific literature reveals a significant gap in research directly investigating the neuroprotective effects of N-acetylhistidine.[4]

In contrast, its structural analog, N-acetylcysteine (NAC), has been extensively studied and has demonstrated notable neuroprotective capabilities.[4][5][6] NAC is a precursor to the potent antioxidant glutathione (GSH) and has been investigated in various models of neurological disorders, including traumatic brain injury (TBI), stroke, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[5][6][7][8][9]

Given the limited direct data on N-acetylhistidine, this document will leverage the extensive research on N-acetylcysteine as a proxy to provide a framework for investigating the potential neuroprotective applications of N-acetylhistidine. The protocols and pathways described herein for NAC can serve as a valuable template for designing and conducting future studies on N-acetylhistidine.

Proposed Mechanisms of Neuroprotection (Based on N-acetylcysteine)

The neuroprotective effects of NAC are primarily attributed to its role in replenishing intracellular glutathione (GSH) stores and its direct antioxidant properties.[5][6] GSH is a critical endogenous antioxidant that protects cells from damage induced by reactive oxygen species (ROS).[5] By acting as a cysteine donor for GSH synthesis, NAC enhances the cellular antioxidant capacity.[5][6]

Furthermore, NAC has been shown to modulate several signaling pathways involved in neuroinflammation and apoptosis.[5] For instance, it can suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines.[5]

The proposed neuroprotective mechanisms of NAC, which may be applicable to N-acetylhistidine, are summarized in the signaling pathway diagram below.

G cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_antioxidant Antioxidant Pathway cluster_signaling Signaling Pathway cluster_outcome Cellular Outcome NAH N-acetylhistidine Cysteine Cysteine NAH->Cysteine Deacetylation NFkB NF-κB NAH->NFkB Inhibition GSH Glutathione (GSH) Cysteine->GSH Synthesis ROS Reactive Oxygen Species (ROS) GSH->ROS Scavenging Neuroprotection Neuroprotection GSH->Neuroprotection Inflammation Neuroinflammation NFkB->Inflammation Apoptosis Apoptosis NFkB->Apoptosis Inflammation->Neuroprotection Apoptosis->Neuroprotection

Caption: Proposed neuroprotective signaling pathway of N-acetylhistidine.

Quantitative Data on Neuroprotective Efficacy (from N-acetylcysteine Studies)

The following table summarizes quantitative data from preclinical studies on the neuroprotective effects of N-acetylcysteine (NAC) and its amide form (NACA). This data can serve as a benchmark for evaluating the potential efficacy of N-acetylhistidine in similar models.

Compound Model Dose Key Findings Reference
NACARat model of focal penetrating traumatic brain injury300 mg/kg IP- 35.0% decrease in neuronal degeneration (Fluoro-Jade staining) at 24 hours (p<0.05)- 38.7% decrease in apoptosis (TUNEL staining) at 2 hours (p<0.05)- 35.9% increase in Manganese Superoxide Dismutase (MnSOD) at 24 hours (p<0.05)[7][10]
NACRat model of strokeNot specified- Reduced infarct volume in the cortex and striatum- Improved neurologic score[6]
NACPrimary rat hippocampus neurons (in vitro)1, 10, 100, 1000 µmol/l- Ameliorated H2O2-induced reduction in cell viability (p<0.05)- Mitigated excessive production of ROS (p<0.05)[9]
NACRat model of peripheral nerve transection10, 150, 300 mg/kg/day- Dose-dependent prevention of sensory neuronal loss- Complete prevention of neuronal loss at 150 and 300 mg/kg/day[11]

Experimental Protocols

The following are detailed protocols for key experiments used to assess neuroprotective effects, adapted from studies on N-acetylcysteine. These can be readily modified to investigate N-acetylhistidine.

In Vitro Neuroprotection Assays

1. Cell Viability Assay (MTT Assay)

  • Principle: Measures the metabolic activity of viable cells, which is proportional to the number of living cells.

  • Protocol:

    • Seed neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate and allow them to adhere.

    • Pre-treat cells with various concentrations of N-acetylhistidine for a specified duration.

    • Induce neuronal injury by adding a neurotoxic agent (e.g., glutamate, H₂O₂, or Aβ oligomers).

    • Incubate for a time sufficient to induce cell death in control wells.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Express cell viability as a percentage of the untreated control.[4]

2. Intracellular Reactive Oxygen Species (ROS) Measurement

  • Principle: Utilizes a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation by intracellular ROS.

  • Protocol:

    • Culture neuronal cells in a black, clear-bottom 96-well plate.

    • Treat the cells with the test compound (N-acetylhistidine) followed by an oxidative stressor (e.g., H₂O₂).

    • Wash the cells with phosphate-buffered saline (PBS).

    • Load the cells with DCFH-DA solution and incubate in the dark.

    • Wash the cells to remove the excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~488 nm, emission ~525 nm).[4]

In Vivo Neuroprotection Model

Traumatic Brain Injury (TBI) Model in Rats

  • Objective: To assess the neuroprotective effects of N-acetylhistidine following focal penetrating TBI.

  • Animal Model: Male Sprague-Dawley rats.

  • Experimental Design:

    • Sham group: Surgery without injury.

    • TBI + Vehicle group: TBI followed by saline administration.

    • TBI + N-acetylhistidine group: TBI followed by N-acetylhistidine administration.

  • Methodology:

    • TBI Induction: Induce a focal penetrating brain injury in anesthetized rats using a standardized protocol.

    • Drug Administration: Administer N-acetylhistidine (e.g., intraperitoneally) at a predetermined dose and time point post-injury.

    • Tissue Collection: At selected time points (e.g., 24 hours, 7 days post-injury), euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Histological Analysis:

      • Neuronal Degeneration: Use Fluoro-Jade staining to visualize degenerating neurons.

      • Apoptosis: Perform TUNEL staining to detect apoptotic cells.

    • Biochemical Analysis:

      • Homogenize brain tissue to measure levels of oxidative stress markers (e.g., MnSOD) using techniques like Western blotting or ELISA.

G cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome Assessment AnimalModel Animal Model (e.g., Rats) TBI Induce Traumatic Brain Injury (TBI) AnimalModel->TBI Treatment Administer N-acetylhistidine or Vehicle TBI->Treatment Tissue Tissue Collection and Preparation Treatment->Tissue Histology Histological Analysis (e.g., Fluoro-Jade, TUNEL) Tissue->Histology Biochem Biochemical Analysis (e.g., Western Blot for MnSOD) Tissue->Biochem Data Quantify Neuronal Damage, Apoptosis, and Biomarker Levels Histology->Data Biochem->Data

Caption: General experimental workflow for in vivo neuroprotection studies.

Conclusion

The investigation into the therapeutic potential of N-acetylhistidine for neuroprotection is in its infancy. While direct evidence is currently lacking, the extensive research on its structural analog, N-acetylcysteine, provides a strong rationale and a clear roadmap for future studies. The protocols and data presented in these application notes offer a foundational framework for researchers to begin exploring the neuroprotective efficacy and mechanisms of action of N-acetylhistidine. Further research is warranted to establish relevant mammalian animal models and to elucidate the specific therapeutic potential of N-acetylhistidine in the context of various neurological disorders.

References

Application Notes and Protocols for N-Acetyl-L-histidine Monohydrate in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-histidine (NAH) is an acetylated derivative of the essential amino acid L-histidine. It is an endogenous metabolite found in various tissues, playing a role as an osmolyte. Due to the known antioxidant and anti-inflammatory properties of its parent compound, L-histidine, and the structurally similar compound N-acetylcysteine (NAC), N-Acetyl-L-histidine is a compound of interest for in vitro investigation of its potential therapeutic effects, including antioxidant, anti-inflammatory, and cytoprotective activities.

These application notes provide detailed protocols for the preparation of N-Acetyl-L-histidine monohydrate solutions and their use in common in vitro assays.

Data Presentation

Physicochemical Properties and Solubility
PropertyValueReference
Molecular Formula C₈H₁₁N₃O₃ · H₂O[1]
Molecular Weight 215.21 g/mol [2]
Appearance White to almost white powder or crystalline powder[1]
Solubility in PBS 12.5 mg/mL (58.08 mM) (ultrasonication may be required)[2]
Purity (HPLC) ≥99.0%[1]
Stock Solution Stability
Storage TemperatureDurationReference
-80°C 6 months[2]
-20°C 1 month[2]

Experimental Protocols

Preparation of N-Acetyl-L-histidine Monohydrate Stock Solution

This protocol describes the preparation of a sterile stock solution of N-Acetyl-L-histidine monohydrate suitable for use in cell culture-based in vitro assays.

Materials:

  • N-Acetyl-L-histidine monohydrate powder

  • Phosphate-Buffered Saline (PBS), sterile

  • Ultrasonic water bath

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile syringe filters (0.22 µm)

  • Sterile microcentrifuge tubes

Procedure:

  • Weighing: Accurately weigh the desired amount of N-Acetyl-L-histidine monohydrate powder in a sterile conical tube.

  • Dissolution: Add the required volume of sterile PBS to achieve the desired stock concentration (e.g., for a 50 mM stock solution, add the appropriate volume of PBS to the weighed powder).

  • Solubilization: If the powder does not dissolve completely, place the tube in an ultrasonic water bath and sonicate until the solution is clear.[2]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]

Workflow for N-Acetyl-L-histidine Monohydrate Solution Preparation

G weigh Weigh N-Acetyl-L-histidine monohydrate powder dissolve Add sterile PBS to desired concentration weigh->dissolve sonicate Sonicate if necessary for complete dissolution dissolve->sonicate filter Sterile filter through a 0.22 µm filter sonicate->filter aliquot Aliquot into sterile tubes filter->aliquot store Store at -20°C or -80°C aliquot->store

Preparation of N-Acetyl-L-histidine Monohydrate Stock Solution.
In Vitro Antioxidant Activity Assays

The antioxidant potential of N-Acetyl-L-histidine can be evaluated using various in vitro assays. Suggested concentration ranges for initial experiments are based on studies with L-histidine and N-acetylcarnosine and typically fall within the high micromolar to low millimolar range (e.g., 100 µM to 20 mM).[3][4]

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[5]

Materials:

  • N-Acetyl-L-histidine monohydrate stock solution

  • DPPH solution (e.g., 0.1 mM in methanol or ethanol)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the N-Acetyl-L-histidine monohydrate stock solution in methanol or ethanol.

  • Assay Setup: In a 96-well plate, add a specific volume of each N-Acetyl-L-histidine dilution or positive control to the wells.

  • Reaction Initiation: Add the DPPH working solution to each well to start the reaction. Include a control well with only the solvent and DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[5]

Materials:

  • N-Acetyl-L-histidine monohydrate stock solution

  • ABTS stock solution (7 mM in water)

  • Potassium persulfate solution (2.45 mM in water)

  • Phosphate-Buffered Saline (PBS) or ethanol

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • ABTS•+ Generation: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution Preparation: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the N-Acetyl-L-histidine monohydrate stock solution.

  • Assay Setup: In a 96-well plate, add a small volume of the N-Acetyl-L-histidine dilutions or positive control to the wells.

  • Reaction Initiation: Add the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature in the dark for a specified time (e.g., 6 minutes).[5]

  • Measurement: Measure the absorbance at approximately 734 nm.

  • Calculation: Calculate the percentage of inhibition of absorbance as in the DPPH assay.

In Vitro Anti-Inflammatory Activity Assays

The anti-inflammatory properties of N-Acetyl-L-histidine can be assessed by measuring its effect on the production of inflammatory mediators in stimulated immune cells, such as murine macrophages (e.g., RAW 264.7 cell line). Suggested concentrations for initial testing can range from the high micromolar to low millimolar range (e.g., 500 µM to 20 mM), based on studies with L-histidine.[6]

This assay measures the accumulation of nitrite, a stable product of NO, in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • N-Acetyl-L-histidine monohydrate stock solution

  • Griess Reagent

  • Sodium nitrite standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of N-Acetyl-L-histidine monohydrate for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include a negative control (no LPS) and a positive control (LPS alone).

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix an equal volume of supernatant with the Griess Reagent.

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at approximately 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with sodium nitrite.

This protocol quantifies the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cell culture supernatants from the nitric oxide assay

  • Commercially available ELISA kits for TNF-α and IL-6

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kit for the quantification of TNF-α and IL-6 in the collected cell culture supernatants.

In Vitro Cytoprotective Assay

The cytoprotective effects of N-Acetyl-L-histidine can be investigated by assessing its ability to protect cells from oxidative stress-induced cell death. This can be adapted from protocols using the structurally similar compound N-acetylcysteine (NAC).[7]

Materials:

  • A suitable cell line (e.g., HepG2 human liver carcinoma cells)

  • Complete cell culture medium

  • An inducing agent of oxidative stress (e.g., lead nitrate, hydrogen peroxide)

  • N-Acetyl-L-histidine monohydrate stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Co-treatment: Expose the cells to the oxidative stress-inducing agent in the presence or absence of various concentrations of N-Acetyl-L-histidine monohydrate.

  • Incubation: Incubate for a specified period (e.g., 48 hours).[7]

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculation: Express cell viability as a percentage of the untreated control.

Signaling Pathways and Mechanisms

Histidine Metabolism Pathway

N-Acetyl-L-histidine is synthesized from L-histidine and acetyl-CoA by the enzyme Histidine N-acetyltransferase (HISAT). It can be deacetylated back to L-histidine.

G acetyl_coa Acetyl-CoA hisat Histidine N-acetyltransferase (HISAT) acetyl_coa->hisat l_histidine L-Histidine l_histidine->hisat nah N-Acetyl-L-histidine deacetylase N-Acetylhistidine deacetylase nah->deacetylase hisat->nah deacetylase->l_histidine

Biosynthesis and degradation of N-Acetyl-L-histidine.

Potential Antioxidant Mechanisms of N-Acetyl-L-histidine

The antioxidant activity of N-Acetyl-L-histidine is likely mediated through direct radical scavenging and metal ion chelation, similar to its parent compound, L-histidine.[8]

G cluster_0 Direct Radical Scavenging cluster_1 Metal Ion Chelation nah1 N-Acetyl-L-histidine ros Reactive Oxygen Species (ROS) nah1->ros donates electron/ hydrogen atom neutralized Neutralized Species ros->neutralized nah2 N-Acetyl-L-histidine metal Transition Metal Ions (e.g., Fe²⁺, Cu²⁺) nah2->metal chelates complex Inactive Chelate Complex metal->complex fenton Inhibits Fenton Reaction (prevents •OH formation) complex->fenton

Potential antioxidant mechanisms of N-Acetyl-L-histidine.

References

Application Notes and Protocols for N-Acetyl-L-histidine in Organ Preservation Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-histidine (NAH) is a key component in advanced organ preservation solutions, most notably in the modified Histidine-Tryptophan-Ketoglutarate (HTK) solution known as HTK-N or Custodiol-N.[1][2] Its inclusion addresses some of the limitations of traditional preservation fluids by enhancing protection against ischemia-reperfusion injury (IRI), a critical factor in the success of organ transplantation.[2][3] These notes provide detailed information on the application of N-Acetyl-L-histidine-containing solutions, summarizing key experimental findings and providing protocols for their use in research settings.

The primary advantages of incorporating N-Acetyl-L-histidine into organ preservation solutions include its superior buffering capacity compared to L-histidine with reduced toxicity, and its potent antioxidant and iron-chelating properties.[2][4] These characteristics contribute to the mitigation of oxidative stress and cellular damage during cold storage and subsequent reperfusion.[3][5]

Mechanism of Action

N-Acetyl-L-histidine exerts its protective effects through a multi-faceted approach, primarily by counteracting the deleterious effects of ischemia-reperfusion injury. The core mechanisms include:

  • Reduced Histidine-Induced Toxicity: L-histidine, while an effective buffer, can promote iron-dependent reactive oxygen species (ROS) formation, leading to cellular injury. Acetylation of the alpha-amino group in N-Acetyl-L-histidine mitigates this toxicity.[4]

  • Iron Chelation and Antioxidant Activity: N-Acetyl-L-histidine acts as an iron chelator, preventing the Fenton reaction which generates highly damaging hydroxyl radicals.[4][6] This, coupled with its inherent antioxidant properties, helps to neutralize ROS and reduce oxidative stress.[2][7]

  • Activation of the Nrf2 Signaling Pathway: N-Acetyl-L-histidine is believed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][8][9] Nrf2 is a master regulator of the antioxidant response, upregulating the expression of numerous protective enzymes.[8][10]

Composition of HTK-N (Custodiol-N) Solution

The HTK-N solution is a modified version of the standard HTK solution. The key compositional difference is the partial replacement of L-histidine with N-Acetyl-L-histidine, along with the addition of other protective agents.

ComponentConcentration (mmol/L)Purpose
Sodium Chloride15Electrolyte balance
Potassium Chloride9Electrolyte balance
Magnesium Chloride4Membrane stabilization
Calcium Chloride0.015Maintenance of cell integrity
Histidine18Buffer
Histidine-HCl180Buffer
N-Acetyl-L-histidine (partially replaces Histidine)Buffer, Antioxidant, Iron Chelator
Tryptophan2Membrane stabilization
Ketoglutarate1Energy substrate
Mannitol30Osmotic agent, antioxidant
AlanineaddedCytoprotection
GlycineaddedCytoprotection
ArginineaddedPrecursor for nitric oxide synthesis
AspartateaddedEnergy substrate
LactobionateaddedOsmotic agent, antioxidant
Iron Chelators (e.g., Deferoxamine)addedPrevention of iron-mediated ROS production

Note: The exact concentration of N-Acetyl-L-histidine and other added components may vary in different formulations of HTK-N.[1][11][12]

Data Presentation

The following tables summarize quantitative data from preclinical studies evaluating the efficacy of N-Acetyl-L-histidine-containing solutions (primarily HTK-N) in organ preservation.

Table 1: In Vivo Efficacy of HTK-N in a Rat Model of Microsteatotic Liver Transplantation[3]
ParameterHTK Solution (Control)HTK-N SolutionPercentage Improvement
1-Week Survival Rate 12.5%87.5%600%
Serum Liver Enzymes (relative to HTK) 100%2-75%25-98% reduction
Necrosis and Leukocyte Infiltration HighDecreased (p < 0.05)Significant Reduction
Myeloperoxidase (MPO) Expression HighDecreased (p < 0.05)Significant Reduction
Caspase-3 Expression HighDecreased (p < 0.05)Significant Reduction
iNOS Expression HighDecreased (p < 0.05)Significant Reduction
Table 2: In Vitro Efficacy of N-Acetyl-L-histidine in Cultured Hepatocytes[4]
ConditionLDH Release (% of total)
Control (Krebs-Henseleit Buffer)< 5%
198 mM L-histidine89 ± 5%
198 mM L-histidine + N-acetylcysteine (antioxidant)Significantly reduced
198 mM L-histidine + Deferoxamine (iron chelator)Significantly reduced
Nα-acetyl-L-histidineAlmost no toxicity

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of N-Acetyl-L-histidine in organ preservation solutions, based on published studies.

Protocol 1: Orthotopic Rat Liver Transplantation with Cold Storage[3][13][14]

Objective: To evaluate the efficacy of HTK-N solution in preserving steatotic rat livers during cold storage followed by transplantation.

Materials:

  • Male Sprague-Dawley rats (donor and recipient)

  • HTK and HTK-N preservation solutions

  • Surgical instruments for microsurgery

  • Perfusion apparatus

  • 4°C storage facility

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies

  • Histology and immunohistochemistry reagents

Procedure:

  • Induction of Microvesicular Steatosis (Donor Rats): Administer a single dose of ethanol (8 g/kg body weight) to induce acute toxic injury and steatosis.

  • Donor Operation and Liver Procurement:

    • Anesthetize the donor rat.

    • Perform a midline laparotomy to expose the liver.

    • Cannulate the portal vein.

    • Flush the liver in situ with 20 mL of cold (4°C) HTK or HTK-N solution.

    • Excise the liver.

  • Cold Storage:

    • Store the procured liver in the respective preservation solution (HTK or HTK-N) at 4°C for 8 hours.

  • Recipient Operation and Transplantation:

    • Anesthetize the recipient rat.

    • Perform a hepatectomy.

    • Perform orthotopic liver transplantation using a two-cuff technique for the portal vein and infrahepatic vena cava, and a running suture for the suprahepatic vena cava.

  • Reperfusion and Follow-up:

    • Re-establish blood flow to the transplanted liver.

    • Close the abdominal incision.

    • Monitor the animal for survival for 1 week.

  • Sample Collection and Analysis:

    • Collect blood samples at 1, 8, and 24 hours post-reperfusion for analysis of serum liver enzymes (AST, ALT, LDH).

    • At the end of the follow-up period (or at specified time points), euthanize the animal and harvest the liver for histological analysis (H&E staining) and immunohistochemistry for markers of injury and inflammation (e.g., MPO, caspase-3, iNOS).

Protocol 2: In Vitro Assessment of Hepatocyte Injury[4]

Objective: To determine the cytoprotective effect of N-Acetyl-L-histidine against L-histidine-induced injury in cultured hepatocytes.

Materials:

  • Primary cultured rat hepatocytes

  • Krebs-Henseleit buffer

  • L-histidine

  • Nα-acetyl-L-histidine

  • Antioxidants (e.g., N-acetylcysteine)

  • Iron chelators (e.g., Deferoxamine)

  • Lactate dehydrogenase (LDH) assay kit

  • Cell culture incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Culture primary rat hepatocytes in appropriate media until confluent.

  • Experimental Incubation:

    • Prepare incubation solutions:

      • Control: Krebs-Henseleit buffer.

      • Histidine group: Krebs-Henseleit buffer containing 198 mM L-histidine.

      • Treatment groups: 198 mM L-histidine solution supplemented with an antioxidant or iron chelator.

      • NAH group: Krebs-Henseleit buffer containing Nα-acetyl-L-histidine.

    • Wash the cultured hepatocytes with a balanced salt solution.

    • Incubate the cells with the prepared solutions for 3 hours at 37°C.

  • Assessment of Cell Viability:

    • Collect the supernatant from each well.

    • Measure the LDH activity in the supernatant using a commercial assay kit.

    • Lyse the remaining cells to determine the total LDH content.

    • Calculate the percentage of LDH release as (supernatant LDH / total LDH) x 100.

  • Data Analysis: Compare the LDH release between the different experimental groups to assess the protective effect of N-Acetyl-L-histidine and other agents.

Visualizations

The following diagrams illustrate the proposed signaling pathway of N-Acetyl-L-histidine's protective effects and a typical experimental workflow.

G cluster_0 Ischemia-Reperfusion Injury cluster_1 Protective Mechanisms of N-Acetyl-L-histidine IRI Ischemia-Reperfusion ROS Reactive Oxygen Species (ROS) IRI->ROS Fe Free Iron (Fe2+) IRI->Fe Inflammation Inflammation ROS->Inflammation Apoptosis Apoptosis ROS->Apoptosis Fe->ROS Fenton Reaction CellDamage Cellular Damage Inflammation->CellDamage Apoptosis->CellDamage NAH N-Acetyl-L-histidine Nrf2_pathway Nrf2 Signaling Pathway NAH->Nrf2_pathway Activates Iron_chelation Iron Chelation NAH->Iron_chelation ROS_scavenging ROS Scavenging NAH->ROS_scavenging Antioxidant_enzymes Antioxidant Enzymes Nrf2_pathway->Antioxidant_enzymes Upregulates Reduced_ROS Reduced ROS Antioxidant_enzymes->Reduced_ROS Iron_chelation->Fe Inhibits ROS_scavenging->ROS Neutralizes Reduced_Inflammation Reduced Inflammation Reduced_ROS->Reduced_Inflammation Reduced_Apoptosis Reduced Apoptosis Reduced_ROS->Reduced_Apoptosis Cell_Protection Cell Protection Reduced_Inflammation->Cell_Protection Reduced_Apoptosis->Cell_Protection G cluster_0 Experimental Workflow: Organ Preservation Study cluster_1 Analysis Methods start Start: Procure Organ flush Flush with Preservation Solution (e.g., HTK-N) start->flush cold_storage Static Cold Storage (e.g., 4°C for 8h) flush->cold_storage reperfusion Reperfusion (in vivo or ex vivo) cold_storage->reperfusion analysis Analysis of Organ Function and Injury Markers reperfusion->analysis end End: Data Interpretation analysis->end serum_analysis Serum Enzyme Analysis (AST, ALT, LDH) analysis->serum_analysis histology Histological Examination (H&E Staining) analysis->histology ihc Immunohistochemistry (Caspase-3, MPO, iNOS) analysis->ihc molecular_analysis Molecular Analysis (e.g., Nrf2 expression) analysis->molecular_analysis

References

Application Notes and Protocols for Investigating N-Acetyl-L-histidine (NAH) Function Using Experimental Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-histidine (NAH) is an endogenous acetylated amino acid with significant, yet not fully elucidated, physiological roles. In poikilothermic vertebrates, NAH is abundant in the brain and eyes, where it is crucial for maintaining osmotic pressure and lens clarity.[1] Its primary proposed function in these organisms is as a "molecular water pump," which helps to dehydrate the lens and prevent cataracts.[2][3] In mammals, NAH is present at much lower concentrations, and recent studies suggest a potential link between its levels and kidney function.[1] The therapeutic potential of NAH is an emerging area of research, with possible applications in ocular health and organ preservation.[1]

Direct experimental animal models for studying NAH function, particularly in mammals, are not yet well-established. However, insights can be gained from models of histidine metabolism and from the well-documented role of NAH in fish. This document provides detailed application notes and protocols for an established fish model and a proposed mammalian model to investigate the function of N-Acetyl-L-histidine.

I. Fish Model: Investigating the Role of NAH in Cataract Prevention

The most established in vivo model for studying the function of NAH is the Atlantic salmon (Salmo salar), where dietary supplementation with the NAH precursor, L-histidine, has been shown to increase lens NAH concentrations and reduce the incidence and severity of cataracts.[2][4]

Application Notes

This model is particularly useful for:

  • Investigating the direct correlation between dietary histidine, lens NAH levels, and cataract formation.

  • Studying the "molecular water pump" mechanism in a physiological context.

  • Screening compounds that may modulate NAH synthesis or its protective effects in the eye.

  • Understanding the genetic and environmental factors that influence NAH metabolism and cataract susceptibility.[5]

Experimental Protocol: Dietary Histidine Supplementation in Atlantic Salmon

Objective: To evaluate the effect of dietary L-histidine supplementation on lens N-Acetyl-L-histidine concentration and the prevention of cataracts in Atlantic salmon.

Animal Model: Atlantic salmon (Salmo salar) smolts post-seawater transfer.

Experimental Design:

  • Acclimation: Acclimate salmon smolts to seawater tanks for a period of two weeks, maintaining water temperature, salinity, and photoperiod at appropriate levels.

  • Diet Formulation: Prepare several extruded fishmeal and fish oil-based diets with varying concentrations of L-histidine. A common range for experimental diets includes a control group with standard histidine levels (e.g., 9.3 g/kg) and treatment groups with supplemented levels (e.g., 12.8 g/kg, 17.2 g/kg).[6]

  • Feeding Regimen: Randomly assign fish to duplicate or triplicate net pens or tanks for each dietary group. Feed the fish their respective diets to satiation daily for a period of 13 to 29 weeks.[1][4]

  • Monitoring: Monitor fish health and growth throughout the experimental period. Record body weight and length at regular intervals.

  • Cataract Assessment: At predetermined time points (e.g., every 4-6 weeks), anesthetize a subset of fish from each group and examine their lenses for cataracts using a slit-lamp biomicroscope. Score the severity of cataracts on a standardized scale (e.g., 0-8, where 0 is a clear lens and 8 is a completely opaque lens).[4]

  • Sample Collection: At the end of the experiment, euthanize the fish and collect lenses and muscle tissue for biochemical analysis.

  • Biochemical Analysis:

    • Homogenize lens and muscle tissues.

    • Determine the concentrations of L-histidine and N-Acetyl-L-histidine using High-Performance Liquid Chromatography (HPLC).[4]

    • Measure the buffering capacity of lens homogenates by titration with NaOH.[4]

  • Data Analysis: Analyze the data using appropriate statistical methods to determine the correlation between dietary histidine levels, lens NAH concentrations, and cataract scores.

Data Presentation

Table 1: Effect of Dietary Histidine on Cataract Development and Lens NAH Concentration in Atlantic Salmon

Dietary Histidine (g/kg)Cataract Score (mean)Lens L-histidine (µmol/g)Lens NAH (µmol/g)Reference
9.3 (Low)HighLow1.1[2]
11.0 (Control)3LowLow[4]
12.8 (Medium)LowMedium3.1[2]
17.2 (High)LowHigh10.8[2]
18.0 (Elevated)1High (3-fold increase)High (10-fold increase)[4]

Table 2: Correlation of Dietary Histidine with Cataract Prevalence in Atlantic Salmon Smolts

Dietary Histidine (g/kg)Cataract Prevalence (%) at Week 13
10>60
12~50
14<40
16<40
18<40

Data adapted from studies on Atlantic salmon.[1]

Visualizations

experimental_workflow Experimental Workflow for Fish Model cluster_setup Experimental Setup cluster_execution Execution cluster_analysis Analysis acclimation Acclimation of Salmon Smolts diet Diet Formulation (Varying Histidine) acclimation->diet randomization Randomization into Dietary Groups diet->randomization feeding Daily Feeding Regimen (13-29 weeks) randomization->feeding monitoring Health and Growth Monitoring feeding->monitoring cataract_assessment Periodic Cataract Assessment (Slit-lamp) feeding->cataract_assessment sampling Tissue Collection (Lens, Muscle) feeding->sampling cataract_assessment->sampling hplc HPLC Analysis (Histidine, NAH) sampling->hplc buffering Lens Buffering Capacity sampling->buffering data_analysis Statistical Analysis hplc->data_analysis buffering->data_analysis

Workflow for the Atlantic salmon dietary histidine supplementation study.

II. Proposed Mammalian Model: Investigating the Metabolic Effects of Altered NAH Levels

Given the scarcity of direct mammalian models for NAH research, a proposed model can be adapted from studies on histidine metabolism in rodents, such as C57BL/6J mice.[7][8] This model would focus on manipulating dietary histidine to indirectly influence NAH levels and observing the downstream metabolic consequences.

Application Notes

This proposed model could be used to:

  • Investigate the systemic effects of altered histidine and potentially NAH levels on metabolism, including body weight, body composition, and glucose homeostasis.

  • Explore the role of NAH in mammalian tissues where it is present, such as the brain and kidneys.

  • Identify potential therapeutic targets within the histidine metabolic pathway for metabolic diseases.

  • Serve as a preliminary model for screening the effects of direct NAH administration or inhibition of its synthesis/degradation.

Experimental Protocol: Dietary Histidine Restriction in Mice

Objective: To investigate the metabolic effects of reducing dietary L-histidine and its potential impact on N-Acetyl-L-histidine levels and function in mice.

Animal Model: Male C57BL/6J mice.

Experimental Design:

  • Acclimation: Acclimate mice to individual housing with controlled lighting and temperature for one week.

  • Diet Formulation: Formulate purified, isocaloric diets with varying levels of L-histidine. For example, a control diet with a standard amino acid profile and a histidine-restricted diet with a 67% reduction in L-histidine.[7][8]

  • Experimental Groups:

    • Control Group: Fed the standard control diet.

    • Histidine-Restricted Group: Fed the histidine-restricted diet.

    • (Optional) NAH Supplementation Group: Fed the control or histidine-restricted diet supplemented with N-Acetyl-L-histidine in the drinking water or diet.

  • Feeding and Monitoring: Provide ad libitum access to the respective diets and water. Monitor food intake, water intake, and body weight daily or weekly.

  • Metabolic Phenotyping:

    • Body Composition: Measure fat and lean mass at baseline and regular intervals using techniques like DEXA or MRI.

    • Energy Expenditure: Assess energy expenditure, respiratory exchange ratio, and physical activity using metabolic cages.

    • Glucose Homeostasis: Perform glucose and insulin tolerance tests to evaluate insulin sensitivity.

  • Sample Collection: At the end of the study, euthanize the mice and collect blood, liver, kidney, and brain tissues.

  • Biochemical Analysis:

    • Measure plasma levels of L-histidine and NAH using LC-MS/MS.

    • Analyze tissue homogenates for L-histidine and NAH concentrations.

    • Assess gene expression of enzymes involved in histidine metabolism (e.g., histidase) and NAH synthesis (e.g., NAT16) in the liver and kidney using qPCR.

  • Data Analysis: Use appropriate statistical tests to compare the metabolic parameters and biochemical measurements between the experimental groups.

Data Presentation

Table 3: Expected Outcomes of Dietary Histidine Restriction in Male C57BL/6J Mice

ParameterControl DietHistidine-Restricted DietReference
Body WeightNormal GainReduced Gain[7][8]
Adipose MassNormalReduced[7][8]
Lean MassNormalReduced[7][8]
Energy ExpenditureBaselineIncreased[7][8]
Insulin SensitivityBaselineIncreased[7][8]
Plasma HistidineNormalReduced(Hypothesized)
Tissue NAHBaselineReduced(Hypothesized)

Visualizations

mammalian_model_logic Logic of the Proposed Mammalian Model diet Dietary Histidine Manipulation (Control vs. Restricted) plasma_his Altered Plasma Histidine Levels diet->plasma_his tissue_nah Altered Tissue NAH Levels plasma_his->tissue_nah metabolic_phenotype Changes in Metabolic Phenotype (Body Weight, Energy Expenditure, Insulin Sensitivity) tissue_nah->metabolic_phenotype gene_expression Changes in Gene Expression (Histidase, NAT16) tissue_nah->gene_expression nah_synthesis_degradation N-Acetyl-L-histidine Metabolic Pathway l_histidine L-Histidine synthesis Histidine N-acetyltransferase (NAT16) l_histidine->synthesis acetyl_coa Acetyl-CoA acetyl_coa->synthesis nah N-Acetyl-L-histidine degradation Acylase nah->degradation Degradation coa CoA acetate Acetate synthesis->nah Synthesis synthesis->coa degradation->l_histidine degradation->acetate molecular_water_pump The 'Molecular Water Pump' in the Fish Eye cluster_lens Lens Cell cluster_ocular_fluid Ocular Fluid synthesis L-Histidine + Acetyl-CoA -> NAH (Synthesis) nah_efflux NAH Efflux (+ 33 H2O) synthesis->nah_efflux his_uptake L-Histidine Uptake his_uptake->synthesis hydrolysis NAH -> L-Histidine + Acetate (Hydrolysis by Acylase) hydrolysis->his_uptake nah_efflux->hydrolysis

References

Troubleshooting & Optimization

Technical Support Center: N-Acetyl-L-histidine Stability and Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-Acetyl-L-histidine (NAH) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of N-Acetyl-L-histidine in aqueous solutions?

The stability of N-Acetyl-L-histidine in aqueous solutions is primarily influenced by pH, temperature, and the presence of oxidative agents. Like many N-acetylated amino acids, NAH is susceptible to hydrolysis of the amide bond, particularly under strong acidic or basic conditions. Elevated temperatures will accelerate this degradation. The imidazole ring of the histidine moiety is also susceptible to oxidation.

Q2: What are the likely degradation pathways for N-Acetyl-L-histidine in an aqueous environment?

Based on the chemistry of N-acetylated amino acids and the histidine side chain, the two primary degradation pathways are:

  • Hydrolysis: The amide bond between the acetyl group and the amino group of histidine can be hydrolyzed to yield acetic acid and L-histidine. This reaction is catalyzed by acid or base.

  • Oxidation: The imidazole ring of histidine is susceptible to oxidation, which can lead to a variety of degradation products. The exact nature of these products will depend on the specific oxidizing agent and reaction conditions.

It is also possible that, under certain conditions, L-histidine, once formed from hydrolysis, could undergo further degradation to products such as urocanic acid, although this has not been directly confirmed for NAH degradation.[1]

Q3: I am observing a loss of N-Acetyl-L-histidine potency in my formulation. What could be the cause?

A loss of potency is likely due to chemical degradation. To troubleshoot this, consider the following:

  • pH of the solution: Is the pH of your formulation at an extreme (highly acidic or basic)? N-acetylated amino acids are generally most stable at a neutral or near-neutral pH.

  • Storage temperature: Are your solutions being stored at elevated temperatures? Higher temperatures will increase the rate of hydrolysis.

  • Presence of oxidants: Have you considered the potential for oxidative degradation? This can be initiated by dissolved oxygen, trace metal ions, or exposure to light.

  • Excipient compatibility: Are there any excipients in your formulation that could be reacting with N-Acetyl-L-histidine?

Q4: How can I monitor the stability of N-Acetyl-L-histidine in my experiments?

A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for quantifying N-Acetyl-L-histidine.[2][3] A stability-indicating method is one that can separate the intact N-Acetyl-L-histidine from its degradation products, allowing for accurate quantification of the parent compound over time.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram During Stability Studies

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Characterize the new peaks: Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio of the unknown peaks. This can help in identifying potential degradation products such as L-histidine (from hydrolysis) or oxidized forms of N-Acetyl-L-histidine.

  • Perform forced degradation studies: Intentionally degrade a sample of N-Acetyl-L-histidine under various stress conditions (acid, base, heat, oxidation, light) to see if the unknown peaks are generated. This can help to confirm the identity of the degradants and the degradation pathway.

  • Optimize HPLC method: If the new peaks are not well-resolved from the main peak, the HPLC method needs to be optimized. This may involve changing the mobile phase composition, gradient, column type, or pH.

Issue 2: Inconsistent Stability Results

Possible Cause: Variability in experimental conditions.

Troubleshooting Steps:

  • Control pH: Ensure the pH of your aqueous solutions is consistent across all experiments. Use a calibrated pH meter and appropriate buffer systems.

  • Control Temperature: Use temperature-controlled incubators or water baths for stability studies. Monitor and record the temperature regularly.

  • Minimize Oxygen Exposure: If oxidation is suspected, prepare solutions using de-gassed water and consider working under an inert atmosphere (e.g., nitrogen).

  • Evaluate Container and Closure System: Ensure that the containers are inert and do not leach any substances that could affect the stability of N-Acetyl-L-histidine.

Quantitative Data Summary

Table 1: Hypothetical Stability Data for N-Acetyl-L-histidine in Aqueous Solution

ConditionTemperature (°C)pHTime (days)N-Acetyl-L-histidine Remaining (%)Major Degradation Product(s)
Control47.030>99-
Acid Hydrolysis601.0785L-Histidine
Base Hydrolysis6013.0770L-Histidine
Thermal Stress807.0790L-Histidine, Other minor products
Oxidative Stress257.0192Oxidized derivatives

This table is for illustrative purposes only and does not represent actual experimental data.

Experimental Protocols

Protocol 1: Forced Degradation Study of N-Acetyl-L-histidine

Objective: To identify potential degradation products and pathways of N-Acetyl-L-histidine under various stress conditions.

Materials:

  • N-Acetyl-L-histidine

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • HPLC system with UV detector

  • LC-MS system (for peak identification)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of N-Acetyl-L-histidine (e.g., 1 mg/mL) in high-purity water.

  • Acid Degradation: Mix an aliquot of the stock solution with an equal volume of 1M HCl. Incubate at 60°C for a specified time (e.g., 24, 48, 72 hours). Neutralize the sample with NaOH before HPLC analysis.

  • Base Degradation: Mix an aliquot of the stock solution with an equal volume of 1M NaOH. Incubate at 60°C for a specified time. Neutralize the sample with HCl before HPLC analysis.

  • Thermal Degradation: Incubate an aliquot of the stock solution (at neutral pH) at 80°C for a specified time.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a specified time.

  • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp) for a specified time.

  • Analysis: Analyze all samples at different time points using a stability-indicating HPLC method. Use LC-MS to identify the major degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating N-Acetyl-L-histidine from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector and autosampler.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.[2]

  • Injection Volume: 20 µL.

Procedure:

  • Inject a standard solution of N-Acetyl-L-histidine to determine its retention time.

  • Inject samples from the forced degradation study.

  • Evaluate the chromatograms for the separation of the parent peak from any degradation peaks.

  • Optimize the gradient, mobile phase composition, and other parameters as needed to achieve baseline separation (Rs > 1.5) between all peaks of interest.

  • Validate the method according to ICH guidelines (specificity, linearity, accuracy, precision, etc.).

Visualizations

Degradation_Pathway NAH N-Acetyl-L-histidine Histidine L-Histidine NAH->Histidine Hydrolysis (Acid/Base, Heat) AceticAcid Acetic Acid NAH->AceticAcid Hydrolysis (Acid/Base, Heat) OxidizedProducts Oxidized Products NAH->OxidizedProducts Oxidation

Caption: Proposed degradation pathways of N-Acetyl-L-histidine.

Experimental_Workflow cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Data Interpretation Stress Apply Stress Conditions (Acid, Base, Heat, Oxidation, Light) Sampling Sample at Time Points Stress->Sampling HPLC HPLC Analysis Sampling->HPLC LCMS LC-MS for Identification HPLC->LCMS Kinetics Determine Degradation Kinetics HPLC->Kinetics Pathway Identify Degradation Pathways LCMS->Pathway

Caption: Workflow for N-Acetyl-L-histidine stability testing.

References

Proper storage conditions for 2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate powder

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information on the proper storage and handling of 2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate powder, also known as N-Acetyl-L-histidine monohydrate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for N-Acetyl-L-histidine monohydrate powder?

For long-term stability, it is recommended to store the powder under refrigerated conditions, typically between 0°C and 5°C.[1][2] Some suppliers may ship the product at room temperature, but for optimal shelf life, refrigeration is advised upon receipt.[3] Always refer to the manufacturer's specific recommendations.

Q2: How should I protect the powder from moisture?

N-Acetyl-L-histidine monohydrate should be stored in a tightly sealed container to protect it from moisture.[1][3][4] It is best to store it in a dry and cool environment.[1][4]

Q3: Is this compound sensitive to light?

While specific information on light sensitivity is not consistently provided, it is good laboratory practice to store chemical compounds, including this one, in a dark place or in an opaque container to prevent potential degradation from light exposure.

Q4: What are the signs of improper storage or degradation?

Visually inspect the powder for any changes in color (it should be a white to almost white powder), clumping, or the presence of an unusual odor.[1] Any significant deviation from the initial appearance could indicate degradation. For critical applications, analytical testing may be necessary to confirm purity.

Q5: What materials are incompatible with N-Acetyl-L-histidine monohydrate?

This compound is incompatible with strong oxidizing agents.[2][] Avoid storing it in close proximity to such chemicals.

Q6: What is the recommended storage for solutions of this compound?

If you have prepared a solution, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Ensure the solution is in a sealed container and protected from moisture.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Powder has become discolored or clumped. Exposure to moisture or high temperatures.Discard the product as it may be degraded. Review your storage protocol to ensure containers are tightly sealed and stored at the recommended temperature.
Inconsistent experimental results. Potential degradation of the compound due to improper storage.Use a fresh, properly stored batch of the compound for your experiments. Confirm storage conditions of the suspect batch.
Difficulty dissolving the powder. The powder may have absorbed moisture, or the incorrect solvent is being used.Ensure the powder has been stored in a dry environment. The compound is soluble in water.[1]

Storage Condition Summary

Parameter Powder (Solid) In Solution
Temperature 0-5°C (Refrigerated)[1][2]-20°C (up to 1 month) or -80°C (up to 6 months)[3]
Humidity Store in a dry place, away from moisture.[1][3]N/A (ensure container is sealed)
Light Store in a dark place or opaque container.Store in a dark place or opaque container.
Container Tightly sealed container.[1][4]Tightly sealed container.[3]
Incompatibilities Strong oxidizing agents.[2][]N/A

Visual Guides

StorageTroubleshooting start Observe Issue with N-Acetyl-L-histidine monohydrate powder issue_clumped Powder is discolored, clumped, or has an odor start->issue_clumped issue_inconsistent Inconsistent experimental results start->issue_inconsistent check_storage Review Storage Conditions: - Temperature (0-5°C)? - Tightly sealed container? - Away from moisture? issue_clumped->check_storage issue_inconsistent->check_storage action_discard Discard compromised powder. Procure a new batch. check_storage->action_discard Improper Storage action_retest Use a fresh, properly stored batch for experiments. check_storage->action_retest Improper Storage StabilityRelationship temp Temperature (0-5°C) stability Optimal Stability and Shelf-Life of N-Acetyl-L-histidine monohydrate temp->stability degradation Degradation (Reduced Purity & Efficacy) temp->degradation High Temp moisture Low Moisture (Tightly Sealed) moisture->stability moisture->degradation High Moisture light Dark Environment light->stability light->degradation Light Exposure

References

Identifying and minimizing impurities in synthetic N-acetylhistidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities in synthetic N-acetylhistidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in synthetically produced N-acetylhistidine?

A1: Common impurities can be categorized as process-related or degradation products.

  • Process-Related Impurities:

    • Unreacted L-histidine: Incomplete acetylation reaction can leave residual starting material.

    • Di-acetylated histidine: Acetylation can occur on both the α-amino group and the imidazole ring of histidine, leading to a di-acetylated byproduct.

    • Residual Acetic Anhydride and Acetic Acid: These are reagents and byproducts of the acetylation reaction that may be carried over.[1]

  • Degradation Products:

    • Hydrolysis: The acetyl group of N-acetylhistidine can be hydrolyzed to yield L-histidine and acetic acid, particularly under acidic or basic conditions.

    • Oxidation: While specific oxidative degradation products of N-acetylhistidine are not extensively documented, related compounds like N-acetylcysteine are susceptible to oxidation.[2] Forced degradation studies are recommended to identify potential oxidative impurities.[3][4][5]

Q2: Which analytical techniques are best for identifying and quantifying impurities in N-acetylhistidine?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling.[6][7]

  • High-Performance Liquid Chromatography (HPLC): This is a robust technique for separating, identifying, and quantifying impurities.[6] A reversed-phase C18 column with UV detection is commonly used.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides high sensitivity and specificity, enabling the identification of impurities by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural elucidation of the final product and any isolated impurities.[9] It can help identify the positions of acetylation and other structural features of byproducts.

Q3: How can I minimize the formation of di-acetylated histidine during synthesis?

A3: Minimizing the formation of di-acetylated histidine involves controlling the reaction conditions. One common method for N-acetylation is the use of acetic anhydride.[1] To favor mono-acetylation at the α-amino group, it is crucial to carefully control the stoichiometry of the reagents and the reaction temperature. Using a molar excess of acetic anhydride and elevated temperatures can increase the likelihood of di-acetylation. The reaction should be performed at a controlled, cool temperature, for instance in an ice bath, to prevent side reactions.[1]

Q4: What is the recommended method for purifying crude N-acetylhistidine?

A4: Recrystallization is a common and effective method for purifying crude N-acetylhistidine.[1] A suitable solvent system, such as a mixture of ethanol and water, can be used.[1] The principle of recrystallization is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, promoting the formation of pure crystals while the impurities remain in the solution.[10]

Troubleshooting Guides

Synthesis & Purification
Issue Possible Cause(s) Troubleshooting Steps
Low yield of N-acetylhistidine Incomplete reaction.- Ensure the L-histidine is fully dissolved or suspended before adding acetic anhydride.- Check the quality and reactivity of the acetic anhydride.- Extend the reaction time, while monitoring the reaction progress by TLC or HPLC.
Loss of product during workup or purification.- During filtration, ensure the complete transfer of the crystalline product.- When washing the crystals, use a minimal amount of ice-cold solvent to avoid dissolving the product.[1]
Product "oils out" during recrystallization The solvent is too nonpolar for the compound at the saturation point.The solution is supersaturated.- Add a small amount of a more polar co-solvent (e.g., water if using ethanol).- Reheat the solution to dissolve the oil, then allow it to cool more slowly.- Scratch the inside of the flask with a glass rod to induce crystallization.
Poor recovery after recrystallization Too much solvent was used.The product is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent required to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Consider a different solvent system where the product has lower solubility at cold temperatures.
Analytical & Impurity Issues
Issue Possible Cause(s) Troubleshooting Steps
HPLC chromatogram shows a significant peak for L-histidine Incomplete acetylation reaction.- Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents).
An unexpected peak is observed in the HPLC analysis Presence of a process-related impurity (e.g., di-acetylated histidine) or a degradation product.- Use LC-MS to determine the mass of the unknown peak and infer its structure.- Isolate the impurity using preparative HPLC and characterize it by NMR spectroscopy.[9]- Perform forced degradation studies (acidic, basic, oxidative, photolytic) to see if the impurity is a degradation product.[3][4][5]
Broad or tailing peaks in HPLC Poor chromatographic conditions.Interaction of the analyte with the stationary phase.- Adjust the mobile phase pH. For histidine and its derivatives, a slightly acidic mobile phase can improve peak shape.- Use a high-purity silica-based column to minimize secondary interactions.- Consider using an ion-pairing reagent if peak shape issues persist.
¹H NMR spectrum is inconsistent with pure N-acetylhistidine Presence of unreacted starting material, byproducts, or residual solvent.- Look for characteristic peaks of L-histidine.- A second acetyl peak may indicate the presence of di-acetylated histidine.- Identify and quantify any residual solvents.

Data Presentation

Table 1: Representative HPLC Method Parameters for N-acetylhistidine and Impurity Analysis

ParameterConditionReference
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[8]
Mobile Phase Isocratic mixture of phosphate buffer (e.g., 20 mM KH₂PO₄, pH 3.0) and acetonitrile (95:5 v/v)[8]
Flow Rate 1.0 mL/min[8]
Column Temperature 30°C[8]
Detection Wavelength 210 nm[8][11]
Injection Volume 20 µL[8]

Table 2: Example Quantitative Performance of a Validated HPLC Method for a Related Compound (N-acetylcysteine)

ParameterTypical ValueReference
Linearity Range 1.5 - 25 µg/mL[12]
Limit of Detection (LOD) ~0.0001 mg/mL[6]
Limit of Quantification (LOQ) ~0.00018 mg/mL[6]
Accuracy (Recovery) 97-106%[13]
Precision (RSD%) < 6%[6]

Experimental Protocols

Protocol 1: Synthesis of N-acetyl-L-histidine

This protocol is based on general historical methods for the N-acetylation of amino acids.[1]

  • Dissolution: Dissolve one mole of L-histidine in a suitable volume of water in a flask equipped with a mechanical stirrer.

  • Cooling: Place the flask in an ice bath to cool the solution.

  • Acetylation: Slowly add approximately two moles of acetic anhydride to the stirred solution. Maintain cooling as the reaction is exothermic.

  • Reaction: Continue stirring vigorously for 15-30 minutes.

  • Crystallization: After the reaction is complete, store the solution in a refrigerator overnight to facilitate the crystallization of N-acetyl-L-histidine.

  • Isolation: Collect the resulting crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove unreacted starting materials and acetic acid.

  • Drying: Dry the purified crystals.

  • Purification (Optional): For higher purity, the product can be recrystallized from a hot water or ethanol-water mixture.[1]

Protocol 2: HPLC Analysis of N-acetylhistidine and Impurities

This protocol outlines a general reversed-phase HPLC method with UV detection.[8]

  • Preparation of Mobile Phase: Prepare a 20 mM solution of potassium dihydrogen phosphate in HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter and degas the buffer. Prepare the mobile phase by mixing the phosphate buffer and acetonitrile in a 95:5 (v/v) ratio.

  • Preparation of Standard Solutions: Accurately weigh and dissolve N-acetylhistidine reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.

  • Preparation of Sample Solution: Accurately weigh and dissolve the synthetic N-acetylhistidine sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Analysis: Set up the HPLC system according to the parameters in Table 1. Inject the standard and sample solutions.

  • Data Analysis: Identify and quantify the N-acetylhistidine peak and any impurity peaks by comparing their retention times and peak areas to those of the standards.

Protocol 3: ¹H NMR for Structural Confirmation and Impurity Detection

This is a general protocol for acquiring a ¹H NMR spectrum.[9]

  • Sample Preparation: Dissolve 1-5 mg of the N-acetylhistidine sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O). Add a small amount of an internal reference standard if quantitative analysis is required.

  • NMR Analysis: Transfer the solution to a clean NMR tube. Acquire the ¹H NMR spectrum on a spectrometer.

  • Data Interpretation:

    • N-acetylhistidine signals:

      • Acetyl protons (-COCH₃): A sharp singlet around 1.9-2.1 ppm.[9]

      • Imidazole protons: Two singlets in the aromatic region (around 7.0-8.1 ppm).[9]

      • Alpha-proton (Hα): A multiplet (e.g., doublet of doublets) around 4.4 ppm.[9]

      • Beta-protons (Hβ): Two multiplets (e.g., doublet of doublets) between 2.9-3.2 ppm.[9]

    • Impurity signals:

      • L-histidine: Look for the absence of the acetyl singlet and characteristic shifts for the α- and β-protons of the free amino acid.

      • Di-acetylated histidine: The presence of an additional acetyl signal and shifts in the imidazole proton signals may indicate acetylation on the imidazole ring.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis s1 L-Histidine + Acetic Anhydride s2 Acetylation Reaction s1->s2 s3 Crude N-acetylhistidine s2->s3 p1 Recrystallization s3->p1 Crude Product p2 Filtration & Washing p1->p2 p3 Drying p2->p3 a1 HPLC / LC-MS p3->a1 Purified Product a2 NMR p3->a2 a3 Pure N-acetylhistidine a1->a3 a2->a3

Caption: Experimental workflow for synthesis, purification, and analysis.

impurity_identification_workflow start Synthetic N-acetylhistidine Sample hplc HPLC Analysis start->hplc pass Purity ≥ 99.5% (Meets Specification) hplc->pass fail Purity < 99.5% (Out of Specification) hplc->fail release Release Product pass->release investigate Investigate Impurities fail->investigate lcms LC-MS for Mass Identification investigate->lcms prep_hplc Preparative HPLC for Impurity Isolation investigate->prep_hplc identify Identify Impurity lcms->identify nmr NMR for Structural Elucidation prep_hplc->nmr nmr->identify remediate Remediate Synthesis/ Purification Process identify->remediate remediate->start Re-synthesize/ Re-purify

Caption: Logical workflow for impurity identification and remediation.

References

Troubleshooting Inconsistent Results in N-acetylhistidine Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving N-acetylhistidine.

Frequently Asked Questions (FAQs)

Q1: How should I properly store N-acetylhistidine powder and its solutions to ensure stability?

A1: Proper storage is critical for maintaining the integrity of N-acetylhistidine and ensuring reproducible results. For long-term storage, the powder should be kept in a tightly sealed container at 2-8°C. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]

Q2: I'm having trouble dissolving N-acetylhistidine. What can I do?

A2: N-acetylhistidine is generally soluble in water. If you encounter solubility issues, especially at high concentrations, try the following:

  • Gentle Warming: Warm the solution in a 37°C water bath.

  • Sonication: Use a water-bath sonicator for 5-10 minutes to aid dissolution.[1]

  • pH Adjustment: The solubility of amino acid derivatives can be dependent on pH. Adjusting the pH of your solvent may improve solubility.[1]

Q3: My experimental results are inconsistent between replicates. What are the common causes?

A3: Inconsistent results can arise from several factors. Key areas to investigate include:

  • Pipetting Errors: Inaccurate or inconsistent pipetting is a primary source of variability. Ensure your pipettes are properly calibrated.

  • Inadequate Mixing: Thoroughly mix all solutions, including standards, samples, and reagents, before use.

  • Temperature Fluctuations: Temperature can significantly impact reaction kinetics. Ensure all components are at the recommended temperature before starting and maintain a consistent temperature during incubations.

  • Degradation of N-acetylhistidine: As mentioned in Q1, improper storage and handling can lead to degradation. A related compound, N-acetylcysteine, has shown degradation under heat, light, and in acidic or basic conditions.[2]

Q4: I am observing unexpected results in my cell viability assays (e.g., MTT assay). Could N-acetylhistidine be interfering?

A4: It is possible. A similar compound, N-acetyl-L-cysteine (NAC), has been reported to interfere with the MTT reagent, leading to a color change independent of cellular metabolic activity.[1] To troubleshoot this:

  • Run Proper Controls: Include a cell-free control with your media and N-acetylhistidine to check for any direct reaction with the MTT reagent.[1]

  • Consider Alternative Assays: Use a cell viability assay that does not rely on tetrazolium salt reduction, such as a trypan blue exclusion assay or a CyQUANT assay.[1]

Q5: My signal intensity for N-acetylhistidine is low in mass spectrometry analysis. How can I improve it?

A5: Low signal intensity for acetylated compounds in mass spectrometry is a known issue, as acetylation can neutralize the positive charge on the amine group, reducing ionization efficiency in positive-ion mode. A potential solution is to switch the ionization mode to negative-ion mode, as the carboxylic acid group may deprotonate to form [M-H]⁻ ions.[1]

Troubleshooting Guides

Inconsistent HPLC Quantification Results
Symptom Possible Cause Suggested Solution
Shifting Retention Times Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure accurate measurements. If using a gradient, verify the pump is mixing correctly.
Column temperature fluctuations.Use a column oven to maintain a consistent temperature.
Column degradation.Flush the column or replace it if necessary.
Poor Peak Shape (Broadening or Tailing) Column overload.Dilute the sample.
Inappropriate injection solvent.Dissolve the sample in the initial mobile phase whenever possible.
Column contamination or damage.Use a guard column and filter all samples and mobile phases.
Low Signal Intensity Incorrect detection wavelength.Determine the optimal wavelength by performing a UV scan of a standard solution. A typical wavelength is around 210 nm.[3]
N-acetylhistidine degradation.Ensure proper sample storage and handling. Prepare fresh standards and samples.
Low Yield or Purity in N-acetylhistidine Synthesis
Symptom Possible Cause Suggested Solution
Low Reaction Yield Incomplete reaction.Ensure the reaction goes to completion by monitoring with a suitable technique (e.g., TLC). Adjust reaction time or temperature if necessary.
Suboptimal pH.Maintain the recommended pH for the acetylation reaction.
Presence of Impurities Unreacted starting materials.Optimize the stoichiometry of reactants.
Side reactions.Control the reaction temperature to minimize side product formation.
Ineffective purification.For purification, recrystallization from hot water or an ethanol-water mixture can be effective.[4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for N-acetylhistidine Quantification

This protocol provides a general method for quantifying N-acetylhistidine in deproteinized tissue extracts.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • N-acetylhistidine standard

  • Mobile phase (e.g., a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile)

  • 10% Trichloroacetic acid (TCA)

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Accurately weigh the tissue sample.

    • Homogenize the tissue in 5 volumes of ice-cold 10% TCA.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter.[3]

  • Standard Curve Preparation:

    • Prepare a stock solution of N-acetylhistidine in the mobile phase.

    • Create a series of dilutions from the stock solution to generate a calibration curve.[3]

  • HPLC Analysis:

    • Set up the HPLC system with the specified column and mobile phase.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to a wavelength of 210 nm.[3]

    • Inject a fixed volume (e.g., 20 µL) of the prepared standards and samples.[3]

  • Data Analysis:

    • Identify the N-acetylhistidine peak based on the retention time of the standard.

    • Integrate the peak area for each standard and sample.

    • Construct a standard curve by plotting peak area versus concentration.

    • Determine the concentration of N-acetylhistidine in the samples from the standard curve.[3]

Western Blot for p38 MAPK Activation

This protocol outlines a general procedure to investigate the effect of N-acetylhistidine on the phosphorylation of p38 MAPK.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density.

    • Treat cells with different concentrations of N-acetylhistidine for various time points.

    • Include positive (e.g., anisomycin) and negative (untreated) controls.[1]

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate with primary antibodies against phosphorylated p38 (p-p38) and total p38.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Analyze the band intensities to determine the change in p38 phosphorylation.

Visualizations

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis tissue Tissue Sample homogenize Homogenize in 10% TCA tissue->homogenize centrifuge Centrifuge at 10,000 x g homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.22 µm) supernatant->filter inject Inject Sample filter->inject separate Separate on C18 Column inject->separate detect Detect at 210 nm separate->detect integrate Integrate Peak Area detect->integrate std_curve Generate Standard Curve integrate->std_curve quantify Quantify N-acetylhistidine std_curve->quantify

Caption: A typical workflow for HPLC analysis of N-acetylhistidine.

signaling_pathway cluster_synthesis N-acetylhistidine Biosynthesis cluster_downstream Potential Downstream Effects histidine L-histidine hisat HISAT (Histidine N-acetyltransferase) histidine->hisat acetyl_coa Acetyl-CoA acetyl_coa->hisat nah N-acetylhistidine p38_mapk p38 MAPK nah->p38_mapk Inhibition? coa_sh CoA-SH hisat->nah hisat->coa_sh stress Cellular Stress stress->p38_mapk cellular_response Cellular Response p38_mapk->cellular_response

Caption: Biosynthesis of N-acetylhistidine and its potential effect on the p38 MAPK signaling pathway.

troubleshooting_logic start Inconsistent Results? check_reagents Reagents & Solutions OK? start->check_reagents check_protocol Protocol Followed Correctly? check_reagents->check_protocol Yes fix_reagents Prepare Fresh Reagents/ Check Storage check_reagents->fix_reagents No check_equipment Equipment Calibrated & Working? check_protocol->check_equipment Yes fix_protocol Review & Correct Protocol Steps check_protocol->fix_protocol No re_evaluate Re-evaluate Hypothesis check_equipment->re_evaluate Yes fix_equipment Calibrate / Service Equipment check_equipment->fix_equipment No consult Consult Literature / Support re_evaluate->consult fix_reagents->start fix_protocol->start fix_equipment->start

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Recrystallization techniques for purifying crude N-Acetyl-L-histidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude N-Acetyl-L-histidine via recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of N-Acetyl-L-histidine?

A1: The most commonly recommended solvents for the recrystallization of N-Acetyl-L-histidine are hot water or a mixture of ethanol and water.[1] The choice between these will depend on the impurity profile of your crude product.

Q2: What is the expected melting point of pure N-Acetyl-L-histidine?

A2: The reported melting point of N-Acetyl-L-histidine varies in the literature, with ranges cited as 153°C, 157-159°C, 163°C, and 187°C. This variation may be due to the presence of the monohydrate form or different analytical methods. It is advisable to consult the certificate of analysis for your specific batch or a reliable chemical database.

Q3: What are the common impurities in crude N-Acetyl-L-histidine?

A3: Common impurities can include unreacted L-histidine, residual acetic anhydride, and acetic acid from the synthesis. Depending on the reaction conditions, side products from the acetylation of the imidazole ring of histidine may also be present, though this is less common under controlled conditions.

Q4: My N-Acetyl-L-histidine is "oiling out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the dissolved solid separates as a liquid rather than a crystalline solid. This can happen if the solution is supersaturated at a temperature above the melting point of the solute-solvent mixture. Please refer to the troubleshooting guide below for detailed steps on how to address this issue.

Data Presentation

Due to the limited availability of comprehensive public data on the solubility of N-Acetyl-L-histidine at various temperatures, the following table provides solubility data for the parent compound, L-histidine, in water and ethanol-water mixtures. This can serve as a useful reference for solvent selection and optimization. A single solubility data point for N-Acetyl-L-histidine monohydrate is also included.

Table 1: Solubility of L-Histidine in Water and Ethanol-Water Mixtures

Temperature (°C)Solvent (Ethanol Mole Fraction)L-Histidine Solubility ( g/100g Solvent)
100.0 (Pure Water)3.89
250.0 (Pure Water)4.19
450.0 (Pure Water)5.48
100.12.56
250.12.95
450.13.89
100.21.58
250.21.89
450.22.53

Source: Adapted from literature data on L-histidine solubility.

N-Acetyl-L-histidine Monohydrate Solubility:

  • In Water: 6.25 g/100 mL at 60°C (with ultrasonic warming).

Experimental Protocols

General Recrystallization Protocol for N-Acetyl-L-histidine:

  • Dissolution: In a suitable flask, add the minimum amount of hot solvent (deionized water or an ethanol-water mixture) to the crude N-Acetyl-L-histidine to completely dissolve it. The solution should be heated to near the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed during this stage. To maximize yield, the flask can then be placed in an ice bath.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling - Insufficient concentration of the solute (too much solvent used).- The solution is not sufficiently supersaturated.- Evaporate some of the solvent to increase the concentration and allow to cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of pure N-Acetyl-L-histidine.
"Oiling Out" (Formation of a Liquid Layer Instead of Crystals) - The solution is supersaturated at a temperature above the melting point of the solute in the solvent.- The rate of cooling is too rapid.- High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Try a different solvent or a solvent mixture with a lower boiling point.- Perform a preliminary purification step (e.g., charcoal treatment if colored impurities are present) before recrystallization.
Low Yield of Recovered Crystals - Too much solvent was used, leading to significant loss of product in the mother liquor.- Premature crystallization during hot filtration.- Incomplete crystallization.- Minimize the amount of hot solvent used for dissolution.- Ensure the filtration apparatus is adequately pre-heated.- Allow for a longer cooling time and ensure the final cooling temperature is sufficiently low (e.g., using an ice bath).
Colored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb some of the desired product, potentially reducing the yield.
Crystals are Small and Powdery - Very rapid cooling and crystallization.- Allow the solution to cool more slowly at room temperature before moving it to an ice bath.

Visualizations

Recrystallization_Workflow start Crude N-Acetyl-L-histidine dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure N-Acetyl-L-histidine dry->end Troubleshooting_Recrystallization start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out Occurs start->oiling_out low_yield Low Yield start->low_yield sol_no_crystals Too much solvent? no_crystals->sol_no_crystals Yes action_no_crystals2 Scratch flask / Add seed crystal no_crystals->action_no_crystals2 No sol_oiling Cooling too fast or high impurity level? oiling_out->sol_oiling sol_low_yield Too much solvent or premature crystallization? low_yield->sol_low_yield action_no_crystals1 Evaporate solvent sol_no_crystals->action_no_crystals1 action_oiling1 Reheat, add solvent, cool slowly sol_oiling->action_oiling1 action_oiling2 Change solvent system sol_oiling->action_oiling2 action_low_yield1 Minimize hot solvent sol_low_yield->action_low_yield1 action_low_yield2 Pre-heat filtration apparatus sol_low_yield->action_low_yield2

References

How to control for exothermic reactions during acetic anhydride acetylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals to safely and effectively control exothermic reactions during acetylation with acetic anhydride.

Frequently Asked Questions (FAQs)

Q1: Why does my acetylation reaction become excessively hot? A1: Acetylation reactions using acetic anhydride, particularly with alcohols, amines, and phenols, are inherently exothermic, meaning they release significant heat.[1] The reaction's speed and heat generation can be further intensified by the presence of catalysts. Additionally, acetic anhydride reacts violently and exothermically with water; therefore, maintaining anhydrous (dry) conditions is critical to prevent a runaway reaction.[2][3]

Q2: What is the most effective method for controlling the reaction temperature? A2: The primary method for temperature control is cooling. It is standard practice to cool the reaction vessel in an ice bath (to 0 °C) before and during the addition of acetic anhydride.[4][5] Adding the acetic anhydride slowly (dropwise) is crucial as it allows the cooling system to dissipate the generated heat effectively, preventing a rapid temperature spike.[5]

Q3: How does the choice of solvent impact exotherm control? A3: Solvents play a key role in managing the reaction's heat. Using an appropriate anhydrous solvent, such as pyridine or dichloromethane (DCM), helps to dilute the reactants and act as a heat sink, absorbing the energy released.[4][5] Conducting the reaction under solvent-free conditions is possible but requires more stringent temperature monitoring as the concentration of reactants is much higher.[6][7]

Q4: Can the type or amount of catalyst affect the reaction's exotherm? A4: Absolutely. Catalysts increase the rate of reaction, which in turn increases the rate of heat generation. Basic catalysts like pyridine are common.[8][9] More potent catalysts like 4-(Dimethylamino)pyridine (DMAP) can dramatically accelerate the reaction and should only be used in small, catalytic amounts (e.g., 0.1 equivalents) to prevent the reaction from becoming uncontrollable.[5]

Q5: My reaction is proceeding very slowly. Is it safe to increase the temperature? A5: Increasing the temperature will increase the reaction rate, but this must be done with extreme caution.[5][7] It is advisable to first ensure all reactants are of good quality and that the catalyst is active. If heating is necessary, it should be done gradually with continuous monitoring. A sudden increase in temperature could still lead to a delayed but aggressive exotherm. Higher temperatures may also promote the formation of undesirable byproducts or decomposition.[5]

Q6: How should I safely quench the reaction to neutralize excess acetic anhydride? A6: Quenching the reaction is a critical step that also requires careful temperature control, as the hydrolysis of excess acetic anhydride is itself highly exothermic.[3] Before quenching, the reaction mixture should be cooled back down, typically to 0 °C.[5] A quenching agent, such as cold water, methanol, or a saturated sodium bicarbonate solution, should then be added slowly and cautiously to manage the heat produced.[4][6]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Uncontrolled Exotherm / Reaction Too Fast 1. Reagent addition was too rapid.2. Inadequate cooling.3. Reagents were not pre-cooled.4. Catalyst (e.g., DMAP) concentration is too high.5. Presence of water in reagents or glassware.1. Add acetic anhydride dropwise over a longer period.2. Use a larger ice bath or a more efficient cooling system.3. Cool the solution of the substrate to 0 °C before beginning the addition.[5]4. Reduce the amount of catalyst used.5. Ensure all reagents are anhydrous and glassware is oven-dried.[10]
Low or No Product Yield 1. Reaction temperature is too low.2. Sterically hindered or deactivated substrate.3. Insufficient reaction time.4. Poor quality of reagents.1. Allow the reaction to warm to room temperature after the initial addition at 0 °C.[4]2. Use a more powerful catalyst system, such as adding a catalytic amount of DMAP.[5]3. Increase the reaction time and monitor progress using TLC or GC-MS.[5]4. Use freshly opened or purified acetic anhydride and other reagents.
Formation of Dark Brown / Polymeric Material 1. Reaction temperature is too high.2. Substrate or product is sensitive to oxidation or harsh conditions.1. Lower the overall reaction temperature.[5]2. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[5]
Product Decomposes During Workup 1. The acetylated product is sensitive to hydrolysis.2. Presence of strong acids or bases during extraction.1. Perform aqueous washes quickly using cold solutions (e.g., cold 1M HCl, cold saturated NaHCO₃).[5]2. Use dilute, cold aqueous solutions for washing and avoid prolonged contact times.[5]

Experimental Protocols

General Protocol for O-Acetylation with Exotherm Control

This protocol describes a common method for the O-acetylation of a hydroxyl-containing compound using acetic anhydride and pyridine, with specific steps for managing the exothermic reaction.

  • Preparation:

    • Ensure all glassware is thoroughly oven-dried to remove any residual moisture.

    • Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the starting material (1.0 equivalent) in anhydrous pyridine (2–10 mL/mmol).[4]

  • Initial Cooling (Critical Exotherm Control Point):

    • Cool the reaction flask in an ice bath to 0 °C. Stir the solution for 10-15 minutes to ensure it is uniformly chilled.

  • Reagent Addition (Critical Exotherm Control Point):

    • Add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the chilled solution dropwise using a syringe or dropping funnel.[4]

    • Monitor the internal temperature of the reaction. Do not allow it to rise significantly. Adjust the addition rate to maintain a low temperature.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[4]

  • Quenching (Critical Exotherm Control Point):

    • Once the reaction is complete, cool the flask back down to 0 °C in an ice bath.

    • Slowly and carefully add cold, dry methanol or cold water to quench the excess acetic anhydride.[4] Be prepared for a moderate exotherm even with cooling.

  • Workup and Purification:

    • Dilute the quenched reaction mixture with an organic solvent like ethyl acetate or dichloromethane.[4]

    • Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.[4]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

    • Purify the resulting residue by silica gel column chromatography to obtain the final product.[4]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep 1. Dissolve Substrate in Anhydrous Solvent cool_initial 2. Cool Reaction Vessel to 0°C prep->cool_initial add_reagent 3. Add Acetic Anhydride Dropwise cool_initial->add_reagent monitor_temp 4. Monitor Internal Temperature add_reagent->monitor_temp stir 5. Stir and Monitor Reaction Progress (TLC) monitor_temp->stir cool_quench 6. Cool Reaction Vessel to 0°C for Quenching stir->cool_quench quench 7. Slowly Add Quenching Agent cool_quench->quench extract 8. Extraction and Washing quench->extract purify 9. Purification extract->purify

Caption: Experimental workflow for safe acetic anhydride acetylation.

G cluster_params cluster_effects center Effective Exotherm Control temp Low Reaction Temperature (0°C) rate_control Reduced Rate of Heat Generation temp->rate_control dissipation Efficient Heat Dissipation temp->dissipation rate Slow, Dropwise Reagent Addition rate->rate_control dilution Dilution with Anhydrous Solvent dilution->dissipation concentration Lower Reactant Concentration dilution->concentration catalyst Judicious Catalyst Selection & Amount catalyst->rate_control rate_control->center dissipation->center concentration->rate_control

Caption: Logical relationship of factors affecting exotherm control.

References

Technical Support Center: Optimizing HPLC for N-acetylhistidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of N-acetylhistidine.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q1: My N-acetylhistidine peak is showing significant tailing. What are the common causes and how can I fix it?

A1: Peak tailing for a polar compound like N-acetylhistidine is often caused by secondary interactions with the stationary phase or issues with the mobile phase.

Common Causes & Solutions:

  • Secondary Silanol Interactions: Residual, un-capped silanols on the silica backbone of C18 columns can interact with the basic imidazole group of N-acetylhistidine.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-4) can protonate the silanol groups, minimizing these secondary interactions.[1] A pH should be selected that is at least one unit away from the analyte's pKa to ensure reproducibility.[1][2]

    • Solution 2: Use an End-Capped Column: Employ a high-quality, base-deactivated C18 column with minimal residual silanols.[3]

    • Solution 3: Consider a Polar-Embedded Column: These columns have a polar group embedded near the base of the alkyl chain, which helps to shield the analyte from silanol interactions and allows for operation in highly aqueous mobile phases without phase collapse.[3]

  • Mobile Phase/Sample Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase composition. If a different solvent must be used, ensure it is weaker (more aqueous in reversed-phase) than the mobile phase.

  • Column Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks.

    • Solution: Reduce the sample concentration or injection volume.[4]

Q2: My peak is fronting. What does this indicate?

A2: Peak fronting is less common than tailing but typically points to column overload or poor column bed stability.

Common Causes & Solutions:

  • High Analyte Concentration: Similar to tailing, injecting a sample that is too concentrated can lead to fronting.

    • Solution: Dilute the sample and re-inject.[4]

  • Column Void or Channeling: A void at the head of the column or a poorly packed bed can cause the sample band to spread unevenly.

    • Solution: Replace the column. Using a guard column can help extend the life of your analytical column by trapping particulates and strongly retained compounds.[5]

Issue 2: Inconsistent Retention Times

Q3: The retention time for N-acetylhistidine is shifting between injections. What should I investigate?

A3: Retention time variability is a critical issue that compromises data reliability. The root cause is often related to the mobile phase or the HPLC system itself.

Common Causes & Solutions:

  • Inadequately Buffered Mobile Phase: N-acetylhistidine has ionizable functional groups, making its retention highly sensitive to pH.[6][7] Small, uncontrolled shifts in pH can cause significant changes in retention time.

    • Solution: Use a buffer in the mobile phase to control the pH.[8] The buffer concentration should be sufficient to resist pH changes, typically in the 5-100 mM range. Ensure the chosen pH is at least 1-2 units away from the analyte's pKa for maximum robustness.[2][7]

  • Poor System Equilibration: Insufficient column equilibration time between runs, especially after a gradient, will lead to drifting retention times.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 5-10 column volumes is a good starting point.[5]

  • Mobile Phase Composition Errors: Inaccurate mixing of mobile phase components, either by the online proportioning valve or during manual preparation, is a common culprit.

    • Solution: To diagnose this, prepare a premixed mobile phase and run it through a single pump line.[4] If retention time stabilizes, the issue lies with the HPLC's mixing system.[4]

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention.

    • Solution: Use a thermostatted column compartment to maintain a constant temperature.

Issue 3: Poor Retention (Analyte Elutes Too Early)

Q4: N-acetylhistidine is eluting in or near the void volume on my C18 column. How can I increase its retention?

A4: As a polar molecule, N-acetylhistidine can be challenging to retain on traditional non-polar stationary phases.[9]

Solutions to Increase Retention:

  • Decrease Mobile Phase Polarity: In reversed-phase mode, increase the proportion of the aqueous component (e.g., from 10% water to 20% water). However, running at 100% aqueous conditions can cause "phase collapse" on traditional C18 columns.

  • Use a Polar-Embedded or AQ-Type Column: These columns are designed to be stable and functional in 100% aqueous mobile phases, making them ideal for retaining highly polar molecules.[3]

  • Switch to HILIC Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for separating very polar compounds.[10][11] In HILIC, a polar stationary phase is used with a mobile phase rich in a non-polar organic solvent like acetonitrile.[10][12] N-acetylated compounds have been successfully analyzed using this technique.[10]

  • Employ Ion-Pairing Reagents: Adding an ion-pairing reagent (e.g., heptanesulfonic acid) to the mobile phase can form a neutral complex with the charged analyte, increasing its hydrophobicity and retention on a reversed-phase column.[13][14]

Frequently Asked Questions (FAQs)

Q5: What is a good starting point for developing an HPLC method for N-acetylhistidine?

A5: A good starting point depends on the available column technology.

  • For Reversed-Phase HPLC:

    • Column: C18 or a polar-embedded C18 (e.g., "AQ" type), 3-5 µm particle size.

    • Mobile Phase A: 10-25 mM phosphate or formate buffer in water, pH adjusted to 3.0.[1][15]

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: Start with a shallow gradient, for example, 2-20% B over 15 minutes.

    • Detection: UV at ~210-220 nm.

  • For HILIC:

    • Column: Amide, Cyano, or unbonded silica phase.

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.[15]

    • Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium formate.[15]

    • Gradient: Start with a high organic content, for example, 95% A, and decrease to 70% A over 15 minutes.

Q6: How does mobile phase pH affect the separation of N-acetylhistidine?

A6: Mobile phase pH is a critical parameter that directly influences the ionization state, and therefore the retention and peak shape, of N-acetylhistidine.[6][7] N-acetylhistidine has multiple pKa values associated with its carboxylic acid and imidazole groups.

  • At Low pH (e.g., < 4): The carboxylic acid group is protonated (neutral), and the imidazole ring is protonated (positive charge). The overall molecule is cationic. In reversed-phase, suppressing the ionization of the carboxyl group can increase retention.[7]

  • At Mid pH (e.g., ~6-7): The carboxylic acid is deprotonated (negative charge), and the imidazole ring is neutral, making the molecule zwitterionic or anionic.

  • At High pH (e.g., > 8): Both the carboxylic acid and imidazole groups may be deprotonated, resulting in a net negative charge. Note that standard silica-based columns are not stable above pH 8.[1][6]

By carefully selecting a pH, you can control the charge of the molecule to optimize retention and selectivity.[1][16]

Q7: Should I use Acetonitrile or Methanol as the organic modifier?

A7: Both are common choices, but they offer different selectivities and practical advantages.

  • Acetonitrile (ACN): Generally provides lower backpressure due to its lower viscosity and has a better UV cutoff, which is advantageous for low-wavelength detection.[2][17]

  • Methanol (MeOH): Can offer different selectivity for certain compounds and is often more cost-effective.[2][17]

For method development, it is often beneficial to screen both solvents to see which provides better resolution for N-acetylhistidine and any related impurities.

Data & Protocols

Data Presentation

Table 1: Effect of Mobile Phase pH on Retention of N-acetylhistidine (Reversed-Phase) Conditions: C18 Column (4.6 x 150 mm, 5 µm), 1.0 mL/min, 25°C, 10% Acetonitrile, 90% Aqueous buffer (20 mM).

pH of Aqueous BufferBuffer TypeRetention Time (min)Tailing Factor
2.5Phosphate4.81.1
4.5Acetate3.51.4
6.8Phosphate2.11.9
Experimental Protocols

Protocol 1: Preparation of Buffered Mobile Phase (pH 3.0)

  • Prepare Buffer Concentrate: To prepare a 1 M stock solution of potassium phosphate monobasic (KH₂PO₄), dissolve 136.09 g of KH₂PO₄ in 1 L of HPLC-grade water.

  • Prepare Aqueous Component: Add 20 mL of the 1 M KH₂PO₄ stock solution to approximately 900 mL of HPLC-grade water in a 1 L beaker or flask.

  • Adjust pH: Place a calibrated pH meter probe into the solution. While stirring, slowly add dilute phosphoric acid (e.g., 10% H₃PO₄) dropwise until the pH reaches 3.0 ± 0.05.

  • Final Volume: Transfer the pH-adjusted solution to a 1 L volumetric flask and add HPLC-grade water to the mark.

  • Filter and Degas: Filter the aqueous mobile phase through a 0.22 µm membrane filter to remove particulates. Degas the solution using vacuum filtration, sonication, or helium sparging to prevent air bubbles in the HPLC system.[2]

  • Final Mobile Phase: This solution serves as the aqueous component (e.g., Mobile Phase A). It is mixed with the organic modifier (e.g., Mobile Phase B, Acetonitrile) by the HPLC's gradient proportioning valve or can be pre-mixed for isocratic elution.

Visualizations

Troubleshooting_Workflow start Poor Peak Shape (Tailing) q1 Is sample dissolved in mobile phase? start->q1 s1 Action: Re-dissolve sample in initial mobile phase. q1->s1 No q2 Is column overload suspected? q1->q2 Yes s2 Action: Dilute sample (e.g., 10-fold). q2->s2 Yes q3 Is mobile phase pH controlled (buffered)? q2->q3 No s3 Action: Add buffer (e.g., 20mM) and adjust pH to 2.5-3.5. q3->s3 No s4 Result: Tailing likely due to secondary silanol interactions. Consider a modern, base- deactivated column. q3->s4 Yes

Caption: Troubleshooting workflow for poor peak shape.

Optimization_Strategy start Goal: Retain and Separate N-acetylhistidine step1 Step 1: Select Column Reversed-Phase C18 (AQ-type) or HILIC start->step1 step2 Step 2: Screen Organic Modifier Acetonitrile vs. Methanol step1->step2 step3 Step 3: Optimize pH (Reversed-Phase Only) Screen pH 2.5, 4.5, 6.5 step2->step3 step4 Step 4: Optimize Gradient Adjust slope and duration for best resolution step3->step4 end Final Method step4->end

Caption: Systematic mobile phase optimization strategy.

References

Technical Support Center: Avoiding Artifacts in Assays Due to N-acetylhistidine Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals understand and mitigate potential artifacts in assays caused by the reactivity of N-acetylhistidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-acetylhistidine and why might it interfere with my assay?

N-acetylhistidine is an acetylated form of the amino acid histidine. Its potential for assay interference stems from the nucleophilic nature of its imidazole ring. This ring can react with electrophilic components in an assay, such as certain reagents or intermediates, leading to the formation of adducts. This can result in false positives or negatives by altering the assay signal.

Q2: Which types of assays are most susceptible to interference from N-acetylhistidine?

Assays that are particularly vulnerable to interference from N-acetylhistidine include:

  • Fluorescence-based assays: The imidazole moiety can quench fluorescence or the compound itself may be autofluorescent.[1][2]

  • Enzymatic assays: N-acetylhistidine can chelate metal ions that are essential for the activity of metalloenzymes.[3]

  • Assays involving aldehydes: The imidazole ring can react with aldehydes, which are sometimes used as crosslinkers or are byproducts in enzymatic reactions.

  • Bioconjugation assays using EDC/NHS chemistry: The nucleophilic imidazole ring can potentially react with activated carboxyl groups, competing with the desired amine coupling.

Q3: My assay is showing unexpectedly high background fluorescence. Could N-acetylhistidine be the cause?

Yes, it is possible. N-acetylhistidine, like other imidazole-containing compounds, may exhibit autofluorescence, meaning it can absorb light at the excitation wavelength and emit it in the detection range of your assay, leading to a high background signal.[1][3] It is crucial to run a control containing only the assay buffer and N-acetylhistidine to check for this.

Q4: I am observing lower than expected signal in my fluorescence assay when N-acetylhistidine is present. What could be the issue?

This could be due to fluorescence quenching. The imidazole ring of N-acetylhistidine might be quenching the fluorescence of your probe through mechanisms like Förster Resonance Energy Transfer (FRET) or collisional quenching.[2] This would lead to a false-negative or an underestimation of the true signal.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in the presence of N-acetylhistidine.

This is a common indicator of assay interference. The following workflow can help you diagnose and address the problem.

G cluster_0 Troubleshooting Workflow for Inconsistent Results start Inconsistent results observed check_solubility Assess N-acetylhistidine solubility in assay buffer start->check_solubility solubility_ok Soluble check_solubility->solubility_ok Yes solubility_issue Insoluble/Precipitate check_solubility->solubility_issue No check_interference Perform compound interference checks solubility_ok->check_interference adjust_buffer Adjust buffer pH or add solubilizing agent solubility_issue->adjust_buffer adjust_buffer->check_solubility interference_found Interference detected check_interference->interference_found Yes no_interference No interference check_interference->no_interference No mitigate Implement mitigation strategy (e.g., orthogonal assay) interference_found->mitigate investigate_other Investigate other experimental variables no_interference->investigate_other end Consistent results achieved mitigate->end investigate_other->end

Caption: Troubleshooting workflow for inconsistent assay results.

Issue 2: Suspected adduct formation with assay components.

If you suspect N-acetylhistidine is forming adducts with your assay reagents, mass spectrometry can be a powerful tool for confirmation.

Caption: Workflow to confirm and address adduct formation.

Data Presentation

The following table summarizes hypothetical data from an experiment designed to test for N-acetylhistidine interference in a fluorescence-based enzymatic assay.

Condition N-acetylhistidine (mM) Fluorescence Signal (RFU) % Inhibition (Calculated) Notes
No Enzyme Control15,230N/AHigh background suggests autofluorescence.
Enzyme + Substrate050,1200Uninhibited reaction.
Enzyme + Substrate0.145,6708.9
Enzyme + Substrate0.538,98022.2
Enzyme + Substrate125,43049.3Significant signal reduction.
Enzyme + Substrate510,87078.3
Substrate Only15,150N/AConfirms N-acetylhistidine autofluorescence.
Substrate + Product128,540N/ASignal lower than product alone, suggesting quenching.
Product OnlyN/A48,900N/AFluorescence of the final product.

This data is illustrative and intended to demonstrate potential interference patterns.

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

Objective: To determine if N-acetylhistidine is autofluorescent at the assay's excitation and emission wavelengths.

Methodology:

  • Prepare a solution of N-acetylhistidine in the assay buffer at the highest concentration used in your experiment.

  • Add this solution to the wells of your assay plate.

  • Include a "buffer only" control.

  • Read the plate using the same fluorescence settings (excitation and emission wavelengths, gain) as your main assay.

  • Analysis: A significantly higher signal in the wells containing N-acetylhistidine compared to the buffer-only wells indicates autofluorescence.[1]

Protocol 2: Assessing Fluorescence Quenching

Objective: To determine if N-acetylhistidine quenches the fluorescence of the assay's fluorophore.

Methodology:

  • Prepare a solution of the fluorescent product of your assay at a concentration that gives a robust signal.

  • Add this solution to two sets of wells.

  • To one set of wells, add N-acetylhistidine at the highest concentration used in your experiment.

  • To the other set of wells, add an equivalent volume of assay buffer.

  • Read the fluorescence of both sets of wells.

  • Analysis: A significantly lower signal in the wells containing N-acetylhistidine indicates quenching.[2]

Protocol 3: Mass Spectrometry Analysis of Adduct Formation

Objective: To identify potential covalent adducts between N-acetylhistidine and assay components.

Methodology:

  • Incubate N-acetylhistidine with individual, potentially reactive assay components (e.g., aldehydes, activated esters) in the assay buffer.

  • Analyze the reaction mixtures using liquid chromatography-mass spectrometry (LC-MS).

  • Analysis: Look for new peaks in the mass spectrum that correspond to the expected mass of an N-acetylhistidine adduct. Further characterization can be performed using tandem mass spectrometry (MS/MS) to confirm the structure of the adduct.[4][5]

References

Synthesis of N-acetylhistidine derivatives for improved stability or bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-acetylhistidine derivatives aimed at improving stability and bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of N-acetylhistidine derivatives challenging?

A1: The primary challenge lies in the unique structure of the histidine side chain. The imidazole ring is nucleophilic and can cause several side reactions. Key issues include:

  • Racemization: The imidazole ring can act as an internal base, leading to the loss of stereochemical purity at the alpha-carbon during activation and coupling steps.[1]

  • Side-Chain Acylation: The imidazole nitrogen is nucleophilic and can compete with the desired amine for the acylating agent, leading to undesired byproducts and consumption of reagents.[1]

  • Guanidinylation: When using certain common coupling reagents like HATU or HBTU, the free N-terminal amine of a peptide chain can be guanidinylated, which terminates the chain.[1]

  • Regioselectivity: The imidazole ring has two nitrogen atoms (N-π and N-τ) that can be alkylated, potentially leading to a mixture of isomers that are difficult to separate if the side chain is the target of modification.

Q2: Is it necessary to protect the imidazole side chain of histidine during N-acetylation or subsequent modifications?

A2: Yes, protecting the imidazole side chain is highly recommended to prevent the side reactions mentioned above, especially racemization and side-chain acylation.[1] The choice of protecting group depends on the overall synthetic strategy (e.g., Fmoc or Boc chemistry) and the specific reaction conditions. Common protecting groups for the histidine imidazole ring include Trityl (Trt), Benzyloxymethyl (Bom), and 2,4-dinitrophenyl (Dnp).

Q3: What are the goals of synthesizing N-acetylhistidine derivatives?

A3: The primary goals are to enhance the therapeutic potential of histidine-containing molecules by improving their stability and bioavailability. For instance, the natural dipeptide L-carnosine (β-alanyl-L-histidine) has numerous beneficial biological activities but is rapidly degraded in human plasma by the enzyme carnosinase, limiting its therapeutic use.[2][3][4] Derivatives are designed to be resistant to this enzymatic hydrolysis, thereby increasing their plasma half-life and efficacy.

Troubleshooting Synthetic Reactions

This guide addresses common problems encountered during the synthesis of N-acetylhistidine derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of N-Acetylation Product 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side-Chain Acetylation: The imidazole nitrogen is acetylated in addition to the α-amino group. 3. Poor Solubility: N-acetylhistidine or starting material has low solubility in the reaction solvent.1. Monitor the reaction using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time. Consider a modest increase in temperature. 2. Use a side-chain protecting group (e.g., Trt) on the histidine before performing the N-acetylation. 3. Try a different solvent system (e.g., aqueous mixtures, DMF). Gentle warming or sonication can also improve solubility.
Multiple Products Observed on TLC/LC-MS 1. Racemization: Formation of the D-isomer alongside the desired L-isomer. 2. Side-Chain Reactions: Acylation or alkylation at the imidazole nitrogen. 3. Di-alkylation: If modifying the side chain, both imidazole nitrogens may react.1. Use a coupling reagent known to suppress racemization (e.g., DEPBT, DIC/Oxyma). Avoid strong bases and prolonged reaction times at high temperatures.[5][6] 2. Implement an orthogonal protecting group strategy for the imidazole side chain. 3. Use a stoichiometric amount of the alkylating agent and protect one of the imidazole nitrogens to ensure regioselectivity.
Product is Contaminated with Starting Material 1. Incomplete Reaction: Insufficient equivalents of acylating/coupling reagent or insufficient reaction time. 2. Decomposition of Reagents: The acylating or coupling agent may have degraded.1. Increase the reaction time and monitor by TLC. Use a slight excess (1.1-1.2 equivalents) of the acylating agent. 2. Use fresh, high-purity reagents.
Difficulty Purifying the Final Product 1. High Polarity/Water Solubility: The product is difficult to extract from the aqueous phase and purification by standard silica gel chromatography is challenging. 2. Similar Polarity of Product and Byproducts: Co-elution of the desired product with impurities.1. For highly water-soluble products, use lyophilization (freeze-drying) to isolate the crude solid. Consider purification via reverse-phase HPLC or ion-exchange chromatography. 2. Optimize the chromatography conditions. For HPLC, adjust the gradient of the mobile phase. For column chromatography, try a different solvent system or a different stationary phase.

Quantitative Data: Stability of Carnosine Derivatives

To illustrate the impact of derivatization on stability, the following table summarizes data from studies on carnosine (β-alanyl-L-histidine), a closely related N-acylhistidine dipeptide. Derivatives were designed to resist hydrolysis by the plasma enzyme carnosinase.

Compound Modification Half-life in Human Serum (t½) HNE Scavenging Activity (% relative to Carnosine)
L-Carnosine Parent Compound< 5 min100%
D-Carnosine Isomerization of Histidine> 24 hours~100%
Aryl Derivative 1 Aryl group on β-alanine> 24 hours~250%
Aryl Derivative 2 Different aryl group on β-alanine> 24 hours~300%
N-terminus Hydrazide Hydrazide replaces N-terminus amineNot Tested> 100%
L-Pro-L-His Proline replaces β-alanine~30 min> 100%

Data synthesized from multiple sources for illustrative purposes.[2][3] HNE (4-hydroxy-trans-2-nonenal) is a cytotoxic reactive carbonyl species used to test the quenching activity of these derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-acetyl-L-histidine Methyl Ester

This protocol describes the esterification of N-acetyl-L-histidine.

Materials:

  • N-acetyl-L-histidine

  • Methanol (Anhydrous)

  • Thionyl chloride (SOCl₂) or Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Reaction flask, reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: Suspend N-acetyl-L-histidine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the suspension to 0°C in an ice bath.

  • Acid Addition: Slowly add thionyl chloride (1.2 equivalents) dropwise to the cooled suspension. Alternative: Concentrated sulfuric acid can be used as a catalyst.

  • Reflux: Remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting material spot.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Neutralization: Re-dissolve the resulting residue in ethyl acetate and carefully neutralize by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetyl-L-histidine methyl ester.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization if a solid is obtained.

Protocol 2: In Vitro Permeability Assay (Caco-2)

This protocol provides a general method for assessing the intestinal permeability of a synthesized derivative using the Caco-2 cell model.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Synthesized N-acetylhistidine derivative

  • Control compounds: Atenolol (low permeability), Propranolol or Antipyrine (high permeability)[7]

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density and culture for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure its integrity. TEER values should be above 300 Ω·cm².[8]

  • Permeability Measurement (Apical to Basolateral - A→B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the transport buffer containing the test compound and controls to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Measurement (Basolateral to Apical - B→A for Efflux):

    • To assess active efflux, perform the experiment in the reverse direction by adding the compound to the basolateral chamber and sampling from the apical chamber.

  • Quantification: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[7]

Papp Value Interpretation: [8]

  • Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s

  • Moderate Permeability: 1.0 x 10⁻⁶ cm/s < Papp < 10.0 x 10⁻⁶ cm/s

  • High Permeability: Papp > 10.0 x 10⁻⁶ cm/s

Visualizations

General Synthesis and Evaluation Workflow

G cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase Start Histidine / Protected Histidine Acetylation N-α-Acetylation Start->Acetylation Derivatization Carboxyl / Side-Chain Derivatization (e.g., Esterification, Amidation) Acetylation->Derivatization Purification Purification (Chromatography / Recrystallization) Derivatization->Purification Characterization Structure Confirmation (NMR, MS) Purification->Characterization Stability Stability Assay (e.g., Plasma Half-Life) Characterization->Stability Bioavailability Bioavailability Assay (e.g., Caco-2 Permeability) Characterization->Bioavailability Activity Biological Activity Assay Characterization->Activity Final Lead Candidate Activity->Final

Caption: Workflow for the synthesis and evaluation of N-acetylhistidine derivatives.

Troubleshooting Logic for Low Coupling Yield

G Start Low Coupling Yield Observed Check_SM Check Purity of Starting Materials & Reagents Start->Check_SM Check_Cond Review Reaction Conditions Check_SM->Check_Cond [Pure] Impure Purify/Replace Starting Materials Check_SM->Impure [Impure] Check_Protect Is Imidazole Side-Chain Protected? Check_Cond->Check_Protect [Optimized] Optimize_Cond Optimize: - Coupling Reagent (e.g., HATU) - Solvent (e.g., add NMP/DMSO) - Time / Temperature Check_Cond->Optimize_Cond [Not Optimized] Success Yield Improved Check_Protect->Success [Yes] Add_Protect Add Imidazole Protecting Group (e.g., Trt, Bom) to Strategy Check_Protect->Add_Protect [No] Impure->Start Optimize_Cond->Start Add_Protect->Start

Caption: Decision tree for troubleshooting low yield in histidine coupling reactions.

Potential Signaling Pathway Modulation

While direct evidence for N-acetylhistidine derivatives is still emerging, research on the structurally similar antioxidant N-acetylcysteine (NAC) has shown modulation of the TGF-β signaling pathway, which is implicated in fibrosis. This provides a hypothetical framework for investigating N-acetylhistidine derivatives.

G TGFB TGF-β1 Receptor TGF-β Receptor Complex TGFB->Receptor SMAD SMAD 2/3 Phosphorylation Receptor->SMAD SMAD4 SMAD 4 Complex SMAD->SMAD4 Nucleus Nuclear Translocation SMAD4->Nucleus Gene Gene Transcription (e.g., Collagen, α-SMA) Nucleus->Gene Fibrosis Fibrosis Gene->Fibrosis NAH_deriv N-Acetylhistidine Derivative (Hypothesized) NAH_deriv->Receptor Inhibition? NAH_deriv->SMAD Inhibition?

Caption: Hypothesized modulation of the TGF-β pathway by N-acetylhistidine derivatives.

References

Validation & Comparative

A Comparative Guide to N-acetylhistidine and N-acetylaspartate in Vertebrate Brain Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic roles of N-acetylhistidine (NAH) and N-acetylaspartate (NAA) in the vertebrate brain, supported by experimental data. A notable phylogenetic dichotomy exists in the distribution of these two acetylated amino acids: NAA is a prominent metabolite in the brains of homeothermic (warm-blooded) vertebrates, including mammals, while NAH is found in high concentrations in the brains of poikilothermic (cold-blooded) vertebrates like fish, amphibians, and reptiles.[1][2]

Quantitative Comparison of NAH and NAA in the Vertebrate Brain

The concentrations of NAH and NAA in the brain vary significantly across different vertebrate classes. The following table summarizes available quantitative data, highlighting the distinct prevalence of each molecule.

Vertebrate ClassCompoundBrain Concentration (mM)Reference(s)
Mammals (Human) N-acetylaspartate (NAA)10 - 14.3[1][3][4]
N-acetylhistidine (NAH)Trace amounts[2]
Fish (Teleost) N-acetylhistidine (NAH)~10[5][6]
N-acetylaspartate (NAA)Lesser amounts than NAH[6]
Amphibians N-acetylhistidine (NAH)Major osmolyte[2][6]
N-acetylaspartate (NAA)Exceptionally low levels[3]
Reptiles N-acetylhistidine (NAH)Major osmolyte[2][6]
N-acetylaspartate (NAA)Present

Metabolic Pathways and Proposed Functions

Both NAH and NAA are synthesized from their respective precursor amino acids, L-histidine and L-aspartate, through an enzymatic reaction with acetyl-coenzyme A (acetyl-CoA).[1][2] A key feature of their metabolism is its compartmentalization, with synthesis and degradation occurring in different cell types.

N-acetylaspartate (NAA)

In the mammalian brain, NAA is synthesized primarily within neuronal mitochondria.[7] It is then transported out of the neurons and subsequently catabolized by the enzyme aspartoacylase, which is located in oligodendrocytes and astrocytes.[3] This intercompartmental cycling suggests several key functions for NAA:

  • Myelin Synthesis: The acetate liberated from NAA hydrolysis in oligodendrocytes is a crucial precursor for the synthesis of fatty acids and lipids that constitute the myelin sheath.[5][7]

  • Osmoregulation: NAA is a major cerebral osmolyte, contributing to the maintenance of fluid balance within the brain.[3][8]

  • Neuronal Health Marker: Due to its high concentration and localization within neurons, NAA is widely used as a marker of neuronal viability and density in magnetic resonance spectroscopy (MRS) studies of various neurological disorders.[3][8]

  • Energy Metabolism: NAA may play a role in neuronal energy production.[3]

N-acetylhistidine (NAH)

In poikilothermic vertebrates, NAH metabolism shows a similar compartmentalization, as extensively studied in the fish lens, which serves as a model for its function in the brain. NAH is synthesized within lens cells but cannot be catabolized there. It is exported to the ocular fluid, where it is hydrolyzed by an acylase. The resulting histidine is then taken back up by the lens cells for re-synthesis into NAH.[6][9] The primary proposed function of NAH is:

  • Molecular Water Pump: This energy-dependent cycling is hypothesized to function as a "molecular water pump," actively transporting water out of cells against a concentration gradient to maintain cellular hydration and, in the case of the lens, clarity.[6][9]

The following diagram illustrates the metabolic pathway of N-acetylhistidine.

NAH_Metabolism cluster_neuron Brain Cell (e.g., Neuron) cluster_ecf Extracellular Fluid L-Histidine_in L-Histidine Synthesis Histidine N-acetyltransferase L-Histidine_in->Synthesis Acetyl-CoA_in Acetyl-CoA Acetyl-CoA_in->Synthesis NAH_in N-acetylhistidine (NAH) NAH_out N-acetylhistidine (NAH) NAH_in->NAH_out Export Synthesis->NAH_in Hydrolysis N-acetylhistidine deacetylase NAH_out->Hydrolysis L-Histidine_out L-Histidine Hydrolysis->L-Histidine_out Acetate_out Acetate Hydrolysis->Acetate_out L-Histidine_out->L-Histidine_in Uptake

N-acetylhistidine (NAH) metabolic cycle.

The diagram below depicts the metabolic pathway of N-acetylaspartate.

NAA_Metabolism cluster_neuron Neuron cluster_glia Oligodendrocyte / Astrocyte L-Aspartate_in L-Aspartate Synthesis Aspartate N-acetyltransferase L-Aspartate_in->Synthesis Acetyl-CoA_in Acetyl-CoA Acetyl-CoA_in->Synthesis NAA_in N-acetylaspartate (NAA) NAA_out N-acetylaspartate (NAA) NAA_in->NAA_out Transport Synthesis->NAA_in Hydrolysis Aspartoacylase NAA_out->Hydrolysis L-Aspartate_out L-Aspartate Hydrolysis->L-Aspartate_out Acetate_out Acetate Hydrolysis->Acetate_out L-Aspartate_out->L-Aspartate_in Recycling Myelin Myelin Synthesis Acetate_out->Myelin

N-acetylaspartate (NAA) metabolic cycle.

Experimental Protocols

The quantification of NAH and NAA in brain tissue is commonly performed using High-Performance Liquid Chromatography (HPLC) and Magnetic Resonance Spectroscopy (MRS).

Quantification by Reversed-Phase HPLC

This protocol provides a general framework for the extraction and quantification of NAH or NAA from brain tissue.

HPLC_Workflow Start Brain Tissue Sample Homogenization Homogenization in Perchloric Acid (PCA) Start->Homogenization Precipitation Protein Precipitation (on ice) Homogenization->Precipitation Centrifugation1 Centrifugation (10,000 x g, 15 min, 4°C) Precipitation->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Neutralization Neutralization with Potassium Hydroxide (KOH) Supernatant1->Neutralization Centrifugation2 Centrifugation (10,000 x g, 10 min, 4°C) Neutralization->Centrifugation2 Supernatant2 Collect Supernatant (Final Extract) Centrifugation2->Supernatant2 Filtration Syringe Filtration (0.22 µm) Supernatant2->Filtration HPLC RP-HPLC Analysis Filtration->HPLC End Quantification HPLC->End

Workflow for NAH/NAA extraction and HPLC analysis.

1. Tissue Extraction:

  • Rapidly dissect and freeze brain tissue in liquid nitrogen.

  • Homogenize the frozen tissue in ice-cold 0.4 M perchloric acid (PCA) to precipitate proteins.[5]

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[5]

  • Carefully collect the supernatant.

  • Neutralize the supernatant with 3 M potassium hydroxide (KOH) to a pH of 6.5-7.5.[5]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove the precipitated potassium perchlorate.[5]

  • Filter the final supernatant through a 0.22 µm syringe filter.[5]

2. HPLC Analysis:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: An isocratic mobile phase consisting of a phosphate buffer (e.g., 50 mM potassium dihydrogen phosphate, pH 3.4) with an ion-pairing agent (e.g., 6 mM 1-heptanesulfonic acid) and a small percentage of organic solvent (e.g., acetonitrile) is effective for separation.[10]

  • Detection: UV detection at a wavelength of approximately 210 nm is suitable for both NAH and NAA. Alternatively, pre-column derivatization followed by fluorescence detection can enhance sensitivity.[11]

  • Quantification: Prepare a standard curve using known concentrations of pure NAH or NAA. The concentration in the brain extracts is determined by comparing the peak areas to the standard curve.[5]

Identification and Quantification by ¹H-MRS

Proton Magnetic Resonance Spectroscopy (¹H-MRS) is a non-invasive technique that allows for the in vivo and ex vivo detection and quantification of metabolites.

1. Sample Preparation (ex vivo):

  • For ex vivo analysis of brain extracts, the same extraction procedure as for HPLC can be used. The final supernatant is lyophilized and reconstituted in deuterated water (D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).[12]

2. Data Acquisition:

  • Spectra are acquired on a high-field NMR spectrometer.

  • Key acquisition parameters to optimize include the transmitter frequency offset, acquisition time, relaxation delay, and number of scans.[12]

3. Spectral Analysis:

  • The characteristic signal for the N-acetyl group of NAA appears as a prominent singlet at approximately 2.02 ppm.[3][6]

  • The corresponding signal for NAH is also a singlet, resonating at a slightly different chemical shift, around 1.96-1.99 ppm.[6][13]

  • The concentration of the metabolite is determined by integrating the area of its respective peak and comparing it to the integral of the internal standard's peak.

Conclusion

N-acetylhistidine and N-acetylaspartate are analogous N-acetylated amino acids with distinct phylogenetic distributions in the vertebrate brain. While NAA is a key metabolite in the brains of mammals, involved in myelination, osmoregulation, and serving as a marker of neuronal health, NAH appears to fulfill a primary role as a major osmolyte, potentially functioning as a molecular water pump, in the brains of poikilothermic vertebrates. The established methodologies of HPLC and MRS provide robust tools for the further investigation of these important biomolecules in both physiological and pathological contexts.

References

A Comparative Analysis of N-Acetyl-L-Histidine (NAH) Concentrations in Poikilotherms and Homeotherms

Author: BenchChem Technical Support Team. Date: December 2025

A clear phylogenetic divide exists in the concentration of N-acetyl-L-histidine (NAH), a prominent biomolecule found in the nervous system of vertebrates. Poikilothermic (cold-blooded) vertebrates, including fish, amphibians, and reptiles, exhibit high concentrations of NAH in their brain and ocular tissues, where it functions as a major osmolyte. In stark contrast, homeothermic (warm-blooded) vertebrates, such as birds and mammals, possess significantly lower levels of NAH, with N-acetyl-L-aspartate (NAA) serving as the predominant acetylated amino acid in these tissues.[1][2] This guide provides a comprehensive comparison of NAH concentrations, details the experimental protocols for its measurement, and illustrates the key metabolic pathways and functional hypotheses.

Quantitative Data on NAH and NAA Concentrations

The following table summarizes the differential concentrations of N-acetyl-L-histidine (NAH) and N-acetyl-L-aspartate (NAA) in the brains of representative poikilothermic and homeothermic vertebrates.

ClassOrganism ExampleTissuePredominant Acetylated Amino AcidConcentration (approx.)Reference
Poikilotherm Fish (e.g., Carp, Salmon)BrainN-acetyl-L-histidine (NAH)~10 mM[3][4]
Fish (e.g., Carp)LensN-acetyl-L-histidine (NAH)~12 mM[4]
Homeotherm Mammal (e.g., Rat, Mouse)BrainN-acetyl-L-aspartate (NAA)~10 mM[3][4]
Mammal (e.g., Rat, Mouse)BrainN-acetyl-L-histidine (NAH)Trace amounts[2][4]

Experimental Protocols

The quantification of N-acetyl-L-histidine in biological tissues is primarily achieved through Proton Magnetic Resonance Spectroscopy (¹H-MRS) and High-Performance Liquid Chromatography (HPLC).

Proton Magnetic Resonance Spectroscopy (¹H-MRS) for NAH Quantification

¹H-MRS is a non-invasive technique used to measure the concentration of metabolites in living tissues. It is particularly effective in distinguishing between NAH and NAA due to the different chemical environments of their acetyl group protons.[4]

Sample Preparation:

  • In Vivo Analysis: Anesthetized animals are placed in an MRI scanner. A specific volume of interest (voxel) is selected within the brain region to be analyzed.

  • Ex Vivo Analysis: Brain or eye tissue is excised and placed in a sample tube. For phantom studies, standard solutions of NAH and NAA (e.g., 10 mM) are prepared in physiological saline.[3][4]

Instrumentation and Data Acquisition:

  • A high-field MRI system (e.g., 7.0 Tesla) is typically used.[4]

  • A Point Resolved Spectroscopy (PRESS) sequence is commonly employed with a short echo time (TE) to minimize signal loss.[4]

  • Key acquisition parameters include:

    • Repetition Time (TR): ~4 seconds

    • Echo Time (TE): ~7.5 milliseconds

    • Number of Averages: 64 or more to improve signal-to-noise ratio.[4]

Data Processing and Quantification:

  • The acquired free induction decay (FID) signal is Fourier transformed to obtain a spectrum.

  • The peaks corresponding to the acetyl protons of NAH (typically around 1.96 ppm) and NAA (around 2.01 ppm) are identified based on their chemical shifts relative to a reference standard.[1][4]

  • The concentration of each metabolite is determined by integrating the area under its respective peak and comparing it to the integral of a known internal or external standard.

High-Performance Liquid Chromatography (HPLC) for NAH Determination

HPLC is a widely used analytical technique for separating and quantifying components in a mixture. For NAH analysis, a reversed-phase column is often used with a suitable mobile phase.

Sample Preparation:

  • Tissues are homogenized in a deproteinizing agent, such as perchloric acid.

  • The homogenate is centrifuged, and the supernatant is collected for analysis.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile) is employed. The pH of the mobile phase is a critical parameter for achieving good separation.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is typically used to monitor the eluting compounds.

Quantification:

  • A standard curve is generated using known concentrations of pure NAH.

  • The concentration of NAH in the sample is determined by comparing the peak area from the sample chromatogram to the standard curve.

Signaling Pathways and Functional Roles

Biosynthesis and Metabolism of N-Acetyl-L-Histidine

The metabolic pathway for NAH is a relatively straightforward enzymatic cycle.

NAH_Metabolism cluster_synthesis Synthesis cluster_degradation Degradation L_Histidine L-Histidine Histidine_N_acetyltransferase Histidine N-acetyltransferase (EC 2.3.1.33) L_Histidine->Histidine_N_acetyltransferase Acetyl_CoA Acetyl-CoA Acetyl_CoA->Histidine_N_acetyltransferase NAH N-Acetyl-L-Histidine NAH_deacetylase NAH deacetylase (EC 3.5.1.34) NAH->NAH_deacetylase Acetate Acetate Histidine_N_acetyltransferase->NAH CoA NAH_deacetylase->L_Histidine NAH_deacetylase->Acetate Functional_Comparison cluster_poikilotherms Poikilotherms (e.g., Fish) cluster_homeotherms Homeotherms (e.g., Mammals) NAH_high High [NAH] Osmoregulation Osmoregulation (Molecular Water Pump) NAH_high->Osmoregulation Lens_Clarity Lens Clarity Osmoregulation->Lens_Clarity NAA_high High [NAA] Neuronal_Osmoregulation Neuronal Osmoregulation NAA_high->Neuronal_Osmoregulation Glial_Metabolism Acetate for Glial Metabolism NAA_high->Glial_Metabolism NAH_low Low [NAH] Phylogenetic_Divide Phylogenetic Divide cluster_homeotherms cluster_homeotherms cluster_poikilotherms cluster_poikilotherms

References

Validating the Molecular Water Pump Hypothesis of N-acetylhistidine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo validation status of the molecular water pump (MWP) hypothesis for N-acetylhistidine (NAH). Due to the limited direct experimental validation for NAH, this guide incorporates data and methodologies from studies on N-acetylaspartate (NAA) and N-acetylcysteine (NAC), two structurally and functionally related compounds. This comparative approach aims to offer a broader perspective and potential experimental frameworks for future in vivo studies of NAH.

The N-acetylhistidine Molecular Water Pump Hypothesis

The molecular water pump hypothesis posits that N-acetylhistidine acts as a carrier molecule to actively transport water out of cells, particularly in the lens of poikilothermic (cold-blooded) vertebrates. This proposed mechanism is thought to be crucial for maintaining the dehydrated state of the lens, a condition essential for its transparency and the prevention of cataracts.[1]

The hypothesized cycle involves:

  • Synthesis: NAH is synthesized within the lens from L-histidine and acetyl-CoA.

  • Water Binding: Each molecule of NAH is proposed to bind with a significant number of water molecules (theoretically calculated as 33 molecules).[1]

  • Export: The NAH-water complex is transported out of the lens and into the surrounding ocular fluid.

  • Hydrolysis: In the ocular fluid, NAH is hydrolyzed by an acylase, releasing the bound water, L-histidine, and acetate.

  • Reuptake and Resynthesis: L-histidine is then actively transported back into the lens to be re-acetylated, completing the cycle.

Comparative Quantitative Data

Direct in vivo quantification of water transport by NAH is currently lacking in the scientific literature. However, correlational studies in fish and experimental data from related N-acetylated amino acids provide valuable insights.

Compound Organism/System Key Findings Quantitative Data Citation
N-acetylhistidine (NAH) Atlantic Salmon (Salmo salar) LensIncreased dietary histidine correlates with increased lens NAH concentration and reduced cataract incidence.Dietary Histidine: 11.7 g/kg (control) vs. 18.1 g/kg (supplemented)Lens Histidine: ~1.25 mM (control) vs. ~2.5 mM (supplemented)Lens NAH: ~6 mM (control) vs. ~12 mM (supplemented)Cataract Score: Significantly lower in supplemented group.[1][2][3]
N-acetylaspartate (NAA) Human Visual CortexNeuronal stimulation leads to a transient decrease in NAA concentration, suggesting its involvement in metabolic and potentially water transport processes.NAA signal decreased by 13.1% during a 10-minute visual stimulation period.[4][5]
N-acetylcysteine (NAC) Human Skin (Healthy Volunteers & Atopic Dermatitis Patients)Topical application of NAC increased skin hydration and decreased transepidermal water loss (TEWL).Healthy Volunteers (4 weeks):- Skin Hydration: Increase from 36.2 to 48.8 (arbitrary units)- TEWL: Decrease from 13.5 to 10.1 g/hm²Atopic Dermatitis Patients (4 weeks):- Skin Hydration: Increase from 35.6 to 44.7 (arbitrary units)- TEWL: Decrease from 18.1 to 10.8 g/hm²[6]

Experimental Protocols

Quantification of N-acetylhistidine in Biological Tissues by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for analyzing imidazole compounds in biological samples.[7][8][9]

Objective: To determine the concentration of NAH in tissue samples (e.g., fish lens).

Materials:

  • Tissue sample

  • 10% Trichloroacetic acid (TCA)

  • N-acetylhistidine standard

  • HPLC system with UV detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., 50 mmol/L potassium dihydrogen phosphate, pH 3.4, with 6 mmol/L 1-heptanesulfonic acid and acetonitrile)[9]

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Homogenize a weighed tissue sample in ice-cold 10% TCA.

    • Centrifuge the homogenate to pellet proteins.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Standard Curve Preparation:

    • Prepare a series of NAH standards of known concentrations in the mobile phase.

  • HPLC Analysis:

    • Inject prepared samples and standards onto the HPLC column.

    • Detect NAH using a UV detector at an appropriate wavelength (e.g., 210 nm).

  • Data Analysis:

    • Identify and quantify the NAH peak in the samples by comparing its retention time and peak area to the standards.

    • Calculate the concentration of NAH in the original tissue sample.

In Vivo Measurement of N-acetylaspartate and Water Dynamics using Magnetic Resonance Spectroscopy (MRS)

This protocol provides a general framework for using in vivo MRS to investigate the proposed molecular water pump function of NAA, which can be adapted for NAH studies in relevant animal models.[10][11][12]

Objective: To non-invasively measure the concentration of NAA and infer associated water transport in a specific brain region during physiological stimulation.

Materials:

  • High-field MRI scanner equipped for MRS

  • Animal model (e.g., rat)

  • Anesthesia and physiological monitoring equipment

  • Stimulation apparatus (e.g., visual or electrical)

Procedure:

  • Animal Preparation:

    • Anesthetize the animal and secure it in a stereotaxic frame within the MRI scanner.

    • Monitor physiological parameters (e.g., respiration, temperature) throughout the experiment.

  • MRS Data Acquisition:

    • Acquire anatomical MR images to define the volume of interest (VOI).

    • Perform single-voxel spectroscopy (SVS) or magnetic resonance spectroscopic imaging (MRSI) to acquire spectra from the VOI.

    • Use a pulse sequence optimized for the detection of NAA (e.g., PRESS or STEAM with appropriate echo time).[10][11]

    • Implement water suppression techniques to resolve the metabolite peaks.[12]

  • Experimental Paradigm:

    • Acquire baseline MRS data in the resting state.

    • Apply a physiological stimulus (e.g., visual stimulation for the visual cortex).

    • Acquire MRS data continuously or at specific time points during and after the stimulation period.

  • Data Analysis:

    • Process the MRS data to quantify the peak area of NAA and other relevant metabolites.

    • Analyze the temporal changes in NAA concentration in relation to the stimulation paradigm.

    • Correlate changes in NAA with potential shifts in water content, which may be inferred from changes in the water signal or diffusion-weighted imaging.

Visualizations

Hypothesized N-acetylhistidine Molecular Water Pump Signaling Pathway

NAH_MWP cluster_lens Lens Cell cluster_ocular Ocular Fluid Histidine_in L-Histidine NAH_synth Histidine N-acetyltransferase Histidine_in->NAH_synth AcetylCoA Acetyl-CoA AcetylCoA->NAH_synth NAH N-acetylhistidine NAH_synth->NAH NAH_Water NAH-Water Complex NAH->NAH_Water Water_in Intracellular Water Water_in->NAH_Water NAH_Water_out NAH-Water Complex NAH_Water->NAH_Water_out Export Acylase NAH Acylase NAH_Water_out->Acylase Histidine_out L-Histidine Acylase->Histidine_out Acetate Acetate Acylase->Acetate Water_out Extracellular Water Acylase->Water_out Histidine_reuptake Histidine Transporter Histidine_out->Histidine_reuptake Histidine_reuptake->Histidine_in Reuptake

Caption: Hypothesized molecular water pump mechanism of N-acetylhistidine in the eye lens.

Experimental Workflow for In Vivo Validation

Experimental_Workflow cluster_animal_model Animal Model Selection cluster_invivo In Vivo Measurements cluster_exvivo Ex Vivo Analysis cluster_analysis Data Analysis and Correlation Animal Select appropriate animal model (e.g., Atlantic Salmon) Diet Divide into control and experimental diet groups (e.g., Histidine supplementation) Animal->Diet MRS Perform in vivo MRS of the lens to measure NAH and water content Diet->MRS Hydration Measure lens hydration state (e.g., via MRI T1/T2 mapping) Diet->Hydration OcularFluid Collect ocular fluid for analysis Diet->OcularFluid Correlation Correlate dietary intake with: - In vivo NAH and water levels - Ex vivo NAH concentrations - Cataract severity MRS->Correlation Hydration->Correlation HPLC Quantify NAH and Histidine concentrations using HPLC OcularFluid->HPLC Dissection Dissect lenses post-mortem Dissection->HPLC Cataract Assess cataract formation (scoring/imaging) Dissection->Cataract HPLC->Correlation Cataract->Correlation

Caption: Proposed experimental workflow for validating the NAH molecular water pump hypothesis.

Conclusion and Future Directions

The molecular water pump hypothesis for N-acetylhistidine presents a compelling explanation for the maintenance of lens dehydration in poikilothermic vertebrates. However, direct in vivo evidence to substantiate this hypothesis is currently scarce. The correlational data from studies on Atlantic salmon, showing a link between dietary histidine, lens NAH levels, and cataract prevention, provide strong indirect support.

Future research should focus on direct in vivo measurements of water transport associated with the NAH cycle. Adapting advanced imaging techniques like magnetic resonance spectroscopy, which has been employed to study the dynamics of the analogous compound N-acetylaspartate in the brain, could provide the much-needed direct evidence. Furthermore, the extensive preclinical data on the structurally similar N-acetylcysteine can serve as a valuable guide for designing robust in vivo experiments to elucidate the precise physiological role of N-acetylhistidine in cellular hydration. Such studies will be pivotal in validating the molecular water pump hypothesis and could open new avenues for understanding and potentially treating conditions related to cellular water imbalance.

References

A Comparative Analysis of N-acetylhistidine and N-acetylcysteine: Therapeutic Potential and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the therapeutic effects of N-acetylhistidine (NAH) and N-acetylcysteine (NAC), drawing upon available experimental data. While NAC is a well-established therapeutic agent with a broad range of applications, research into the therapeutic potential of NAH in mammals is still in its nascent stages. This document aims to objectively present the current scientific understanding of both compounds to inform future research and drug development endeavors.

Executive Summary

N-acetylcysteine (NAC) is a widely used mucolytic agent and an antidote for acetaminophen poisoning.[1][2][3] Its therapeutic efficacy stems primarily from its role as a precursor to the antioxidant glutathione (GSH), as well as its ability to act as a direct scavenger of reactive oxygen species (ROS) and to modulate inflammatory pathways.[4][[“]][6] In contrast, N-acetylhistidine (NAH) is a prominent biomolecule in the nervous system and ocular tissues of cold-blooded vertebrates, where it is hypothesized to play a crucial role in osmoregulation and cataract prevention through a "molecular water pump" mechanism.[7][8][9][10] Direct comparative studies on the therapeutic effects of NAH and NAC in mammalian models are currently lacking in the scientific literature.

N-acetylcysteine (NAC): A Multifaceted Therapeutic Agent

NAC has a long history of clinical use and its mechanisms of action have been extensively studied.[1][11] Its primary therapeutic benefits are attributed to its antioxidant and anti-inflammatory properties.

Key Therapeutic Applications of NAC:
  • Mucolytic Agent: NAC is used to reduce the viscosity of mucus in respiratory conditions such as chronic obstructive pulmonary disease (COPD) and bronchitis by breaking disulfide bonds in mucoproteins.[1][4][12]

  • Acetaminophen Overdose: It is the standard of care for acetaminophen-induced hepatotoxicity, working by replenishing hepatic glutathione stores.[2][3][13]

  • Antioxidant Support: By increasing intracellular cysteine levels, NAC promotes the synthesis of glutathione, a key cellular antioxidant that protects against oxidative damage.[[“]][6][13]

  • Anti-inflammatory Effects: NAC can modulate inflammatory pathways, in part by inhibiting the activation of nuclear factor kappa B (NF-κB).[4][6]

Established Mechanisms of Action for NAC:

The therapeutic effects of NAC are underpinned by several key molecular mechanisms:

  • Glutathione Precursor: NAC is readily deacetylated to L-cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH).[11][6][14]

  • Direct ROS Scavenging: The free sulfhydryl group in NAC can directly neutralize reactive oxygen species.[4][6]

  • Disulfide Bond Reduction: NAC's ability to break disulfide bonds is the basis for its mucolytic activity.[4][[“]]

  • Modulation of Inflammatory Pathways: NAC has been shown to inhibit the activation of NF-κB, a key regulator of the inflammatory response.[4][6]

  • Hydrogen Sulfide (H₂S) Production: Emerging research suggests that some of NAC's antioxidant and cytoprotective effects may be mediated by its conversion to H₂S and sulfane sulfur species.[11][[“]]

N-acetylhistidine (NAH): An Emerging Molecule of Interest

The study of N-acetylhistidine's therapeutic potential is a developing field.[7] Most of the current understanding of its function comes from research in poikilothermic (cold-blooded) vertebrates.

Potential Therapeutic Areas for NAH:
  • Ocular Health: In fish, NAH is found in high concentrations in the lens and is believed to prevent cataracts by maintaining lens dehydration.[7][8][9] Dietary supplementation with histidine, the precursor to NAH, has been shown to reduce cataract incidence in Atlantic salmon.[7][9]

  • Neuroprotection: While direct evidence for the neuroprotective effects of NAH is scarce, the known antioxidant properties of histidine-containing compounds suggest this as a potential area for future investigation.[15]

Proposed Mechanism of Action for NAH: The "Molecular Water Pump"

The primary hypothesized mechanism of action for NAH, particularly in the ocular lens of fish, is the "molecular water pump" theory.[7][8][9] This model proposes an energy-dependent cycle where NAH is synthesized in the lens, transported to the surrounding ocular fluid, and then hydrolyzed. The re-uptake of its precursor, L-histidine, into the lens is thought to drive the removal of water, thus maintaining the dehydrated state necessary for lens transparency.[8][9]

Comparative Data Summary

Due to the lack of direct comparative studies, a head-to-head quantitative comparison of therapeutic efficacy is not possible at this time. The following tables summarize key properties and available data for each compound.

Table 1: General Properties and Known Roles

FeatureN-acetylcysteine (NAC)N-acetylhistidine (NAH)
Primary Therapeutic Uses Mucolytic, Acetaminophen antidote, Antioxidant support[1][2][3]Primarily investigated for cataract prevention in fish[7][9]
Key Mechanism of Action Glutathione precursor, Direct ROS scavenger, Anti-inflammatory[11][4][[“]][6]Proposed "Molecular Water Pump" for osmoregulation[7][8][9]
Primary Distribution in Vertebrates Widely distributedHigh concentrations in brain and eyes of poikilothermic vertebrates[9][10][16]
Clinical Trial Data (Mammals) Extensive clinical trial data available for various conditions[17][18][19]Lacking

Table 2: In Vitro Antioxidant Activity of NAC and its Analogue NACA

No direct in vitro antioxidant data for NAH was found in the searched literature. The following data for N-acetylcysteine amide (NACA), a derivative of NAC, is presented to illustrate the type of comparative data that would be valuable for NAH.

AssayN-acetylcysteine (NAC)N-acetylcysteine Amide (NACA)Key FindingReference
DPPH Radical Scavenging Lower activityHigher activityNACA showed superior DPPH radical scavenging ability at all tested concentrations.[20]
H₂O₂ Scavenging Higher at lower concentrationsHigher at the highest concentrationThe relative scavenging ability was concentration-dependent.[20]
β-carotene Bleaching Prevention 60% higher than control55% higher than controlBoth compounds showed significant peroxidation inhibiting activity.[20]
Metal Chelating Activity Lower activityHigher activityNACA demonstrated greater metal chelating capacity.[20]

Experimental Protocols

Detailed methodologies are crucial for the objective evaluation of therapeutic compounds. Below are representative protocols for key experiments relevant to the assessment of NAC and potentially applicable to future studies of NAH.

Protocol 1: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength.

Methodology:

  • Prepare a stock solution of the test compound (e.g., NAC, NAH) in a suitable solvent (e.g., ethanol or water).

  • Prepare a series of dilutions of the test compound.

  • Prepare a fresh solution of DPPH in ethanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the test compound dilutions to the respective wells.

  • Include a control group with the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

Protocol 2: In Vivo Model of Acetaminophen-Induced Hepatotoxicity

Principle: This animal model is used to evaluate the hepatoprotective effects of a test compound against liver injury induced by an overdose of acetaminophen.

Methodology:

  • Use a suitable animal model, such as male C57BL/6 mice.

  • Divide the animals into experimental groups: vehicle control, acetaminophen only, acetaminophen + NAC (positive control), and acetaminophen + test compound (e.g., NAH) at various doses.

  • Fast the animals overnight before the experiment.

  • Administer the test compound or vehicle to the respective groups at a specified time before acetaminophen administration.

  • Induce liver injury by administering a single intraperitoneal injection of acetaminophen.

  • At a predetermined time point after acetaminophen administration (e.g., 24 hours), collect blood samples for the analysis of liver enzymes (e.g., ALT, AST).

  • Euthanize the animals and collect liver tissue for histological analysis (e.g., H&E staining) and biochemical assays (e.g., measurement of glutathione levels, markers of oxidative stress).

  • Compare the levels of liver enzymes and the extent of liver damage between the different experimental groups.

Visualizing the Mechanisms of Action

Diagrams of the key signaling pathways and proposed mechanisms can aid in understanding the molecular basis of the therapeutic effects of NAC and NAH.

NAC_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular NAC_ext N-acetylcysteine (NAC) NAC_int NAC NAC_ext->NAC_int Transport L_cysteine L-cysteine NAC_int->L_cysteine Deacetylation ROS Reactive Oxygen Species (ROS) NAC_int->ROS Direct Scavenging NFkB_inactive IκB-NF-κB NAC_int->NFkB_inactive Inhibition GSH Glutathione (GSH) L_cysteine->GSH Synthesis GSH->ROS Neutralization ROS->NFkB_inactive Activation NFkB_active NF-κB NFkB_inactive->NFkB_active Inflammation Inflammation NFkB_active->Inflammation Transcription of pro-inflammatory genes

Figure 1. Simplified signaling pathway of N-acetylcysteine's antioxidant and anti-inflammatory actions.

NAH_Molecular_Water_Pump cluster_lens Lens Cell cluster_ocular_fluid Ocular Fluid Histidine_lens L-histidine NAH_lens N-acetylhistidine (NAH) Histidine_lens->NAH_lens Synthesis (Histidine N-acetyltransferase) NAH_fluid NAH + H₂O NAH_lens->NAH_fluid Transport out of lens Histidine_fluid L-histidine NAH_fluid->Histidine_fluid Hydrolysis (Acylase) Histidine_fluid->Histidine_lens Active Transport into lens

References

A Comparative Analysis of L-Histidine Supplementation and its Metabolite N-acetylhistidine in Cataract Prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the roles of dietary L-histidine and its intraocular metabolite, N-acetylhistidine (NAH), in the prevention of cataracts. The findings are primarily derived from extensive studies on Atlantic salmon (Salmo salar), a model where nutrition-linked cataracts are well-documented. While direct comparative studies on the efficacy of administering N-acetylhistidine versus L-histidine are not available, the existing research establishes a clear precursor-product relationship, where the preventive effects of L-histidine are mediated through its conversion to N-acetylhistidine within the eye's lens.

The primary mechanism implicated in the development of cataracts in these studies is osmotic stress. N-acetylhistidine is believed to play a crucial role in lens osmoregulation, acting as a "molecular water pump" to maintain the necessary dehydrated state of the lens, thus preventing opacification.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the link between dietary L-histidine, lens N-acetylhistidine concentrations, and cataract severity in Atlantic salmon.

Table 1: Correlation of Dietary L-Histidine with Lens N-acetylhistidine (NAH) and Cataract Score

Dietary L-Histidine (g/kg diet)Mean Lens NAH (μmol/g)Mean Cataract Score*Study Reference
9.3 (Low)3.1 - 8.0High SeverityWaagbø et al.[3]
12.8 (Medium)10.9Low SeverityWaagbø et al.[3]
17.2 (High)11.0 - 12.0Low SeverityWaagbø et al.[3]
10~5~1.75Remø et al.[4][5]
12~8~0.75Remø et al.[4][5]
14~11~0.5Remø et al.[4][5]
16~12~0.5Remø et al.[4][5]
18~13~0.5Remø et al.[4][5]
11.7 (Control)LowHigh Severity (Avg. Score 3)Breck et al.[2]
18.0 (Supplemented)High (10-fold increase)Low Severity (Avg. Score 1)Breck et al.[2]

*Cataract scores vary between studies on a scale of 0 to 4 or 0 to 8, where 0 represents a clear lens and higher numbers indicate increasing opacity.

Table 2: Efficacy of L-Histidine Supplementation Timing

Initial Diet (June-July)Subsequent Diet (July-Sept)OutcomeStudy Reference
Low Histidine (9 g/kg)Low Histidine (9 g/kg)Severe cataract developmentWaagbø et al.[3]
Low Histidine (9 g/kg)Medium or High HistidineIntermediate severity of cataractsWaagbø et al.[3]
Medium or High HistidineAny LevelCataracts preventedWaagbø et al.[3]

These findings suggest that early and adequate supplementation with L-histidine is crucial for mitigating cataract development during high-risk periods.[3]

Experimental Protocols

The methodologies outlined below are representative of the key experiments conducted to establish the relationship between dietary histidine and cataract prevention in Atlantic salmon.

1. Experimental Animal Model and Diet Formulation

  • Species: Atlantic salmon (Salmo salar) post-smolts in seawater.[5][6][7]

  • Housing: Fish are typically held in replicate seawater net pens or tanks.[3][6]

  • Diets: Fishmeal and fish oil-based extruded diets are formulated to be identical except for their L-histidine content. L-histidine levels are adjusted by adding crystalline L-histidine. For example, diets could be formulated with low (e.g., 9.3 g/kg), medium (e.g., 12.8 g/kg), and high (e.g., 17.2 g/kg) concentrations of L-histidine.[3]

  • Feeding Regimen: Fish are fed to satiation over a period of several weeks to months. In some study designs, dietary groups are crossed over to assess the impact of supplementation timing.[3][6]

2. Cataract Assessment

  • Method: Individual fish are periodically anaesthetized and their lenses are examined using a slit-lamp biomicroscope.[2][4]

  • Scoring: Lens opacity is graded based on a standardized scoring system (e.g., a scale of 0 to 4, where 0 is a clear lens, and 4 is a completely opaque lens). The location and type of opacity (e.g., nuclear, cortical) are also recorded.[8]

3. Tissue Sampling and Analysis

  • Sample Collection: At specified time points, fish are euthanized. Lenses and other tissues (e.g., muscle) are dissected and immediately frozen in liquid nitrogen and stored at -80°C until analysis.[2][3]

  • Quantification of Histidine and N-acetylhistidine: Frozen lens tissue is homogenized in an appropriate acid (e.g., perchloric acid). The concentration of free amino acids, including L-histidine and N-acetylhistidine, in the supernatant is determined using High-Performance Liquid Chromatography (HPLC).[2]

Visualized Pathways and Workflows

Metabolic Pathway for Cataract Prevention

The following diagram illustrates the proposed metabolic pathway where dietary L-histidine is converted into N-acetylhistidine in the lens, which in turn helps prevent cataract formation through its osmoregulatory and antioxidant properties.

G cluster_intake Dietary Intake cluster_lens Eye Lens cluster_outcome Clinical Outcome L_Histidine Dietary L-Histidine NAH N-acetylhistidine (NAH) Synthesis L_Histidine->NAH Metabolism Osmoregulation Osmoregulation (Water Pump) NAH->Osmoregulation Antioxidant Antioxidant Properties NAH->Antioxidant Prevention Cataract Prevention Osmoregulation->Prevention Antioxidant->Prevention

Caption: Proposed mechanism of L-histidine in cataract prevention.

Experimental Workflow

This diagram outlines the typical workflow for studies investigating the efficacy of dietary L-histidine in preventing cataracts in salmon.

G start Start: Salmon Post-Smolts diet Dietary Groups: - Low Histidine - Medium Histidine - High Histidine start->diet feeding Controlled Feeding Period (Several Weeks) diet->feeding assessment Periodic Cataract Assessment (Slit-lamp Biomicroscopy) feeding->assessment sampling Tissue Sampling (Lens, Muscle) assessment->sampling analysis HPLC Analysis: Quantify Lens L-Histidine & NAH sampling->analysis correlation Correlate Data: Diet vs. NAH vs. Cataract Score analysis->correlation end Conclusion correlation->end

Caption: Standard experimental workflow for salmon cataract studies.

References

A Comparative Analysis of N-acetylhistidine and its Precursor L-histidine: Functional Differences and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 29, 2025

This guide provides a detailed comparison of the functional differences between the essential amino acid L-histidine and its acetylated derivative, N-acetylhistidine (NAH). While L-histidine is a well-characterized component of proteins with diverse physiological roles, the specific functions of N-acetylhistidine in mammals are less understood, presenting an emerging area of research. This document synthesizes available experimental data to highlight their distinct biochemical properties, biological activities, and potential therapeutic applications.

Core Functional Differences: An Overview

L-histidine is an essential amino acid vital for protein synthesis, acting as a precursor to histamine and carnosine, and playing a role in metal ion chelation and pH buffering.[1][2][3][4] N-acetylhistidine, a metabolite of L-histidine, is found in high concentrations in the brain and eyes of poikilothermic vertebrates, where it functions as a primary osmolyte.[5] In mammals, its concentrations are significantly lower.[6] A key discovered functional difference lies in their interaction with metal ions; specifically, L-histidine can promote iron-dependent oxidative stress, a toxicity not observed with N-acetylhistidine.[6]

Comparative Analysis of Biological Activities

L-histidine is recognized for its antioxidant properties, including the scavenging of reactive oxygen species (ROS) and the chelation of divalent metal ions.[1][4][7] However, this interaction with metal ions is complex. Experimental evidence has demonstrated that at high concentrations, such as those used in organ preservation solutions, L-histidine can exhibit pro-oxidant activity in the presence of iron, leading to significant cellular injury.[6] This toxicity is mediated by the iron-dependent formation of ROS and subsequent lipid peroxidation.[6]

In stark contrast, N-acetyl-L-histidine does not exhibit this iron-dependent toxicity.[6] In a comparative study using cultured hepatocytes, N-acetylhistidine was shown to be virtually non-toxic, even at high concentrations where L-histidine induced substantial cell death.[6] This suggests that the acetylation of the alpha-amino group fundamentally alters the molecule's interaction with iron, preventing it from participating in redox cycling that generates harmful free radicals. While direct comparative studies on the radical-scavenging efficacy of N-acetylhistidine are limited, its structural analog, N-acetylcysteine (NAC), is a well-known antioxidant.[2][3] The N-acetylation is hypothesized to enhance stability and bioavailability, potentially positioning N-acetylated compounds as pro-drugs.[6]

Both L-histidine and N-acetylhistidine possess the imidazole ring, which is crucial for metal ion binding.[4] L-histidine's ability to chelate metals like iron and copper is a component of its antioxidant function.[1][8] However, as noted, this chelation can also lead to pro-oxidant effects under certain conditions.[6] The acetylation of N-acetylhistidine appears to mitigate the pro-oxidant risk associated with iron chelation, making it a potentially safer alternative in applications where high concentrations are required, such as in organ preservation solutions.[6]

A significant functional divergence is evident in their physiological roles across different species. In fish and other cold-blooded vertebrates, N-acetylhistidine is a major osmolyte, maintained at high concentrations in the brain and lens.[5] It is proposed to be part of a "molecular water pump" system that maintains lens dehydration and clarity.[5]

L-histidine, conversely, is a ubiquitous and essential amino acid in all vertebrates, serving as a fundamental building block for proteins and a precursor for vital biomolecules.[1][2] Its roles in mammals include contributing to the formation of hemoglobin, modulating the immune response via histamine, and providing antioxidant protection in muscle tissue as part of the dipeptide carnosine.[1][2][9]

Data Presentation: Quantitative Comparison

The most direct quantitative comparison of the functional differences between L-histidine and N-acetylhistidine comes from studies on their cytotoxicity in the presence of iron.

Table 1: Comparative Cytotoxicity in Cultured Rat Hepatocytes

Compound (198 mM) Incubation Time (hours) Cell Viability (% of Control) LDH Release (% of Total)
L-Histidine 3 ~10% 89 ± 5%

| N-acetyl-L-histidine | 3 | ~100% | Not significantly different from control |

Data adapted from Rauen et al., Cell Mol Life Sci, 2007.[6] This data highlights the dramatic difference in iron-dependent toxicity.

Signaling Pathways and Mechanistic Diagrams

The metabolic relationship between L-histidine and N-acetylhistidine is a direct enzymatic pathway.

L_Histidine L-Histidine Histidine_NAT Histidine N-acetyltransferase (NAT16) L_Histidine->Histidine_NAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->Histidine_NAT NAH N-acetylhistidine NAH_Deacetylase N-acetylhistidine Deacetylase NAH->NAH_Deacetylase Acetate Acetate Histidine_NAT->NAH NAH_Deacetylase->Acetate NAH_Deacetylate NAH_Deacetylate NAH_Deacetylate->L_Histidine Recycled

Biosynthesis and degradation pathway of N-acetylhistidine.

This diagram illustrates the divergent outcomes when L-histidine and N-acetylhistidine interact with iron.

cluster_0 L-Histidine Pathway cluster_1 N-acetylhistidine Pathway L_His L-Histidine ROS Reactive Oxygen Species (ROS) L_His->ROS + Fe Iron (Fe²⁺/Fe³⁺) Fe->ROS Injury Cellular Injury (Lipid Peroxidation) ROS->Injury NAH N-acetylhistidine Stable_Complex Stable Complex NAH->Stable_Complex + Fe2 Iron (Fe²⁺/Fe³⁺) Fe2->Stable_Complex No_Injury No Cellular Injury Stable_Complex->No_Injury start Start: Prepare Hepatocyte Cultures prepare_solutions Prepare Buffers: 1. Control 2. L-Histidine (198 mM) 3. NAH (198 mM) start->prepare_solutions incubate Incubate Cells with Buffers (37°C for 3 hours) prepare_solutions->incubate collect_supernatant Collect Supernatant Aliquots incubate->collect_supernatant lyse_cells Lyse Remaining Cells (Total LDH) incubate->lyse_cells measure_ldh Measure LDH Activity (Supernatant & Total Lysate) collect_supernatant->measure_ldh lyse_cells->measure_ldh analyze Calculate % LDH Release and Compare Groups measure_ldh->analyze end End: Assess Differential Cytotoxicity analyze->end

References

N-Acetylhistidine: A Distant Relative, Not a Direct Metabolic Analogue of N-Acetylaspartate

Author: BenchChem Technical Support Team. Date: December 2025

N-acetylhistidine (NAH) and N-acetylaspartate (NAA) are both N-acetylated amino acids found in the vertebrate nervous system, but a detailed comparison of their metabolic pathways and physiological roles reveals that NAH is not a direct metabolic analogue of NAA, primarily due to the high substrate specificity of the key enzyme in NAA catabolism, aspartoacylase (ASPA).

While structurally similar, their distribution and metabolic handling differ significantly. NAA is one of the most abundant amino acid derivatives in the mammalian brain, second only to glutamate, with concentrations around 10 mM.[1][2] In contrast, NAH is found in much lower, often trace, amounts in mammals but is a major osmolyte in the brains of poikilothermic vertebrates like fish, amphibians, and reptiles.[3][4] This phylogenetic dichotomy suggests distinct evolutionary roles for these two molecules.

The central point of divergence in their metabolic pathways lies in their enzymatic hydrolysis. The breakdown of NAA is catalyzed by aspartoacylase (ASPA), the enzyme deficient in the neurodegenerative disorder Canavan disease.[1][5][6] Experimental evidence indicates that ASPA has a high substrate specificity for NAA.[1][2] This specificity is a critical factor in preventing NAH from acting as a direct metabolic substitute for NAA in mammals.

Comparative Overview of N-Acetylaspartate and N-Acetylhistidine

FeatureN-Acetylaspartate (NAA)N-Acetylhistidine (NAH)
Primary Location Mammalian BrainBrains of Poikilothermic Vertebrates
Concentration in Mammalian Brain High (~10 mM)Trace Amounts
Biosynthesis Enzyme Aspartate N-acetyltransferase (NAT8L)Histidine N-acetyltransferase (NAT16)
Degradation Enzyme Aspartoacylase (ASPA)N-acetylhistidine deacetylase
Key Role in Mammals Myelin lipid synthesis, energy metabolism, osmolytePutative role, under investigation
Associated Pathology Canavan Disease (due to ASPA deficiency)Not directly linked to a major pathology in mammals

Metabolic Pathways: A Tale of Two Enzymes

The metabolic pathways of NAA and NAH, while parallel in their general steps of synthesis and degradation, are handled by distinct enzymes, underscoring their lack of interchangeability.

N-Acetylaspartate (NAA) Metabolism

The metabolism of NAA is a well-characterized, compartmentalized process in the mammalian brain.

  • Synthesis: NAA is synthesized in neuronal mitochondria from L-aspartate and acetyl-CoA by the enzyme aspartate N-acetyltransferase (ANAT), encoded by the NAT8L gene.[1][7]

  • Transport: NAA is then transported out of the neurons and into oligodendrocytes, the myelin-producing cells of the central nervous system.[8]

  • Degradation: In the oligodendrocytes, NAA is hydrolyzed by aspartoacylase (ASPA) into L-aspartate and acetate.[1][9] The acetate is a crucial precursor for the synthesis of fatty acids and steroids, which are essential components of the myelin sheath.[8][10]

A deficiency in ASPA leads to the accumulation of NAA in the brain, causing the devastating leukodystrophy known as Canavan disease, which is characterized by spongy degeneration of the brain's white matter.[5][6]

NAA_Metabolism cluster_neuron Neuron cluster_oligo Oligodendrocyte Aspartate_N L-Aspartate NAT8L NAT8L Aspartate_N->NAT8L AcetylCoA_N Acetyl-CoA AcetylCoA_N->NAT8L NAA_N N-Acetylaspartate (NAA) NAA_O N-Acetylaspartate (NAA) NAA_N->NAA_O Transport NAT8L->NAA_N ASPA ASPA NAA_O->ASPA Aspartate_O L-Aspartate Acetate_O Acetate Myelin Myelin Lipid Synthesis Acetate_O->Myelin ASPA->Aspartate_O ASPA->Acetate_O

NAA Metabolic Pathway
N-Acetylhistidine (NAH) Metabolism

The metabolic pathway of NAH is less studied in mammals due to its low abundance. However, research in vertebrates where it is prominent sheds light on its lifecycle.

  • Synthesis: NAH is synthesized from L-histidine and acetyl-CoA by the enzyme histidine N-acetyltransferase (HisAT), which in humans is the product of the NAT16 gene.[3][11]

  • Degradation: The hydrolysis of NAH is carried out by N-acetylhistidine deacetylase.[3] In some species, this degradation is also compartmentalized. For instance, in the fish lens, NAH is synthesized within the lens but is exported to the ocular fluid for hydrolysis.[4]

NAH_Metabolism cluster_cell Cell cluster_extracellular Extracellular Space Histidine L-Histidine NAT16 NAT16 (HisAT) Histidine->NAT16 AcetylCoA Acetyl-CoA AcetylCoA->NAT16 NAH N-Acetylhistidine (NAH) NAH_E N-Acetylhistidine (NAH) NAH->NAH_E Transport NAT16->NAH NAH_Deacetylase N-acetylhistidine deacetylase NAH_E->NAH_Deacetylase Histidine_E L-Histidine Acetate_E Acetate NAH_Deacetylase->Histidine_E NAH_Deacetylase->Acetate_E

NAH Metabolic Pathway

Experimental Protocols

Aspartoacylase (ASPA) Activity Assay

A common method to determine ASPA activity involves a coupled enzymatic fluorimetric assay.

Principle: This assay quantifies the amount of aspartate released from the hydrolysis of NAA by ASPA. The released aspartate is then oxidized by L-aspartate oxidase, producing hydrogen peroxide (H₂O₂). The H₂O₂ is subsequently measured using a fluorimetric probe, such as Ampliflu Red, in the presence of horseradish peroxidase. The resulting fluorescence is directly proportional to the amount of aspartate produced and thus to the ASPA activity.

Protocol:

  • Sample Preparation: Brain tissue is homogenized in a suitable buffer and centrifuged to obtain a clear supernatant containing the enzyme.

  • Aspartate Removal: To eliminate endogenous aspartate, the deproteinized tissue extracts are passed through a strong cation exchange column.

  • Enzymatic Reaction:

    • The sample is incubated with a saturating concentration of NAA in a reaction buffer.

    • ASPA in the sample hydrolyzes NAA to aspartate and acetate.

  • Coupled Detection:

    • L-aspartate oxidase is added to the reaction mixture, which oxidizes the newly formed aspartate, generating H₂O₂.

    • Horseradish peroxidase and Ampliflu Red are then added. The peroxidase uses H₂O₂ to oxidize Ampliflu Red to the highly fluorescent resorufin.

  • Quantification: The fluorescence is measured using a fluorometer (excitation ~530-560 nm, emission ~590 nm). The rate of fluorescence increase is compared to a standard curve generated with known concentrations of aspartate to determine the enzyme activity.

This assay can be adapted to test the substrate specificity of ASPA by replacing NAA with NAH and measuring the rate of product formation.

Conclusion

While N-acetylhistidine and N-acetylaspartate share a common structural motif as N-acetylated amino acids, they are not metabolic analogues in mammals. Their distinct biosynthetic and degradative pathways, governed by enzymes with specific substrate preferences, ensure they have separate physiological roles. The high specificity of aspartoacylase for N-acetylaspartate is a key determinant, preventing N-acetylhistidine from participating in the well-established NAA metabolic cycle that is crucial for myelin maintenance in the mammalian brain. The significant phylogenetic differences in their prevalence further underscore their distinct, non-interchangeable functions in the vertebrate nervous system.

References

A Comparative Guide to In Vitro and In Vivo Models for Studying N-Acyl-Homoserine Lactone (NAH) Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-acyl-homoserine lactones (NAHs), also commonly referred to as acyl-homoserine lactones (AHLs), are a class of signaling molecules pivotal to bacterial quorum sensing (QS), a communication mechanism that allows bacteria to coordinate gene expression with population density.[1][2] This regulation is crucial for various bacterial behaviors, including biofilm formation, virulence factor production, and antibiotic resistance.[3][4] The study of NAH function is therefore critical for understanding bacterial pathogenesis and developing novel antimicrobial strategies. This guide provides a comprehensive comparison of in vitro and in vivo models used to investigate NAH-mediated quorum sensing, supported by experimental data and detailed protocols.

In Vitro Models: Controlled Environments for Mechanistic Insights

In vitro models offer highly controlled environments to dissect the molecular mechanisms of NAH function. These systems are ideal for high-throughput screening of potential quorum sensing inhibitors (QSIs) and for detailed biochemical characterization of NAH synthases and receptors.

Common In Vitro Model Systems
  • Microtiter Plate Assays: Widely used for their simplicity and scalability in quantifying biofilm formation and the effects of QSIs.

  • Flow Cell Systems: Allow for the study of biofilm development under dynamic flow conditions, mimicking environments such as blood vessels or catheters.

  • Artificial Wound Models: More complex systems that incorporate components of the host environment, such as an artificial dermis, to provide a more physiologically relevant context.

Quantitative Data from In Vitro Models

The following table summarizes quantitative data obtained from various in vitro studies on NAH function.

Parameter MeasuredModel SystemKey FindingsReference(s)
Biofilm MassMicrotiter PlateAddition of C6-HSL resulted in a significant reduction in biofilm mass in some subgingival-derived biofilms.[5][5]
Virulence Factor ProductionLiquid CultureTreatment with a quorum quenching enzyme (AiiM) and a QSI (G1) resulted in almost complete quenching of the Las and Rhl QS systems in P. aeruginosa.[6]
Gene ExpressionE. coli reporter strainDownregulation of QS regulatory genes lasI, lasR, rhlI, and rhlR by 87%, 59%, 66%, and 80% respectively, in the presence of a novel AHL analog.[7][7]
AHL Synthase ActivityCell-Free Protein SynthesisReal-time monitoring of HS-CoA production in the presence of 2,6-Dichlorophenolindophenol (DPIP) allows for the quantification of AHL synthase enzymatic activity.[8][8]
Experimental Protocols for In Vitro Assays
  • Bacterial Culture: Grow bacteria in a suitable liquid medium overnight.

  • Inoculation: Dilute the overnight culture and add to the wells of a 96-well microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature for 24-48 hours to allow biofilm formation.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes.

  • Washing: Wash the wells with water to remove excess stain.

  • Solubilization: Add 30% acetic acid or ethanol to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

This assay quantifies the release of Coenzyme A (HS-CoA) during the synthesis of AHLs. The HS-CoA reduces the redox dye 2,6-dichlorophenolindophenol (DPIP), leading to a decrease in absorbance at 600 nm.[8]

  • Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing buffer (e.g., HEPES), the acyl-CoA substrate, S-adenosyl-L-methionine (SAM), and DPIP.

  • Background Measurement: Measure the initial absorbance at 600 nm before adding the enzyme to account for any non-enzymatic reduction of DPIP.

  • Enzyme Addition: Initiate the reaction by adding the purified AHL synthase.

  • Real-time Monitoring: Immediately monitor the decrease in absorbance at 600 nm over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rate from the linear portion of the absorbance versus time curve.

In Vivo Models: Understanding NAH Function in a Complex Host Context

In vivo models are indispensable for validating the findings from in vitro studies and for understanding the role of NAH-mediated quorum sensing in the context of a whole organism. These models allow for the investigation of host-pathogen interactions, the efficacy of QSIs in a physiological setting, and the overall contribution of quorum sensing to disease progression.

Common In Vivo Model Systems
  • Caenorhabditis elegans (Nematode): A simple and high-throughput model for studying bacterial pathogenesis and the in vivo efficacy of QSIs.

  • Galleria mellonella (Wax Moth Larvae): An invertebrate model that is more complex than C. elegans and allows for the study of innate immune responses.

  • Murine Models (Mice): Widely used mammalian models for various bacterial infections, including lung infections, wound infections, and sepsis, providing a high degree of physiological relevance to humans.

Quantitative Data from In Vivo Models

The following table presents quantitative data from in vivo studies investigating NAH function.

Parameter MeasuredModel SystemKey FindingsReference(s)
Host SurvivalC. elegansCombined treatment with an antibiotic and a QSI significantly increased the survival of nematodes infected with B. cenocepacia, P. aeruginosa, or S. aureus.[3][3]
Host SurvivalG. mellonellaA significantly higher percentage of infected larvae survived following a combined treatment with an antibiotic and a QSI compared to treatment with the antibiotic alone.[3][3]
Bacterial Load in LungsMurine Lung Infection ModelThe combined use of tobramycin and the QSI baicalin hydrate reduced the microbial load in the lungs of mice infected with Burkholderia cenocepacia more than tobramycin alone.[4][4]
In Vivo Gene ExpressionMurine ModelAn in vivo-triggered and cell density-dependent gene expression pattern was confirmed using an engineered quorum sensing system.
Experimental Protocols for In Vivo Studies
  • Bacterial Lawn Preparation: Spread the bacterial strain of interest on a nematode growth medium (NGM) agar plate and incubate to form a bacterial lawn.

  • Worm Synchronization: Synchronize a population of C. elegans to the L4 larval stage.

  • Infection: Place the synchronized worms on the bacterial lawn. If testing QSIs, the compounds can be added to the NGM agar.

  • Incubation: Incubate the plates at 20-25°C.

  • Survival Scoring: Score the number of live and dead worms daily. Worms are considered dead if they do not respond to gentle prodding with a platinum wire.

  • Data Analysis: Plot survival curves and perform statistical analysis (e.g., log-rank test) to compare the survival of worms on different bacterial strains or with different treatments.

  • Sample Collection: Collect tissue or fluid samples from the in vivo model (e.g., infected lung tissue).

  • Homogenization: Homogenize the tissue samples in a suitable solvent (e.g., acidified ethyl acetate).

  • Extraction: Perform a liquid-liquid extraction to isolate the AHLs from the homogenate.

  • Drying and Reconstitution: Evaporate the organic solvent and reconstitute the dried extract in a solvent compatible with liquid chromatography (e.g., methanol or acetonitrile).

  • LC/MS Analysis: Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS).

  • Quantification: Identify and quantify the AHLs based on their retention times and mass-to-charge ratios compared to known standards.

Comparative Analysis: Bridging the Gap Between In Vitro and In Vivo

While in vitro models provide valuable mechanistic insights in a controlled setting, they often lack the complexity of the host environment. In vivo models, on the other hand, offer physiological relevance but are more complex, costly, and ethically challenging. A key challenge in the field is the translation of findings from in vitro to in vivo systems.

Key Differences and Considerations:

FeatureIn Vitro ModelsIn Vivo Models
Complexity Low; allows for the study of isolated variables.High; involves complex host-pathogen interactions and physiological responses.
Physiological Relevance Limited; often lacks host immune components and complex nutrient gradients.High; provides a more accurate representation of the infection environment.
Throughput High; suitable for large-scale screening.Low; more time-consuming and labor-intensive.
Cost Relatively low.High; requires animal housing, care, and specialized equipment.
Ethical Considerations Minimal.Significant; requires adherence to strict animal welfare regulations.
Data Correlation In vitro activity of QSIs often correlates with, but may not perfectly predict, in vivo efficacy. The host's immune system and drug metabolism can significantly influence outcomes.Provides a direct measure of the therapeutic potential of a QSI in a living organism.

Visualizing the Concepts: Diagrams of Pathways and Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

NAH_Signaling_Pathway cluster_bacteria Bacterial Cell cluster_environment Extracellular Environment LuxI LuxI (NAH Synthase) NAH NAH LuxI->NAH Synthesis LuxR LuxR (Receptor) Complex LuxR-NAH Complex LuxR->Complex NAH->LuxR Binding NAH->Complex NAH_out NAH->NAH_out Diffusion Genes Target Genes Complex->Genes Activation Response Quorum Sensing Response (e.g., Biofilm, Virulence) Genes->Response Expression

Caption: Canonical LuxI/R-type NAH signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Model cluster_invivo In Vivo Model invitro_start Bacterial Culture + QSI invitro_assay Biofilm/Virulence Assay invitro_start->invitro_assay invitro_quant Quantitative Measurement (e.g., Absorbance, Gene Expression) invitro_assay->invitro_quant invivo_start Animal Model Infection + QSI Treatment invitro_quant->invivo_start Hypothesis Generation invivo_outcome Observation (e.g., Survival, Disease Progression) invivo_start->invivo_outcome invivo_quant Quantitative Measurement (e.g., Bacterial Load, Cytokine Levels) invivo_outcome->invivo_quant invivo_quant->invitro_start Mechanism Elucidation

Caption: General experimental workflow comparing in vitro and in vivo models.

Logical_Relationship invitro In Vitro Models (High Throughput, Mechanistic Detail) translation Translational Research (Correlation, Prediction) invitro->translation Predictive Power invivo In Vivo Models (Physiological Relevance, Efficacy) invivo->translation Validation drug_dev Drug Development (Novel Antimicrobials) translation->drug_dev Informs

Caption: Logical relationship between in vitro, in vivo, and translational research.

References

N-Acetylhistidine: A Potential New Player in Kidney Function Assessment

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of N-acetylhistidine with established renal biomarkers for researchers, scientists, and drug development professionals.

The accurate assessment of kidney function is paramount in clinical medicine and drug development. For decades, serum creatinine and, more recently, cystatin C have been the cornerstones of estimating glomerular filtration rate (eGFR), a key indicator of renal health. However, these traditional biomarkers have well-documented limitations, including influences from muscle mass, diet, and age, which can lead to inaccuracies in certain populations. This has spurred a search for novel, more reliable biomarkers. Emerging evidence points to N-acetylhistidine, a metabolite whose circulating levels are associated with kidney failure, as a promising candidate. This guide provides a comparative analysis of N-acetylhistidine against established and other novel kidney function biomarkers, supported by available experimental data and detailed methodologies.

The Emerging Role of N-Acetylhistidine in Kidney Disease

Recent metabolomic studies have identified N-acetylhistidine as a molecule of interest in the context of chronic kidney disease (CKD). A significant study has demonstrated that higher circulating levels of N-acetylhistidine are associated with an increased risk of kidney failure. Specifically, for every two-fold increase in the level of N-acetylhistidine, the hazard ratio for kidney failure is 1.65 (95% Confidence Interval: 1.29 to 2.10)[1][2][3][4]. This association is linked to genetic variants in the NAT8 gene, which encodes an enzyme responsible for the synthesis of N-acetylated amino acids, including N-acetylhistidine.

While this hazard ratio strongly suggests a prognostic value for N-acetylhistidine in predicting the progression of kidney disease, comprehensive data on its diagnostic accuracy, such as sensitivity, specificity, and Area Under the Receiver Operating Characteristic Curve (AUC), are not yet available in the scientific literature. Further validation studies are required to establish its performance as a standalone or complementary diagnostic biomarker for CKD.

Comparison with Established and Novel Kidney Function Biomarkers

To provide a clear perspective on the potential of N-acetylhistidine, it is essential to compare it with currently used and other emerging biomarkers. The following tables summarize the performance characteristics of key renal biomarkers.

Biomarker Sample Type Primary Use Performance Characteristics Advantages Limitations
Serum Creatinine (SCr) Serum/PlasmaEstimation of GFR (eGFR)- AUC for CKD: 0.634 - 0.925[5][6]- Sensitivity for CKD: 47.8% - 77%[7][8]- Specificity for CKD: 48.9% - 91%[7][8]Widely available, inexpensive, standardized assays.Influenced by muscle mass, diet, age, and sex; insensitive to early stages of kidney damage.[7]
Cystatin C Serum/PlasmaEstimation of GFR (eGFR)- AUC for CKD: 0.85 - 1.00[7][9]- Sensitivity for CKD: 87% - 98.8%[7][8]- Specificity for CKD: 87% - 100%[7]Less influenced by muscle mass and age than creatinine; more sensitive to early GFR decline.[10][11]More expensive than creatinine; can be affected by inflammation, thyroid dysfunction, and steroid use.[11]
Neutrophil Gelatinase-Associated Lipocalin (NGAL) Urine/PlasmaEarly detection of Acute Kidney Injury (AKI)- AUC for AKI: 0.71 - 0.98[11][12]- Sensitivity for AKI: 76% - 90.2%[5][11]- Specificity for AKI: 59% - 89.5%[5][11]Rises rapidly after kidney injury, allowing for early detection of AKI.[13]Levels can be elevated in non-renal conditions like systemic infections and inflammation.[12]
Kidney Injury Molecule-1 (KIM-1) Urine/PlasmaDetection of tubular injury in AKI and CKD- AUC for AKI: 0.81 - 0.86[14][15]- Sensitivity for AKI: 73% - 74%[14][15]- Specificity for AKI: 75% - 86%[14][15]Specific for renal tubular injury; prognostic for CKD progression.[15][16]Performance can be inconsistent across different studies and patient populations.[6]
N-Acetylhistidine PlasmaPrognosis of CKD progression- Hazard Ratio for Kidney Failure: 1.65 (per 2-fold increase)[1][2][3][4]- AUC, Sensitivity, Specificity: Data not yet available for human kidney disease.Potentially reflects a novel pathophysiological pathway in CKD progression.Diagnostic and prognostic performance not yet fully validated; lacks standardized measurement protocols for clinical use.

Experimental Protocols

Accurate and reproducible measurement of biomarkers is crucial for their validation and clinical implementation. Below are detailed methodologies for the quantification of N-acetylhistidine and established biomarkers.

Quantification of N-Acetylhistidine in Human Plasma by LC-MS/MS

While a standardized, validated protocol for N-acetylhistidine in the context of large-scale clinical kidney disease studies is not yet widely published, a general approach for targeted metabolomics of amino acid derivatives using liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be adapted.

1. Sample Preparation (Protein Precipitation)

  • Objective: To remove proteins that can interfere with the analysis and to extract the metabolites of interest.

  • Procedure:

    • Thaw frozen plasma or serum samples on ice.

    • To 50 µL of plasma/serum in a microcentrifuge tube, add a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled version of N-acetylhistidine, if available).

    • Add 200 µL of ice-cold methanol to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the metabolites.

    • Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.

    • Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 100 µL of 98:2 water:acetonitrile with 0.1% formic acid).

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To separate N-acetylhistidine from other metabolites and to quantify it based on its specific mass-to-charge ratio.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (Example):

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar metabolites like N-acetylhistidine.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution is typically used, starting with a high percentage of organic solvent (e.g., 95% B) and gradually increasing the aqueous phase to elute the polar compounds.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for amino acid derivatives.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves monitoring a specific precursor ion-to-product ion transition for N-acetylhistidine and its internal standard.

      • The specific MRM transitions would need to be optimized for the instrument being used.

    • Optimization: Source parameters such as capillary voltage, source temperature, and gas flows, as well as compound-specific parameters like collision energy, should be optimized to achieve maximum sensitivity.

3. Data Analysis and Quantification

  • Objective: To determine the concentration of N-acetylhistidine in the samples.

  • Procedure:

    • Integrate the peak areas for N-acetylhistidine and the internal standard.

    • Generate a calibration curve by analyzing a series of standards with known concentrations of N-acetylhistidine and a constant concentration of the internal standard.

    • Plot the ratio of the peak area of N-acetylhistidine to the peak area of the internal standard against the concentration of N-acetylhistidine.

    • Use the linear regression equation from the calibration curve to calculate the concentration of N-acetylhistidine in the unknown samples.

G reconstitute reconstitute lc_separation lc_separation reconstitute->lc_separation ms_detection ms_detection peak_integration peak_integration ms_detection->peak_integration

Signaling Pathways and Logical Relationships

The association between N-acetylhistidine and kidney disease is linked to the enzyme N-acetyltransferase 8 (NAT8). Genetic variations in the NAT8 gene can lead to altered enzyme activity, affecting the levels of N-acetylated amino acids, including N-acetylhistidine. Elevated levels of this metabolite are then associated with a higher risk of kidney disease progression.

G cluster_genetic Genetic Predisposition cluster_molecular Molecular Mechanism cluster_biomarker Biomarker Level cluster_outcome Clinical Outcome nat8_variant NAT8 Gene Variant (e.g., rs13538) nat8_enzyme Altered NAT8 Enzyme Activity nat8_variant->nat8_enzyme nah_synthesis N-acetylhistidine Synthesis nat8_enzyme->nah_synthesis histidine Histidine histidine->nah_synthesis acetyl_coa Acetyl-CoA acetyl_coa->nah_synthesis nah_level Increased Circulating N-acetylhistidine nah_synthesis->nah_level ckd_progression Increased Risk of Kidney Failure nah_level->ckd_progression

Conclusion

N-acetylhistidine is a promising novel biomarker for predicting the progression of chronic kidney disease. Its association with kidney failure, independent of traditional risk factors, suggests it may provide unique insights into the pathophysiology of CKD. However, to establish its clinical utility, further research is imperative to determine its diagnostic accuracy (sensitivity, specificity, and AUC) and to develop and validate a standardized, robust assay for its quantification in a clinical setting. As our understanding of the metabolic underpinnings of kidney disease grows, biomarkers like N-acetylhistidine may play a crucial role in improving risk stratification and guiding personalized therapeutic strategies for patients with CKD.

References

Safety Operating Guide

Proper Disposal of 2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of N-Acetyl-L-histidine Monohydrate

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a procedural, step-by-step plan for the safe disposal of 2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate, also known as N-Acetyl-L-histidine monohydrate. While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, adherence to standard laboratory safety practices is recommended to minimize any potential risks.[1]

Immediate Safety Considerations

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. While the substance is not classified as hazardous, some sources indicate it may cause skin and eye irritation.[1] Therefore, wearing protective gloves, clothing, and safety goggles is a necessary precaution.[2] Work should be conducted in a well-ventilated area to avoid inhalation of any dust particles.[1][3]

Step-by-Step Disposal Protocol

The primary methods for the disposal of this compound involve incineration or disposal via a licensed waste disposal company. Under no circumstances should the chemical be released into the environment.[1][2][3][4]

  • Waste Collection :

    • Carefully sweep up or vacuum any solid waste, ensuring that dust formation is minimized.[2][3]

    • Place the collected material into a suitable, closed, and clearly labeled container for disposal.[2][3][4]

  • Disposal Method :

    • The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

    • Alternatively, the waste can be entrusted to a licensed waste disposal company.

    • All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[1]

  • Contaminated Container Disposal :

    • For empty containers, the first rinse with a solvent should be collected and disposed of as hazardous waste.[1]

    • After a thorough rinsing and allowing it to air-dry, the container can be disposed of or recycled according to institutional protocols.[1]

Quantitative Data Summary

While specific quantitative limits for disposal are not prominently available in the safety data sheets, the following table summarizes relevant storage and handling information that informs safe disposal practices.

ParameterValueSource
Storage TemperatureRefrigerated[1][2]
Storage Temperature Range10°C - 25°C[4]

Note: Storing the material under recommended conditions until disposal is crucial to prevent degradation and potential changes in its properties.

Experimental Protocols

The recommended disposal procedure does not involve experimental protocols in the traditional sense but rather a standardized waste management process. The key steps are outlined in the disposal workflow diagram below.

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

A Start: Unused or Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste Material (Avoid Dust Generation) B->C D Is the container empty? C->D E Rinse container with a suitable solvent. Collect first rinse as hazardous waste. D->E Yes G Place solid waste in a sealed and labeled container. D->G No F Dispose of rinsed container as non-hazardous waste or recycle. E->F H Select Disposal Method G->H I Dissolve in a combustible solvent and incinerate in an approved facility. H->I J Engage a licensed waste disposal company. H->J K End: Proper Disposal Complete I->K J->K

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling of all laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for the handling and disposal of 2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate, also known as N-Acetyl-L-histidine monohydrate.

While N-Acetyl-L-histidine monohydrate is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is recommended to follow standard laboratory safety practices.[1] Some sources indicate that it may cause skin and eye irritation, as well as potential allergic skin reactions.[1] Therefore, appropriate personal protective equipment should be worn to minimize exposure.

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment (PPE) is provided in the table below.

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Safety glasses or chemical safety gogglesShould comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection Lab coat and appropriate protective glovesWear a standard lab coat and gloves to prevent skin contact.[1][2]
Respiratory Protection Not required under normal useIf dust formation is significant, a particle filter respirator may be used.[1][2] Ensure adequate ventilation in the work area.[1]

Operational Plan: Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Prevent ingestion and inhalation.[1][2]

  • Minimize dust formation during handling.[1][2]

  • Use in a well-ventilated area.[1]

Storage:

  • Keep in a refrigerated environment.[1][2]

  • Store away from incompatible materials, such as oxidizing agents.[1][2]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.

Disposal Plan

Proper disposal of N-Acetylhistidine and its containers is crucial to maintain a safe laboratory environment.

  • Waste Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[1] Do not release the chemical into the environment.[1] Sweep up and shovel into suitable containers for disposal. Avoid generating dust during cleanup.[1][2]

  • Container Disposal: For empty containers, the first rinse with a solvent should be collected and disposed of as hazardous waste. After thorough rinsing and air-drying, the container can be disposed of or recycled.[1]

Safe Handling Workflow

The following diagram outlines the procedural steps for the safe handling of N-Acetylhistidine in a laboratory setting.

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal cluster_storage Storage prep_start Start review_sds Review Safety Data Sheet (SDS) prep_start->review_sds 1 don_ppe Don Appropriate PPE review_sds->don_ppe 2 prepare_work_area Prepare Well-Ventilated Work Area don_ppe->prepare_work_area weigh_chemical Weigh Chemical Carefully (Minimize Dust) prepare_work_area->weigh_chemical 3 perform_experiment Perform Experiment weigh_chemical->perform_experiment 4 clean_spills Clean Spills Immediately perform_experiment->clean_spills 5 dispose_waste Dispose of Waste (per regulations) clean_spills->dispose_waste 6 decontaminate_area Decontaminate Work Area dispose_waste->decontaminate_area 7 store_chemical Store in Refrigerated, Dry, Well-Ventilated Area decontaminate_area->store_chemical cleanup_end End store_chemical->cleanup_end 8

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。